Product packaging for Butyl gallate(Cat. No.:CAS No. 1083-41-6)

Butyl gallate

Cat. No.: B094131
CAS No.: 1083-41-6
M. Wt: 226.23 g/mol
InChI Key: XOPOEBVTQYAOSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Butyl gallate is a phenolic ester that serves as a potent and specific inhibitor of the cyanide-resistant alternative respiratory pathway in plant mitochondria . Research demonstrates that its inhibitory action stems from reversible binding to the alternative oxidase protein, with a dissociation constant (K d ) of approximately 1 µM, a value comparable to its observed inhibition constant . This binding saturates at a concentration of around 0.5 to 2.0 nanomoles per milligram of mitochondrial protein, and the reversible binding can be prevented by the addition of salicylhydroxamic acid, another known inhibitor of this pathway . The compound is therefore a critical pharmacological tool for studying plant mitochondrial electron transport, helping to dissect the contribution of the alternative pathway from the main cytochrome pathway in bioenergetic studies. Beyond its foundational role in plant physiology, this compound exhibits significant antimicrobial and antibiofilm properties . Studies show that alkyl gallates, including this compound, can prevent biofilm formation and eradicate mature biofilms by suppressing the synthesis of the extracellular polymeric matrix, inhibiting quorum-sensing signaling, and altering microbial cell membranes . Its electrochemical behavior as an antioxidant, specifically its ability to donate electrons, underpins many of its bioactivities and is a subject of study in its own right . Furthermore, research into delivery systems, such as β-cyclodextrin inclusion complexes of alkyl gallates, aims to enhance the bioavailability and controlled release of these compounds for potential research and development applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O5 B094131 Butyl gallate CAS No. 1083-41-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-2-3-4-16-11(15)7-5-8(12)10(14)9(13)6-7/h5-6,12-14H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPOEBVTQYAOSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC(=C(C(=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40148490
Record name n-Butyl gallate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40148490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083-41-6
Record name Butyl gallate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1083-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name n-Butyl gallate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BUTYL GALLATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33956
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-Butyl gallate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40148490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl 3,4,5-trihydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.825
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTYL GALLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67HZ41U710
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Butyl Gallate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of butyl gallate, a significant antioxidant with wide-ranging applications in the food, cosmetic, and pharmaceutical industries.[1][2][3][4] This document details common synthetic routes, purification methods, and a full suite of characterization techniques, complete with experimental protocols and quantitative data presented for easy reference.

Introduction

This compound, the n-butyl ester of gallic acid (3,4,5-trihydroxybenzoic acid), is a potent antioxidant that functions by scavenging free radicals, thereby preventing oxidative degradation of various products.[2][4] Its utility in stabilizing fats, oils, and active pharmaceutical ingredients makes it a valuable excipient in drug development and a key preservative in other industries.[1][2] Understanding its synthesis and thorough characterization is crucial for ensuring its purity, efficacy, and safety in final applications.

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of gallic acid with n-butanol. Several catalytic systems can be employed for this reaction, each with its own advantages in terms of reaction conditions and yield.

Synthetic Pathways

2.1.1. Fischer Esterification

The most common and direct method for this compound synthesis is the Fischer esterification. This reaction involves heating gallic acid and n-butanol in the presence of an acid catalyst. The equilibrium is driven towards the product by removing the water formed during the reaction, often through azeotropic distillation.[5]

  • Catalysts:

    • Strong Mineral Acids: Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are effective catalysts.[5]

    • Solid Acid Catalysts: Cation exchange resins and potassium hydrogen sulfate (B86663) (KHSO₄) offer advantages in terms of easier separation and reduced equipment corrosion.[6][7]

2.1.2. DCC Coupling

To avoid the high temperatures and potentially oxidative conditions of Fischer esterification, dicyclohexylcarbodiimide (B1669883) (DCC) coupling can be utilized. This method allows for the reaction to proceed at milder temperatures, often yielding a cleaner product.[8]

Experimental Protocols

2.2.1. Fischer Esterification using Sulfuric Acid

Materials:

  • Gallic acid

  • n-Butanol

  • Concentrated sulfuric acid

  • Sodium sulfate (anhydrous)

  • Petroleum ether

Procedure:

  • In a round-bottom flask equipped with a Soxhlet extractor containing anhydrous sodium sulfate and a reflux condenser, combine gallic acid (e.g., 50 g) and an excess of n-butanol (e.g., 98.6 g).[5]

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1 mL).[5]

  • Heat the mixture to reflux (approximately 130°C) with constant stirring for about 8 hours. The water produced will be removed by the sodium sulfate in the Soxhlet apparatus.[5]

  • After the reaction is complete (monitored by TLC), cool the mixture.[9]

  • The crude product can be crystallized by pouring the cooled reaction mixture into an alkane solvent like petroleum ether and further cooling.[5][10]

  • The resulting crystals are collected by filtration, washed with petroleum ether, and dried under vacuum.[10]

2.2.2. Enzymatic Synthesis using Immobilized Lipase (B570770)

Materials:

  • Gallic acid

  • n-Butanol

  • Immobilized lipase (e.g., from Bacillus licheniformis)[11]

  • Molecular sieves

  • Organic solvent (e.g., a mixture of methyl-tert-butyl ether and isooctane)[12]

Procedure:

  • Dissolve gallic acid and n-butanol in the chosen organic solvent in a screw-capped flask.[12]

  • Add the immobilized lipase and molecular sieves to the mixture.[11]

  • Incubate the reaction at a controlled temperature (e.g., 55°C) with shaking for a specified time (e.g., 10 hours).[11]

  • Terminate the reaction by filtering off the immobilized enzyme.[13]

  • The product can then be purified from the reaction mixture, for example, by column chromatography.[13]

Synthesis Workflow

Synthesis_Workflow Reactants Gallic Acid + n-Butanol Reaction Esterification Reaction (Heating/Reflux) Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) or Enzyme Catalyst->Reaction Workup Work-up & Purification Reaction->Workup Crystallization Crystallization (e.g., in Petroleum Ether) Workup->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Drying under Vacuum Filtration->Drying Product Pure this compound Drying->Product

Caption: A generalized workflow for the synthesis and purification of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized this compound. A combination of spectroscopic, chromatographic, and thermal analysis techniques is typically employed.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR are used to confirm the presence of the butyl chain and the gallate moiety.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Aromatic CH~7.15 (s, 2H)-
-OCH₂-~4.00 (d, 2H)-
-CH₂-~2.05 (m, 1H)-
-CH₂---
-CH₃~1.00 (d, 6H)-
Phenolic OH~8.15 (s, 3H)-
C=O-~169.6
Aromatic C-OH-~140.9, ~132.4
Aromatic C-H-~118.2, ~113.5
Aromatic C-C=O--
-OC H₂---
-C H₂--~39.4
-C H₂--~35.5
-C H₃--
Note: Chemical shifts can vary slightly depending on the solvent and instrument used.[14][15][16]

3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

Table 2: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibration
~3351O-H (Phenolic)Stretching
~2961C-H (sp³)Stretching
~1690-1700C=O (Ester)Stretching
~1615C=C (Aromatic)Stretching
Note: The exact peak positions may vary.[17]

3.1.3. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis. This compound typically exhibits absorption maxima characteristic of its phenolic structure. The UV spectrum of gallates can be influenced by pH, with shifts observed upon deprotonation of the phenolic hydroxyl groups.[18]

Chromatographic Analysis

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of this compound and for its quantification in various matrices.[19][20][21]

Experimental Protocol: HPLC Analysis of this compound

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase: A mixture of acetonitrile (B52724) and 1% acetic acid in water (e.g., 3:7 v/v)[19]

  • This compound standard

  • Sample of synthesized this compound

Procedure:

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Dissolve a known amount of the synthesized this compound in the mobile phase.

  • Set the HPLC conditions:

    • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[19]

    • Mobile Phase: Acetonitrile/1% Acetic Acid (30:70)[19]

    • Flow Rate: 1.7 mL/min[19]

    • Detection Wavelength: 280 nm[19]

  • Inject the standard and sample solutions into the HPLC system.

  • Compare the retention time of the sample peak with that of the standard to confirm identity.

  • The purity can be determined by the peak area percentage, and the concentration can be quantified using a calibration curve.[19]

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to determine the melting point and thermal stability of this compound. The reported melting point of this compound is around 144°C.[1]

Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_results Results Synthesized_Product Crude this compound Spectroscopy Spectroscopic Analysis (NMR, FTIR, UV-Vis) Synthesized_Product->Spectroscopy Chromatography Chromatographic Analysis (HPLC) Synthesized_Product->Chromatography Thermal Thermal Analysis (DSC, TGA) Synthesized_Product->Thermal Structure_Confirmation Structure Confirmation Spectroscopy->Structure_Confirmation Purity_Assessment Purity Assessment Chromatography->Purity_Assessment Property_Determination Property Determination (Melting Point, etc.) Thermal->Property_Determination

Caption: A workflow illustrating the characterization process for synthesized this compound.

Conclusion

This guide has outlined the key aspects of this compound synthesis and characterization. The choice of synthetic method will depend on the desired scale, purity requirements, and available resources, with Fischer esterification being a common and robust method. A comprehensive suite of analytical techniques, including NMR, FTIR, and HPLC, is crucial for confirming the identity and ensuring the quality of the final product. The detailed protocols and data provided herein serve as a valuable resource for researchers and professionals working with this important antioxidant.

References

butyl gallate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Butyl Gallate: Chemical Properties and Structure

Introduction

This compound, the n-butyl ester of gallic acid, is a synthetic antioxidant extensively utilized in the food, cosmetic, and pharmaceutical industries.[1][2] Its primary function is to prevent the oxidative degradation of fats and oils, thereby extending the shelf life and maintaining the quality and stability of various products.[1] Structurally, this compound belongs to the galloyl esters class of organic compounds, which are derivatives of 3,4,5-trihydroxybenzoic acid.[3] This guide provides a comprehensive overview of the core chemical properties, structure, and relevant experimental methodologies for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is chemically known as butyl 3,4,5-trihydroxybenzoate.[4] The molecule consists of a gallic acid core, characterized by a benzene (B151609) ring substituted with three hydroxyl groups, and a butyl ester group attached to the carboxylic acid moiety. The presence of the three phenolic hydroxyl groups is crucial for its potent antioxidant activity.[5]

>]; } } /*** Caption: 2D Chemical Structure of this compound.

Table 1: General Chemical Information and Identifiers

PropertyValueReference(s)
IUPAC Name butyl 3,4,5-trihydroxybenzoate[4]
Synonyms Butyl 3,4,5-trihydroxybenzoate, Gallic acid butyl ester, n-Butyl gallate[1][4][6]
CAS Number 1083-41-6[1][4][6]
Molecular Formula C₁₁H₁₄O₅[1][4][6]
Molecular Weight 226.23 g/mol [1][4][6]
Canonical SMILES CCCCOC(=O)C1=CC(=C(C(=C1)O)O)O[4]
InChI InChI=1S/C11H14O5/c1-2-3-4-16-11(15)7-5-8(12)10(14)9(13)6-7/h5-6,12-14H,2-4H2,1H3[4][6]
InChIKey XOPOEBVTQYAOSV-UHFFFAOYSA-N[4][6]

Physicochemical Properties

This compound presents as a white to almost white or pale yellow crystalline powder.[2][7][8] Its physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Data for this compound

PropertyValueReference(s)
Melting Point 142.0 to 146.0 °C[7]
Boiling Point 452.7 °C at 760 mmHg (Predicted/Estimated)[1][9][10]
Density 1.314 g/cm³ (Predicted)[1][10]
Water Solubility 1060 mg/L at 25 °C (Estimated)[9]
logP (o/w) 2.41[9]
pKa 7.93 ± 0.25 (Predicted)[1][10]
Flash Point 179 °C (Estimated)[1][9]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. Various techniques are employed for its characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectra are used to confirm the molecular structure.[4][11][12]

  • Mass Spectrometry (MS) : GC-MS analysis helps in determining the molecular weight and fragmentation pattern, with top mass-to-charge ratio (m/z) peaks observed at 170, 153, and 226.[4]

  • Infrared (IR) Spectroscopy : FTIR spectra reveal the characteristic functional groups, such as hydroxyl (-OH) and carbonyl (C=O) stretches.[4]

  • UV-Visible Spectroscopy : UV-Vis spectra provide information about the electronic transitions within the molecule.[4]

Antioxidant Mechanism and Signaling

The primary mechanism of action for this compound as an antioxidant is its ability to act as a free radical scavenger.[5][13] The three hydroxyl groups on the phenyl ring can readily donate a hydrogen atom to neutralize unstable free radicals, thereby terminating the oxidative chain reactions that lead to product degradation.[5][13] This process results in the formation of a more stable gallate radical.[14]

The antioxidant activity of gallates is pH-dependent, with studies showing that acidic conditions (e.g., pH 2) are optimal for their oxidative activity.[14]

Antioxidant_Mechanism cluster_reaction Hydrogen Donation BG_OH This compound (BG-OH) R_radical Free Radical (R•) BG_OH->R_radical H• BG_O_radical Stable Gallate Radical (BG-O•) BG_OH->BG_O_radical RH Neutralized Molecule (RH) R_radical->RH

Experimental Protocols

Synthesis of this compound via Acid-Catalyzed Esterification

This protocol describes a general method for synthesizing this compound by reacting gallic acid with n-butanol, using an acid catalyst to drive the esterification reaction.[15]

Materials:

  • Gallic acid

  • n-Butanol

  • Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA) as a catalyst

  • Reaction flask with a reflux condenser and a Dean-Stark or Soxhlet apparatus

  • Drying agent (e.g., sodium sulfate) for Soxhlet extraction

  • Heating mantle

  • Rotary evaporator

  • Alkane solvent (e.g., petroleum ether) for crystallization

  • Filtration apparatus

  • Vacuum oven

Methodology:

  • Reaction Setup : In a reaction flask, combine gallic acid and an excess of n-butanol. The molar ratio of alcohol to gallic acid can be high (e.g., 15:1) to favor product formation.[16]

  • Catalyst Addition : Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid to the mixture.[15]

  • Reaction and Water Removal : Heat the mixture to reflux (approximately 130-160°C).[15] The water produced during the esterification is continuously removed as an azeotrope with n-butanol using a Dean-Stark trap or by passing the vapor through a Soxhlet extractor containing a drying agent.[15]

  • Monitoring : Monitor the reaction for approximately 8-10 hours or until completion, which can be checked by techniques like TLC.[15][16]

  • Solvent Removal : After the reaction is complete, cool the mixture and remove the excess n-butanol using a rotary evaporator.[15]

  • Crystallization : Add the concentrated reaction mixture to a stirring alkane solvent, such as petroleum ether, to induce crystallization of this compound.[15]

  • Purification : Collect the crude crystals by filtration. Wash the crystals with the alkane solvent and then with water to remove impurities.[15] Further purification can be achieved by recrystallization.

  • Drying : Dry the purified crystals in a vacuum oven at a controlled temperature (e.g., 60°C).[15]

Synthesis_Workflow Start Mix Gallic Acid, n-Butanol, & Catalyst Reaction Heat to Reflux (130-160°C) & Remove Water Start->Reaction Evaporation Remove Excess n-Butanol Reaction->Evaporation Crystallization Induce Crystallization in Alkane Solvent Evaporation->Crystallization Purification Filter & Wash Crystals Crystallization->Purification Drying Dry Under Vacuum Purification->Drying End Pure this compound Drying->End

Evaluation of Antioxidant Activity via DPPH Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common spectrophotometric method to determine the antioxidant capacity of compounds like this compound.[13]

Materials:

  • DPPH radical solution in methanol (B129727)

  • This compound solution of known concentration

  • Standard antioxidant (e.g., Trolox) solution

  • Methanol

  • UV-Vis Spectrophotometer

  • 96-well plate or cuvettes

Methodology:

  • Sample Preparation : Prepare a series of dilutions of this compound and the standard antioxidant (Trolox) in methanol.

  • Reaction : In a 96-well plate or cuvette, mix the this compound solution with the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.

  • Incubation : Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement : Measure the absorbance of the solutions at the characteristic wavelength of DPPH (typically around 517 nm) using a UV-Vis spectrophotometer.

  • Calculation : The scavenging activity is calculated as the percentage of DPPH discoloration using the formula:

    • % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC₅₀ Determination : The results are often expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. This is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

Safety and Regulation

This compound is generally recognized as safe for its intended use in regulated amounts.[2] However, it is classified as harmful if swallowed and may cause an allergic skin reaction or serious eye irritation.[4][7] The oral LD₅₀ in mice is reported as 860 mg/kg or 8600 mg/kg, indicating a need for careful handling and adherence to regulated usage levels in consumer products.[7][9]

Conclusion

This compound is a commercially significant antioxidant with well-defined chemical properties and a clear mechanism of action. Its synthesis is achievable through straightforward esterification protocols, and its antioxidant efficacy can be quantified using standard assays like the DPPH method. For researchers and professionals in drug development and other industries, a thorough understanding of its physicochemical characteristics, structural features, and safety profile is essential for its effective and safe application.

References

butyl gallate solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Butyl Gallate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, an antioxidant commonly used in the food, cosmetic, and pharmaceutical industries. Understanding its solubility in various solvents is critical for formulation development, efficacy, and delivery. This document compiles quantitative solubility data, details common experimental protocols for solubility determination, and presents a logical workflow for solubility testing.

Introduction to this compound

This compound, the butyl ester of gallic acid, is a synthetic antioxidant valued for its ability to inhibit the oxidation of fats and oils, thereby extending the shelf life of products.[1][2] It appears as a white to pale yellow crystalline powder.[1] While effective as a preservative, its formulation can be challenging due to its specific solubility characteristics.

Solubility of this compound

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile in drug development and its dispersibility in various formulations. This compound's solubility is significantly influenced by the polarity of the solvent and the temperature.

Aqueous Solubility

This compound has limited solubility in water. One source estimates its aqueous solubility to be 1060 mg/L at 25 °C.[3] Another source describes it as being "hardly soluble in water". This low aqueous solubility can be a limiting factor in the development of aqueous-based formulations.

Solubility in Organic Solvents

This compound exhibits good solubility in a range of organic solvents, a characteristic that is leveraged in many of its applications.

Table 1: Quantitative Solubility of Alkyl Gallates in Various Solvents

SolventSoluteTemperature (°C)Solubility ( g/100 g solvent)
Ethanol (B145695)Propyl Gallate25103
EtherPropyl Gallate2583
Propylene (B89431) GlycolPropyl Gallate-Freely Soluble
EthanolEthyl Gallate-Freely Soluble
DMSOEthyl Gallate-~30 mg/mL
Dimethyl FormamideEthyl Gallate-~30 mg/mL
EthanolPropyl Gallate-~10 mg/mL
DMSOPropyl Gallate-~15 mg/mL
Dimethyl FormamidePropyl Gallate-~20 mg/mL

Note: Data for this compound was not explicitly found in a quantitative format in the initial search. The table presents data for closely related alkyl gallates to provide an indication of expected solubility trends. "Freely soluble" is a qualitative description from pharmacopeial standards, generally indicating that 1 part of solute dissolves in 1 to 10 parts of solvent.

Qualitative descriptions indicate that this compound is soluble in organic solvents such as ethanol and acetone.[1] The solubility of similar compounds like propyl gallate is high in ethanol and ether.[4] Propyl gallate is also soluble in propylene glycol.[5] For ethyl gallate, the solubility in ethanol, DMSO, and dimethylformamide is approximately 30 mg/mL.[6]

Solubility in Oils

The solubility of gallate esters in oils and fats is crucial for their function as antioxidants in lipid-based food products and formulations. Propyl gallate is soluble in cottonseed oil, lard, and peanut oil.

Table 2: Solubility of Propyl Gallate in Oils

| Oil | Temperature (°C) | Solubility ( g/100 g oil) | | :--- | :--- | :--- | :--- | | Cottonseed Oil | 30 | 1.23 | | Lard | 45 | 1.14 |

Temperature Dependence of Solubility

The solubility of gallic acid and its esters, including this compound, generally increases with temperature.[7][8] This property can be utilized during formulation by dissolving the compound at a higher temperature, although the potential for precipitation upon cooling must be considered.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for research and development. The following outlines a standard methodology for determining the solubility of a compound like this compound.

Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Experimental Workflow: Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep_solvent Select Solvent prep_vial Add Excess this compound to Vial prep_solvent->prep_vial prep_bg Weigh this compound prep_bg->prep_vial prep_solvent_add Add Known Volume of Solvent prep_vial->prep_solvent_add equil_shake Agitate at Constant Temperature prep_solvent_add->equil_shake equil_time Allow to Equilibrate (e.g., 24-48h) equil_shake->equil_time analysis_separate Separate Solid and Supernatant (Centrifuge/Filter) equil_time->analysis_separate analysis_sample Extract Aliquot of Supernatant analysis_separate->analysis_sample analysis_dilute Dilute Sample analysis_sample->analysis_dilute analysis_quantify Quantify Concentration (e.g., HPLC, UV-Vis) analysis_dilute->analysis_quantify calc_solubility Calculate Solubility (e.g., mg/mL) analysis_quantify->calc_solubility

Caption: Workflow for the shake-flask solubility determination method.

Methodology:

  • Preparation: An excess amount of this compound is added to a vial containing a known volume of the solvent of interest.

  • Equilibration: The vial is sealed and agitated in a constant temperature environment (e.g., a shaking water bath) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated supernatant.

  • Quantification: An aliquot of the clear supernatant is carefully removed, diluted as necessary, and the concentration of this compound is determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for quantifying the concentration of this compound in solution. A validated HPLC method with a suitable column (e.g., C18) and mobile phase is required.

  • UV-Vis Spectrophotometry: This method can be used if this compound has a distinct chromophore and there are no interfering substances in the solvent. A calibration curve of absorbance versus concentration must first be established.

Logical Relationships in Solubility Studies

The selection of solvents and the interpretation of solubility data follow a logical progression, particularly in the context of drug development.

Logical Flow for Solubility Assessment in Drug Development

G start Start: New Formulation Requirement aqueous Aqueous Solubility Assessment start->aqueous organic Organic Solvent Screen aqueous->organic If low formulation Formulation Strategy aqueous->formulation If sufficient cosolvent Co-solvent System Evaluation organic->cosolvent oil Lipid/Oil Solubility for Lipid-Based Formulations organic->oil cosolvent->formulation oil->formulation aqueous_form Aqueous Formulation (e.g., with solubilizers) formulation->aqueous_form Target: Aqueous Delivery non_aqueous_form Non-Aqueous/Lipid Formulation formulation->non_aqueous_form Target: Lipid/Topical Delivery

Caption: Decision-making workflow for formulation based on solubility data.

Conclusion

The solubility of this compound is a key parameter that dictates its application and formulation. It is sparingly soluble in water but exhibits good solubility in many organic solvents and oils. For aqueous formulations, strategies such as the use of co-solvents or other solubilization techniques may be necessary. The experimental protocols and logical workflows presented in this guide provide a framework for systematic solubility assessment in a research and development setting. Further studies to quantify the solubility of this compound in a broader range of pharmaceutically and cosmetically acceptable solvents, including green solvents, would be of significant value to the scientific community.

References

Spectroscopic Profile of Butyl Gallate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for butyl gallate (butyl 3,4,5-trihydroxybenzoate), a widely used antioxidant in the food, cosmetic, and pharmaceutical industries. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining these spectra.

Chemical Structure

IUPAC Name: Butyl 3,4,5-trihydroxybenzoate[1] Molecular Formula: C₁₁H₁₄O₅[2][3] Molecular Weight: 226.23 g/mol [1][2] CAS Number: 1083-41-6[2][4]

Chemical Structure of this compound

Figure 1. Chemical Structure of this compound.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.1br s3HAr-OH
7.09s2HAr-H
4.21t2H-O-CH₂-
1.67m2H-CH₂-CH₂-CH₃
1.43m2H-CH₂-CH₃
0.94t3H-CH₃
Solvent: Acetone-d₆. Instrument: Varian A-60 or equivalent.[1][5]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
166.5C=O (Ester)
145.8C-OH (Ar)
138.5C-OH (Ar)
121.0C-CO (Ar)
109.0CH (Ar)
64.5-O-CH₂-
30.5-CH₂-CH₂-CH₃
19.2-CH₂-CH₃
13.8-CH₃
Predicted data; actual values may vary based on solvent and instrument.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the following absorption bands.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, broadO-H stretch (phenolic)
2960 - 2870MediumC-H stretch (aliphatic)
1700 - 1680StrongC=O stretch (ester)
1620 - 1580MediumC=C stretch (aromatic)
1250 - 1200StrongC-O stretch (ester/ether)
Technique: KBr Wafer.[1]
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
226Moderate[M]⁺ (Molecular Ion)
170High[M - C₄H₈O]⁺ or [Gallic Acid]⁺
153High[Gallic Acid - OH]⁺
125Moderate[Gallic Acid - COOH]⁺
Technique: Gas Chromatography-Mass Spectrometry (GC-MS).[1][6]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Acetone-d₆, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer.

    • Acquire the ¹³C NMR spectrum on the same instrument.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

IR Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum should show absorbance or transmittance as a function of wavenumber.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, ethyl acetate).

  • Instrumentation (GC-MS):

    • Inject the sample into a gas chromatograph (GC) to separate it from any impurities.

    • The eluent from the GC is directly introduced into the ion source of the mass spectrometer.

  • Ionization: Use a standard ionization technique such as Electron Ionization (EI).

  • Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic analysis workflow for compound characterization.

References

The Enigmatic Presence of Butyl Gallate in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Butyl gallate, the butyl ester of gallic acid, is a well-recognized antioxidant and preservative extensively utilized in the food, cosmetic, and pharmaceutical industries. While its synthetic production is commonplace, its origin in nature is a subject of considerable interest and some ambiguity within the scientific community. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the current understanding of the natural occurrence of this compound and its analogs in plants. This document delves into the available, albeit limited, evidence for this compound, contextualizes it with the confirmed presence of other alkyl gallates, outlines a plausible biosynthetic pathway, and provides detailed experimental protocols for the investigation of these compounds in plant matrices.

Natural Occurrence of this compound and its Analogs

The direct, verifiable evidence for the natural occurrence of this compound in plants is sparse. While several chemical databases report its presence in Alchornea glandulosa, the primary research substantiating this claim remains elusive in peer-reviewed literature.[1][2] Phytochemical analyses of Alchornea glandulosa have confirmed the presence of gallic acid, methyl gallate, and ethyl gallate, but have not explicitly identified this compound.[3][4]

In contrast, the natural occurrence of other short-chain alkyl gallates is more firmly established, providing a basis for the plausibility of this compound's existence as a natural product. Methyl gallate and ethyl gallate have been isolated and quantified from a variety of plant species.

Table 1: Quantitative Data on the Natural Occurrence of Alkyl Gallates in Plants

CompoundPlant SpeciesPlant PartConcentrationReference(s)
This compound Alchornea glandulosaNot SpecifiedData not available[1][2]
Methyl Gallate Anacardium occidentale (Cashew)Leaves1830 ± 180 µg/g[5]
Quercus sp. (Oak)Galls26.07 - 34.78 mg/g[6]
Acer rubrum, A. saccharinum, A. saccharum (Maple)LeavesPresent[7]
Toonea sinensisLeavesPresent[8]
Givotia rottleriformisSeed Coats10 mg/g (dry weight)[9]
Ethyl Gallate Juglans regia (Walnut)KernelsPresent[10]
Terminalia myriocarpaNot SpecifiedPresent[10]
Terminalia chebulaFruitsPresent[10]
Vitis vinifera (Grape)WinePresent[10]
Caesalpinia mimosoidesNot SpecifiedPresent[11]

Biosynthesis of Alkyl Gallates in Plants

A definitive biosynthetic pathway for this compound in plants has not been elucidated. However, based on the well-established biosynthesis of gallic acid and known esterification mechanisms in plants, a hypothetical pathway can be proposed.

Gallic acid is derived from the shikimate pathway, a central metabolic route in plants for the biosynthesis of aromatic compounds. The final step in the formation of an alkyl gallate is the esterification of gallic acid with the corresponding alcohol. In the case of this compound, this would involve the reaction of gallic acid with butanol or a related activated butyl-group donor. This reaction is likely catalyzed by an acyltransferase enzyme.

Hypothetical Biosynthesis of this compound cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_esterification Esterification Shikimate Shikimate Chorismate Chorismate Shikimate->Chorismate Gallic_Acid Gallic Acid Chorismate->Gallic_Acid Multiple Steps Butyl_Gallate This compound Gallic_Acid->Butyl_Gallate Acyltransferase Butanol Butanol/ Activated Butyl Donor Butanol->Butyl_Gallate

A hypothetical biosynthetic pathway for this compound in plants.

Experimental Protocols

The following sections detail generalized methodologies for the extraction, isolation, and quantification of this compound from plant matrices. These protocols are based on established methods for other alkyl gallates and can be adapted for the investigation of this compound.

Extraction and Isolation

This protocol describes a general procedure for the extraction and fractionation of plant material to isolate alkyl gallates.

Extraction and Isolation Workflow Plant_Material Dried, Powdered Plant Material Extraction Maceration/Soxhlet Extraction (e.g., with 80% Methanol) Plant_Material->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Crude_Extract Crude Methanolic Extract Filtration->Crude_Extract Solvent_Partitioning Solvent-Solvent Partitioning (e.g., Hexane (B92381), Dichloromethane, Ethyl Acetate) Crude_Extract->Solvent_Partitioning EtOAc_Fraction Ethyl Acetate (B1210297) Fraction (Enriched with Phenolics) Solvent_Partitioning->EtOAc_Fraction Column_Chromatography Silica (B1680970) Gel Column Chromatography EtOAc_Fraction->Column_Chromatography Fraction_Collection Fraction Collection and TLC Analysis Column_Chromatography->Fraction_Collection Active_Fractions Fractions Containing Target Compound(s) Fraction_Collection->Active_Fractions Prep_HPLC Preparative RP-HPLC Active_Fractions->Prep_HPLC Isolated_Compound Isolated this compound Prep_HPLC->Isolated_Compound

A generalized workflow for the extraction and isolation of this compound.

Methodology:

  • Sample Preparation: The plant material (e.g., leaves, stems, or fruits) is air-dried or freeze-dried and ground into a fine powder.

  • Extraction: The powdered material is extracted with a polar solvent, typically 80% aqueous methanol (B129727) or ethanol, using maceration or Soxhlet extraction.[12]

  • Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., hexane, dichloromethane, and ethyl acetate) to separate compounds based on their polarity. Alkyl gallates are expected to be enriched in the ethyl acetate fraction.

  • Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography.[13] The column is eluted with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a more polar solvent (e.g., ethyl acetate or methanol).

  • Fraction Analysis: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest.

  • Preparative HPLC: Fractions showing the presence of the target compound are pooled and further purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the pure compound.[8]

Identification and Quantification

The identification and quantification of this compound in the isolated fractions or crude extracts can be achieved using modern analytical techniques.

Table 2: Analytical Techniques for the Identification and Quantification of this compound

TechniquePurposeKey Parameters and Considerations
HPLC-UV/DAD QuantificationColumn: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm). Mobile Phase: Gradient elution with acetonitrile (B52724) and water (both containing 0.1% formic acid). Detection: UV detector set at ~270-280 nm. Standard: A certified reference standard of this compound is required for calibration.
LC-MS/MS Identification and QuantificationIonization: Electrospray Ionization (ESI) in negative mode. Analysis: Mass-to-charge ratio (m/z) of the deprotonated molecule [M-H]⁻ and its fragmentation pattern are used for identification. Provides high sensitivity and selectivity.
NMR Spectroscopy Structural ElucidationNuclei: ¹H and ¹³C NMR. Solvent: Deuterated methanol (CD₃OD) or DMSO-d₆. Analysis: The chemical shifts and coupling constants of the protons and carbons are used to confirm the structure of the isolated compound.

digraph "Analytical Workflow" {
graph [rankdir="LR", splines=ortho];
node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", fontcolor="#202124"];

"Sample" [label="Plant Extract or\nIsolated Fraction", shape=cylinder, fillcolor="#FFFFFF"]; "HPLC" [label="HPLC-UV/DAD Analysis", fillcolor="#FFFFFF"]; "Quantification" [label="Quantification\n(vs. Standard)", shape=ellipse, style=bold, fillcolor="#34A853", fontcolor="#FFFFFF"]; "LCMS" [label="LC-MS/MS Analysis", fillcolor="#FFFFFF"]; "Identification" [label="Identification\n(Mass & Fragmentation)", shape=ellipse, style=bold, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "NMR" [label="NMR Spectroscopy\n(for pure isolates)", fillcolor="#FFFFFF"]; "Structure" [label="Structural Confirmation", shape=ellipse, style=bold, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Sample" -> "HPLC"; "HPLC" -> "Quantification"; "Sample" -> "LCMS"; "LCMS" -> "Identification"; "Sample" -> "NMR" [label="If isolated"]; "NMR" -> "Structure"; }

An analytical workflow for the identification and quantification of this compound.

Physiological Role and Future Perspectives

The physiological role of this compound in plants is currently unknown. However, other alkyl gallates have been shown to exhibit elicitor activities, inducing defense responses in plants.[14] Gallic acid and its derivatives are known to possess antioxidant and antimicrobial properties, suggesting a potential role in protecting plants from biotic and abiotic stresses.[15]

The study of the natural occurrence of this compound is an area ripe for further investigation. The lack of a definitive primary report of its isolation from a natural source presents an opportunity for researchers to conduct pioneering work in this field. The methodologies outlined in this guide provide a robust framework for such investigations. Future research should focus on:

  • A thorough phytochemical analysis of Alchornea glandulosa and other plants rich in gallic acid and its derivatives to confirm or refute the presence of this compound.

  • If identified, the quantification of this compound across different plant tissues and developmental stages.

  • The elucidation of the specific biosynthetic pathway and the enzymes involved in the esterification of gallic acid with butanol.

  • Investigation into the potential physiological roles of this compound in plants, including its involvement in defense mechanisms.

By addressing these research questions, the scientific community can gain a clearer understanding of the presence and function of this important compound in the plant kingdom, with potential implications for drug discovery and the utilization of natural products.

References

Butyl Gallate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for drug development professionals, researchers, and scientists, this in-depth guide consolidates the core chemical identifiers, physicochemical properties, and biological activities of butyl gallate. It provides detailed experimental methodologies and visualizes key signaling pathways to facilitate further research and application.

Core Chemical Identity and Properties

This compound, the n-butyl ester of gallic acid, is a synthetic antioxidant widely used in the food, cosmetic, and pharmaceutical industries. Its chemical structure, characterized by a trihydroxyphenyl group, is central to its potent radical-scavenging and biological activities.

Chemical Identifiers

A comprehensive list of chemical identifiers for this compound is provided in Table 1, facilitating its unambiguous identification in research and regulatory contexts.

Identifier TypeValue
CAS Number 1083-41-6[1][2]
IUPAC Name Butyl 3,4,5-trihydroxybenzoate[2]
Synonyms n-Butyl gallate, Progallin butyl, Gallic acid butyl ester[1]
Molecular Formula C₁₁H₁₄O₅[1][2]
Molecular Weight 226.23 g/mol [1][2]
InChI InChI=1S/C11H14O5/c1-2-3-4-16-11(15)7-5-8(12)10(14)9(13)6-7/h5-6,12-14H,2-4H2,1H3[2]
InChIKey XOPOEBVTQYAOSV-UHFFFAOYSA-N[2]
SMILES CCCCOC(=O)C1=CC(=C(C(=C1)O)O)O[2]
PubChem CID 14128[2]
EINECS Number 214-107-7[1]
RTECS Number LW7600000[1]
Physicochemical Properties

The key physicochemical properties of this compound are summarized in Table 2, offering essential data for formulation and experimental design.

PropertyValue
Melting Point 144 °C[1]
Boiling Point 452.7 °C at 760 mmHg[1]
Density 1.314 g/cm³[1]
Solubility Soluble in ethanol (B145695) and acetone; limited solubility in water.[3]
logP 2.4
Spectral Data

The following table (Table 3) outlines the key spectral data for this compound, which are crucial for its analytical identification and characterization.

Spectral DataDetails
¹H NMR Spectral data available.
¹³C NMR Spectral data available.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, primarily attributed to its antioxidant properties. These activities include anti-inflammatory and anticancer effects, which are mediated through the modulation of key cellular signaling pathways.

Antioxidant Activity

The antioxidant capacity of this compound is a cornerstone of its utility. It effectively scavenges free radicals, thereby preventing oxidative damage to cellular components. The antioxidant activity is often quantified using various in vitro assays. While a comprehensive comparative table of IC₅₀ values is beneficial for assessing relative potency, specific values can vary between studies based on experimental conditions.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. However, its efficacy can be cell-line dependent. For instance, studies have shown that this compound has an IC₅₀ value greater than 1000 µg/mL against MCF-7 breast cancer cells, indicating low cytotoxicity in this specific cell line.[1][3] Further research is required to establish a broader anticancer profile.

Cell LineIC₅₀ (µg/mL)
MCF-7 (Breast Cancer)> 1000[1][3]
Anti-inflammatory Activity

This compound exerts anti-inflammatory effects by inhibiting key inflammatory mediators. This is primarily achieved through the downregulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation. By inhibiting the phosphorylation of IκB kinase (IKK), this compound prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory genes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

NF_kB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkBa NF-κB/IκBα (Inactive) NFkB_IkBa->IKK NFkB_IkBa->NFkB Releases Gene Pro-inflammatory Gene Expression (COX-2, iNOS) Nucleus->Gene Induces ButylGallate This compound ButylGallate->IKK Inhibits

Caption: this compound's anti-inflammatory mechanism via NF-κB pathway inhibition.

Induction of Apoptosis

In addition to its anti-inflammatory effects, this compound can induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for its potential anticancer activity. Apoptosis is executed through two primary pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Gallates have been shown to modulate the expression of key apoptosis-related proteins, such as the Bcl-2 family and caspases.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway ButylGallate This compound Mitochondria Mitochondria ButylGallate->Mitochondria Induces Stress CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis DeathReceptors Death Receptors (e.g., FAS, TNFR) Caspase8 Caspase-8 (Initiator) DeathReceptors->Caspase8 Activates Caspase8->Caspase3 Activates

Caption: Overview of the intrinsic and extrinsic apoptosis pathways influenced by gallates.

Modulation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes ERK, JNK, and p38, is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Some studies suggest that gallates can modulate MAPK signaling, which may contribute to their anticancer and anti-inflammatory effects. The precise interactions of this compound with specific components of this pathway require further elucidation.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, analysis, and biological evaluation of this compound.

Synthesis of this compound

Objective: To synthesize this compound via Fischer esterification of gallic acid and butanol.

Materials:

  • Gallic acid

  • n-Butanol

  • Sulfuric acid (concentrated)

  • Sodium sulfate (B86663) (anhydrous)

  • Reaction flask with a Soxhlet apparatus

  • Heating mantle

  • Stirring apparatus

Procedure:

  • To a reaction flask, add 50 g of gallic acid (90% purity) and 98.56 g of n-butanol. Add an additional 70 ml of n-butanol to fill the Soxhlet apparatus.[1]

  • Add 1 ml of concentrated sulfuric acid as a catalyst.[1]

  • Place 10 g of anhydrous sodium sulfate in the thimble of the Soxhlet apparatus to act as a drying agent.[1]

  • Heat the mixture to approximately 130°C with constant stirring for about 8 hours.[1]

  • The water formed during the reaction will form an azeotrope with butanol and be removed by the Soxhlet extractor.[1]

  • Monitor the reaction completion by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and proceed with purification steps (e.g., crystallization) to obtain pure this compound.

HPLC Analysis of this compound

Objective: To quantify this compound in a sample using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of 1% acetic acid in acetonitrile (B52724) and 1% acetic acid in water (e.g., 30:70 v/v).

  • Flow Rate: 1.7 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and make serial dilutions to create a calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

In Vitro Antioxidant Activity Assay (DPPH Method)

Objective: To evaluate the free radical scavenging activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • In a 96-well plate, add serial dilutions of the this compound stock solution.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound.

  • Determine the IC₅₀ value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

Objective: To assess the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cells

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess reagent

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite (B80452) concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition by this compound compared to the LPS-stimulated control.

  • Perform a cell viability assay (e.g., MTT) to ensure that the observed NO inhibition is not due to cytotoxicity.

In Vitro Apoptosis Assay (Western Blot for Caspase Cleavage)

Objective: To determine if this compound induces apoptosis by detecting the cleavage of caspases using Western blotting.

Materials:

  • Cancer cell line of interest

  • This compound

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting imaging system

Procedure:

  • Treat the cancer cells with different concentrations of this compound for a specified time (e.g., 24, 48 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate it with the primary antibody against the target protein (e.g., cleaved caspase-3).

  • Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • An increase in the levels of cleaved caspases and cleaved PARP will indicate the induction of apoptosis.

Conclusion

This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, tailored for a scientific audience. The detailed chemical identifiers, physicochemical data, and experimental protocols offer a solid foundation for researchers in drug development and related fields. The visualization of its mechanisms of action in key signaling pathways, such as NF-κB and apoptosis, provides a conceptual framework for future investigations into its therapeutic potential. Further research is warranted to expand the quantitative data on its biological activities across a wider range of assays and cell lines to fully elucidate its efficacy and selectivity.

References

A Comprehensive Technical Guide to the History and Discovery of Gallate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallate esters, the alkyl esters of gallic acid (3,4,5-trihydroxybenzoic acid), have a long and significant history as highly effective antioxidants. Their journey from natural derivatives to commercially synthesized food and pharmaceutical additives is a story of chemical innovation and evolving analytical techniques. This in-depth guide explores the historical discovery, synthesis, and evaluation of the most common gallate esters: propyl, octyl, and dodecyl gallate. It provides a detailed look at the early experimental protocols, quantitative data on their antioxidant efficacy, and the elucidation of their mechanisms of action, including their influence on cellular signaling pathways.

Introduction: The Dawn of Antioxidants and the Rise of Gallates

The fight against food spoilage is an ancient endeavor. While methods like smoking and salting have been used for centuries, the scientific understanding of oxidative rancidity in fats and oils began to emerge in the late 19th and early 20th centuries.[1] Researchers like Deschamps and Chevreuil observed the preservative effects of natural substances, laying the groundwork for the field of antioxidants.[1] The early 20th century saw the discovery of the antioxidant properties of compounds like hydroquinone.[1]

Following World War II, the demand for processed foods with longer shelf lives surged, intensifying the need for effective and safe food preservatives.[1] This era marked the transition from reliance on natural antioxidants to the development of synthetic alternatives, which offered consistency and cost-effectiveness. Among the most successful of these were the gallate esters. Propyl gallate, for instance, has been used as a food additive since 1948 to prevent the oxidation of oils and fats.[2] These esters of gallic acid, a compound found in many plants, proved to be potent inhibitors of lipid peroxidation.[3][4]

The Discovery and Synthesis of Key Gallate Esters

The primary method for synthesizing gallate esters has historically been the direct esterification of gallic acid with the corresponding alcohol, typically in the presence of an acid catalyst.[5][6] This reaction, a classic example of Fischer esterification, involves the condensation of the carboxylic acid group of gallic acid with the hydroxyl group of an alcohol to form an ester and water.

Propyl Gallate

Propyl gallate (propyl 3,4,5-trihydroxybenzoate) was one of the first synthetic antioxidants to be widely adopted by the food industry.[2] Early synthesis methods involved reacting gallic acid with propanol (B110389) in the presence of a strong acid catalyst like sulfuric acid.[6] A 1949 patent granted to Griffith Laboratories outlines a method for creating an antioxidant composition where propyl gallate is dissolved in propylene (B89431) glycol to improve its solubility and dispersibility in fatty emulsions.[6]

Octyl Gallate

Octyl gallate (octyl 3,4,5-trihydroxybenzoate) offered the advantage of increased oil solubility compared to its shorter-chain counterpart, propyl gallate. This made it particularly suitable for preserving bulk oils and fats. Early synthesis protocols mirrored those of propyl gallate, involving the esterification of gallic acid with octanol.

Dodecyl Gallate

Dodecyl gallate (lauryl gallate; dodecyl 3,4,5-trihydroxybenzoate) boasts even greater lipophilicity, making it a highly effective antioxidant in fatty foods and cosmetics.[4] Its synthesis follows the same fundamental esterification principle, reacting gallic acid with dodecanol.

Early Experimental Protocols and the Measurement of Antioxidant Efficacy

The evaluation of antioxidant efficacy in the mid-20th century relied on a variety of methods aimed at measuring the inhibition of lipid oxidation. These early techniques, while less sophisticated than modern methods, laid the foundation for our understanding of antioxidant activity.

Peroxide Value (PV) Test

One of the earliest and most common methods was the Peroxide Value (PV) test. This method measures the primary products of lipid oxidation, hydroperoxides. The oil or fat sample is treated with a solution of potassium iodide, which is oxidized by the hydroperoxides to iodine. The amount of liberated iodine is then determined by titration with a standard solution of sodium thiosulfate. A lower peroxide value in a sample containing an antioxidant, compared to a control, indicates effective inhibition of oxidation.[7][8]

Table 1: Comparison of Early Antioxidant Testing Methods

MethodPrincipleEndpoint MeasuredApplication
Peroxide Value (PV) Iodometric titrationConcentration of hydroperoxides (primary oxidation products)Fats and oils
Thiobarbituric Acid (TBA) Test Colorimetric reaction with malondialdehyde (MDA)Concentration of secondary oxidation productsWide range of foods, including meat
Active Oxygen Method (AOM) Accelerated oxidation by bubbling air through heated oilTime to reach a specific peroxide valueFats and oils
Sensory Evaluation Human panel assessment of off-odors and flavorsOnset of rancidityAll food products
Thiobarbituric Acid (TBA) Test

The Thiobarbituric Acid (TBA) test was another widely used method that measures secondary oxidation products, primarily malondialdehyde (MDA). MDA reacts with TBA to form a pink-colored complex, which can be quantified spectrophotometrically. This test was particularly useful for assessing lipid oxidation in more complex food matrices, such as meat products.[8]

Accelerated Oxidation Tests

To expedite the evaluation of antioxidants, researchers developed accelerated oxidation tests. The Active Oxygen Method (AOM), for example, involved bubbling a constant stream of air through a heated oil sample and periodically measuring the peroxide value. The time required to reach a predetermined peroxide value was used as a measure of the oil's stability and the antioxidant's effectiveness.[7]

Quantitative Data from Early Studies

While precise, comprehensive datasets from the earliest studies are not always readily available in modern databases, historical literature and patents provide valuable insights into the recognized efficacy of gallate esters. For example, a 1949 patent for an antioxidant composition highlights that propyl gallate is an "excellent antioxidant" but notes its poor solubility in oil, a problem addressed by using propylene glycol as a solvent.[6]

Modern studies provide more detailed quantitative comparisons. For instance, a study investigating the antioxidant effects of various gallic acid alkyl esters in soybean oil and fried oysters demonstrated that all tested gallates effectively retarded lipid oxidation.[9][10] The antioxidant efficiency in the oyster tissue was found to increase with the length of the alkyl chain up to butyl gallate, after which it decreased, a phenomenon known as the "cut-off effect".[9]

Table 2: Antioxidant Activity of Gallate Esters in Soybean Oil (Rancimat Induction Period)

AntioxidantInduction Period (hours)
Control (Soybean Oil)Data not specified in abstract
Gallic AcidEffective improvement
Methyl GallateEffective improvement
Ethyl GallateEffective improvement
Propyl GallateEffective improvement
This compoundEffective improvement
Octyl GallateEffective improvement
Lauryl (Dodecyl) GallateEffective improvement
Hexadecyl GallateEffective improvement
Octadecyl GallateEffective improvement
Source: Adapted from data presented in the abstract of a study on the antioxidant effects of gallic acid alkyl esters. The abstract indicates a general trend of decreasing antioxidant effect in the lipid system with increasing hydrophobicity, consistent with the 'polar paradox'.[9]

Mechanism of Action and Interaction with Signaling Pathways

The primary antioxidant mechanism of gallate esters is their ability to act as free radical scavengers. The three hydroxyl groups on the benzene (B151609) ring of the gallic acid moiety are adept at donating a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction.[11] The resulting gallate radical is relatively stable due to resonance delocalization, preventing it from initiating new oxidation chains.

Beyond this direct antioxidant activity, contemporary research has revealed that gallate esters can modulate various cellular signaling pathways. This has expanded their relevance from simple preservatives to potential therapeutic agents.

Early Synthesis and Antioxidant Evaluation Workflow

The following diagram illustrates the general workflow for the synthesis and initial antioxidant evaluation of gallate esters as it would have been practiced in the mid-20th century.

G cluster_synthesis Synthesis cluster_evaluation Antioxidant Evaluation GallicAcid Gallic Acid Esterification Esterification Reaction GallicAcid->Esterification Alcohol Alcohol (e.g., Propanol) Alcohol->Esterification Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Esterification Purification Purification (Distillation/Crystallization) Esterification->Purification GallateEster Gallate Ester Purification->GallateEster Treated Treated Sample GallateEster->Treated FattySubstrate Fat/Oil Substrate Control Control (No Antioxidant) FattySubstrate->Control FattySubstrate->Treated AcceleratedOxidation Accelerated Oxidation (e.g., AOM) Control->AcceleratedOxidation Treated->AcceleratedOxidation PV_TBA_Analysis Peroxide Value / TBA Analysis AcceleratedOxidation->PV_TBA_Analysis Results Comparison of Oxidation Levels PV_TBA_Analysis->Results

Caption: A simplified workflow for the synthesis and early evaluation of gallate esters as antioxidants.

Signaling Pathways Modulated by Gallate Esters

While the historical focus was on their preservative properties, modern research has elucidated the interaction of gallate esters with key cellular signaling pathways.

SignalingPathways cluster_propyl Propyl Gallate cluster_dodecyl Dodecyl Gallate cluster_octyl Octyl Gallate PG Propyl Gallate NFkB_PG NF-κB Pathway PG->NFkB_PG Inhibits PI3K_AKT_PG PI3K/AKT Pathway PG->PI3K_AKT_PG Blocks MAPK_PG MAPK Pathway PG->MAPK_PG Blocks DG Dodecyl Gallate Caspase Caspase-Dependent Apoptotic Pathway DG->Caspase Upregulates Bcl2 Anti-apoptotic Bcl-2 Family Proteins DG->Bcl2 Inhibits OG Octyl Gallate Apoptosis_OG Apoptosis in Pancreatic Cancer Cells OG->Apoptosis_OG Induces

Caption: Overview of key signaling pathways modulated by propyl, octyl, and dodecyl gallate.

Conclusion

The history of gallate esters is a testament to the evolution of food science and technology. From their early adoption as synthetic antioxidants to their current status as subjects of interest in drug development due to their influence on cellular signaling, gallate esters have proven to be a versatile and important class of molecules. The foundational work on their synthesis and the development of methods to quantify their antioxidant activity paved the way for their widespread use in preserving the quality and extending the shelf life of countless food products. As research continues to uncover their complex biological activities, the story of gallate esters is far from over, with new applications in medicine and beyond continuing to emerge.

References

thermal stability and decomposition of butyl gallate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermal Stability and Decomposition of Butyl Gallate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, the n-butyl ester of gallic acid, is a synthetic antioxidant extensively utilized in the food, cosmetic, and pharmaceutical industries to prevent the oxidative degradation of fats and oils.[1] Its efficacy and utility are intrinsically linked to its thermal stability, particularly in processes involving elevated temperatures. This technical guide provides a comprehensive overview of the thermal behavior of this compound, including its stability profile and decomposition pathways. The information presented herein is intended to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their respective applications.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is essential for interpreting its thermal behavior.

PropertyValueReference
Chemical Name Butyl 3,4,5-trihydroxybenzoate[1]
CAS Number 1083-41-6[1]
Molecular Formula C₁₁H₁₄O₅[1]
Molecular Weight 226.23 g/mol [1]
Melting Point 142-146 °C[2]
Boiling Point 452.7 °C at 760 mmHg

Thermal Stability of this compound

The thermal stability of this compound is a critical parameter for its application in products that undergo heat treatment. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in characterizing its stability.

Thermogravimetric Analysis (TGA) Data for Galloyl Esters

TGA measures the change in mass of a sample as a function of temperature. The following table summarizes the decomposition temperatures for various galloyl esters, indicating the temperatures at which 20%, 50%, and 90% mass loss occurs (T₂₀, T₅₀, and T₉₀, respectively).

Galloyl EsterT₂₀ (°C)T₅₀ (°C)T₉₀ (°C)
Ethyl Gallate277308478
Propyl Gallate273309483
Octyl Gallate300333468
Lauryl Gallate318360410

Data sourced from a study on the thermal stability of gallates as additives in biodegradable polyesters.[3]

Based on this trend, it can be inferred that this compound would exhibit thermal stability within a similar range, with decomposition likely commencing above 200°C. One study on various gallate derivatives noted that they are all relatively stable up to 230°C with a mass loss of less than 3%.[4]

Factors Influencing Thermal Stability

The thermal stability of galloyl esters generally increases with the length of the alkyl chain.[4] This is attributed to the increased van der Waals forces and molecular weight. However, the initial decomposition of lower molecular weight gallates like ethyl and propyl gallate occurs in multiple steps, whereas longer-chain esters like lauryl gallate tend to decompose in a single step.[3]

Thermal Decomposition of this compound

The thermal decomposition of this compound involves the cleavage of its chemical bonds, leading to the formation of smaller, more volatile molecules.

Proposed Decomposition Products

While specific studies identifying the thermal decomposition products of this compound are scarce, based on the chemical structure and known degradation pathways of similar compounds, the following products can be anticipated:

  • Gallic Acid: Formed by the hydrolysis or thermolysis of the ester bond.

  • Butene: Resulting from the cleavage and rearrangement of the butyl group.

  • Carbon Dioxide (CO₂): From the decarboxylation of the carboxylic acid group of gallic acid.

  • Pyrogallol: Formed by the decarboxylation of gallic acid at higher temperatures.

  • Other smaller fragments: Arising from the further breakdown of the aromatic ring and side chain.

For propyl gallate, n-propanol has been identified as a possible volatile compound released during its thermal decomposition.[5] This suggests that butanol could be a potential decomposition product of this compound.

Proposed Thermal Decomposition Pathway

The following diagram illustrates a proposed pathway for the thermal decomposition of this compound.

G cluster_products Decomposition Products ButylGallate This compound Heat Heat ButylGallate->Heat GallicAcid Gallic Acid Heat->GallicAcid Ester pyrolysis Butene Butene Heat->Butene Ester pyrolysis Pyrogallol Pyrogallol GallicAcid->Pyrogallol Decarboxylation CO2 CO₂ GallicAcid->CO2 Decarboxylation

A proposed thermal decomposition pathway for this compound.

Experimental Protocols

This section details the methodologies for conducting thermal analysis of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Methodology:

  • Instrument: A thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound powder into an alumina (B75360) or platinum crucible.

  • Experimental Conditions:

    • Atmosphere: Inert (e.g., Nitrogen) or oxidative (e.g., Air) at a constant flow rate (e.g., 50 mL/min).

    • Heating Rate: A linear heating rate, typically 10 °C/min.

    • Temperature Range: From ambient temperature (e.g., 25 °C) up to a temperature sufficient to ensure complete decomposition (e.g., 600 °C).

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperatures corresponding to specific mass loss percentages (e.g., T₂₀, T₅₀, T₉₀). The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of this compound by measuring the heat flow into or out of a sample as a function of temperature.

Methodology:

  • Instrument: A differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum pan and hermetically seal it. An empty sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: Inert (e.g., Nitrogen) at a constant flow rate.

    • Heating Rate: A linear heating rate, typically 10 °C/min.

    • Temperature Range: From a temperature below the expected melting point to a temperature above it (e.g., 25 °C to 200 °C).

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) will show an endothermic peak corresponding to the melting of this compound. The onset temperature and the peak maximum of this endotherm are determined.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of the thermal decomposition of this compound.

Methodology:

  • Instrument: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: A small, accurately weighed amount of this compound is placed in a pyrolysis tube.

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: A high temperature is selected to induce rapid decomposition (e.g., 600-800 °C).

    • Atmosphere: Inert (e.g., Helium).

  • GC-MS Conditions:

    • GC Column: A capillary column suitable for separating a wide range of organic compounds.

    • Temperature Program: A programmed temperature ramp to separate the pyrolysis products.

    • MS Detection: The mass spectrometer is used to identify the separated compounds by comparing their mass spectra to a library of known compounds.

  • Data Analysis: The resulting chromatogram will show peaks corresponding to the different decomposition products. The mass spectrum of each peak is used to identify the compound.

Experimental and Logical Workflows

Workflow for Thermal Analysis

The following diagram illustrates the typical workflow for the thermal analysis of this compound.

cluster_sample Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_pygcms Decomposition Product Analysis cluster_results Data Interpretation Sample This compound Sample TGA Thermogravimetric Analysis Sample->TGA DSC Differential Scanning Calorimetry Sample->DSC PyGCMS Pyrolysis-GC-MS Sample->PyGCMS TGA_Data Mass Loss vs. Temperature Curve TGA->TGA_Data Stability Thermal Stability Profile TGA_Data->Stability DSC_Data Heat Flow vs. Temperature Curve DSC->DSC_Data DSC_Data->Stability PyGCMS_Data Chromatogram and Mass Spectra PyGCMS->PyGCMS_Data Decomp Decomposition Products & Pathway PyGCMS_Data->Decomp

Workflow for the thermal analysis of this compound.

Conclusion

This technical guide has summarized the current understanding of the . While specific thermal analysis data for this compound remains limited in the public domain, the information available for homologous galloyl esters provides a strong basis for predicting its behavior. The provided experimental protocols offer a clear framework for researchers to conduct their own detailed investigations into the thermal properties of this compound, enabling its more effective and reliable application in various industrial and pharmaceutical contexts. Further research focusing on the precise identification of thermal decomposition products and the kinetics of degradation would be invaluable for a more complete understanding of this important antioxidant.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Butyl Gallate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of butyl gallate, a widely used antioxidant in the food, cosmetic, and pharmaceutical industries. Understanding the three-dimensional arrangement of atoms and molecules in its crystalline form is paramount for elucidating its physicochemical properties, stability, and interactions with biological systems. This document presents key crystallographic data, detailed experimental protocols for structure determination, and visualizations of molecular interactions and experimental workflows.

Quantitative Crystallographic Data

The crystal structure of this compound has been determined as a dihydrate form (C₁₁H₁₄O₅·2H₂O). The following tables summarize the key crystallographic data and bond lengths of interest, providing a quantitative foundation for understanding its solid-state conformation.

Table 1: Crystal Data and Structure Refinement for this compound Dihydrate

ParameterValue
Empirical FormulaC₁₁H₁₈O₇
Formula Weight262.26
Temperature296 K
Wavelength1.54178 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a14.345(2) Å
b7.934(1) Å
c12.083(2) Å
α90°
β108.89(1)°
γ90°
Volume1301.0(3) ų
Z4
Density (calculated)1.338 Mg/m³
Absorption Coefficient0.91 mm⁻¹
F(000)568
Refinement Details
R-factor (R1)0.048
wR factor (wR2)0.185
Data-to-parameter ratio19.1

Data sourced from Acta Crystallographica Section E: Crystallographic Communications.[1]

Table 2: Selected Interatomic Distances (Å)

BondLength (Å)
O1-C71.353(3)
O2-C81.371(3)
O3-C91.365(3)
O4-C111.206(3)
O5-C111.332(3)
O5-C121.461(3)
C1-C21.502(4)
C2-C31.512(4)
C3-C41.508(4)
C4-O51.461(3)

Molecular and Crystal Structure Insights

The crystal structure of this compound dihydrate reveals a molecule that is nearly planar, with the butyl ester group adopting a fully extended trans zigzag conformation. The stability of the crystal packing is attributed to a combination of forces:

  • Intramolecular Hydrogen Bonds: Two hydrogen bonds exist between the hydroxyl groups on the gallate head.[1]

  • Intermolecular Hydrogen Bonds: All available hydroxyl groups and water molecules participate in a network of intermolecular hydrogen bonds, further stabilizing the crystal lattice.[1]

  • Stacking Interactions: The gallate head groups (the 3,4,5-trihydroxybenzene portion) exhibit stacking interactions.[1]

  • Hydrophobic Interactions: The butyl chains engage in hydrophobic interactions.[1]

The following diagram illustrates the key intermolecular interactions that define the crystal packing of this compound dihydrate.

G Intermolecular Interactions in this compound Dihydrate Crystal cluster_0 This compound Molecule 1 cluster_1 This compound Molecule 2 cluster_2 Water Molecules BG1_Gallate Gallate Head BG2_Gallate Gallate Head BG1_Gallate->BG2_Gallate π-π Stacking H2O1 H₂O BG1_Gallate->H2O1 H-Bond BG1_Butyl Butyl Chain BG2_Butyl Butyl Chain BG1_Butyl->BG2_Butyl Hydrophobic Interactions H2O2 H₂O BG2_Gallate->H2O2 H-Bond H2O1->H2O2 H-Bond

Key intermolecular interactions in the this compound dihydrate crystal.

Experimental Protocols

The determination of the crystal structure of this compound involves several key stages, from crystal growth to data analysis. The following protocols provide a generalized yet detailed methodology for obtaining and analyzing single crystals of small organic molecules like this compound.

Synthesis and Purification of this compound

A common method for the synthesis of this compound is the Fischer esterification of gallic acid with n-butanol in the presence of an acid catalyst (e.g., sulfuric acid).

  • Reaction Setup: A mixture of gallic acid, an excess of n-butanol, and a catalytic amount of concentrated sulfuric acid is refluxed for several hours.

  • Work-up: After cooling, the reaction mixture is neutralized, and the crude product is extracted.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent or by column chromatography to achieve the high purity required for single crystal growth.

Single Crystal Growth of this compound Dihydrate

Obtaining high-quality single crystals is crucial for successful X-ray diffraction analysis. Slow evaporation is a commonly employed and effective method for growing crystals of this compound.

  • Solvent Selection: Choose a solvent in which this compound has moderate solubility. A mixture of ethanol (B145695) and water can be effective, as the presence of water is necessary to form the dihydrate.

  • Preparation of a Saturated Solution: Dissolve the purified this compound in the chosen solvent system at a slightly elevated temperature to create a saturated or near-saturated solution.

  • Filtration: Filter the warm solution through a syringe filter into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap that has small perforations or with parafilm punctured with a few small holes. This allows for the slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Over a period of several days to weeks, as the solvent slowly evaporates, the concentration of this compound will increase, leading to the formation of single crystals.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to the desired temperature (e.g., 296 K) and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and to integrate the intensities of the reflections.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

  • Structure Refinement: The initial model is refined by least-squares methods against the experimental data to improve the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.

The logical workflow for single-crystal X-ray diffraction is illustrated in the diagram below.

G Workflow for Single-Crystal X-ray Diffraction cluster_synthesis Sample Preparation cluster_data_collection Data Acquisition cluster_structure_determination Structure Determination cluster_analysis Analysis & Validation synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction processing Data Processing diffraction->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Structure Validation refinement->validation analysis Structural Analysis validation->analysis

A generalized workflow for single-crystal X-ray diffraction analysis.

Conclusion

The crystal structure of this compound dihydrate provides a detailed atomic-level understanding of its solid-state conformation and intermolecular interactions. The planar nature of the molecule, stabilized by a network of hydrogen bonds and other interactions, is a key determinant of its physical properties. The experimental protocols outlined in this guide offer a roadmap for the successful determination of the crystal structures of this compound and similar small organic molecules. This structural information is invaluable for researchers in materials science, pharmacology, and drug development, as it forms the basis for understanding and predicting the behavior of this important antioxidant.

References

The Physicochemical Landscape of Gallic Acid Esters: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Gallic acid (3,4,5-trihydroxybenzoic acid), a naturally occurring phenolic acid found in a variety of plants, is a well-regarded antioxidant.[1] Its therapeutic potential, however, is often limited by its physicochemical properties. Esterification of the carboxylic acid group of gallic acid with various alcohols yields a class of compounds known as gallic acid esters or gallates. These modifications significantly alter the molecule's lipophilicity and other physicochemical characteristics, thereby influencing their biological activity and potential applications in drug development, food preservation, and cosmetics.[2] This technical guide provides an in-depth overview of the core physicochemical properties of common gallic acid esters, detailed experimental protocols for their synthesis and characterization, and a look into the key signaling pathways they modulate.

Physicochemical Properties of Gallic Acid and its Esters

The addition of an alkyl ester chain to the gallic acid backbone systematically alters its physicochemical properties. As the length of the alkyl chain increases, the lipophilicity of the ester generally increases, which in turn affects its solubility, melting point, and biological activity.

Data Summary

The following tables summarize key quantitative data for gallic acid and several of its common alkyl esters, providing a basis for comparison.

Table 1: General Physicochemical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)LogP
Gallic AcidC₇H₆O₅170.12258-265 (dec)0.7
Methyl GallateC₈H₈O₅184.15202-2040.9
Ethyl GallateC₉H₁₀O₅198.17149-1531.3
Propyl GallateC₁₀H₁₂O₅212.20146-1501.8
Butyl GallateC₁₁H₁₄O₅226.231442.4
Octyl GallateC₁₅H₂₂O₅282.3398-1023.7
Dodecyl GallateC₁₉H₃₀O₅338.4494-975.8

Table 2: Solubility Data

CompoundWater SolubilitySolubility in Ethanol
Gallic Acid1.19 g/100 mL (20°C)[3]Soluble
Methyl GallateSoluble in hot waterSoluble
Ethyl GallateVery slightly solubleFreely soluble
Propyl GallateVery slightly solubleFreely soluble
Octyl GallateVery slightly solubleSoluble
Dodecyl GallateInsolubleFreely soluble

Table 3: Antioxidant Activity (IC₅₀ Values)

CompoundDPPH Assay (µg/mL)ABTS Assay (µg/mL)
Gallic Acid~1.0-5.0~1.03
Propyl GallateGenerally potent, comparable to gallic acid-

Note: IC₅₀ values can vary depending on the specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and evaluation of gallic acid esters.

Synthesis of Gallic Acid Esters (Fischer Esterification)

This protocol describes a general method for the synthesis of gallic acid alkyl esters via acid-catalyzed esterification.[4]

Materials:

  • Gallic acid

  • Corresponding alkyl alcohol (e.g., methanol (B129727), ethanol, propanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate (B1210297)

  • Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Silica (B1680970) gel for column chromatography

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • To a solution of gallic acid (e.g., 0.1 g, 0.59 mmol) in the desired alkyl alcohol (10 mL), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).[4]

  • Heat the reaction mixture to reflux and stir for 3 to 7 hours.[4]

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, remove the excess alcohol using a rotary evaporator.[4]

  • Dissolve the crude product in ethyl acetate (10 mL) and wash with water (15 mL) in a separatory funnel.[4]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude ester by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Characterize the purified ester using spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.

Materials:

  • Purified gallic acid ester

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

Procedure:

  • Ensure the sample is completely dry and finely powdered.

  • Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[5]

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to about 15-20°C below the expected melting point.

  • Then, decrease the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[5] For a pure compound, this range should be narrow (0.5-2°C).

Determination of Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. While experimental determination can be complex, computational methods are widely used for prediction.

Computational Protocol (using online tools): Several online platforms can predict LogP values based on the chemical structure.

  • Obtain the SMILES (Simplified Molecular Input Line Entry System) notation for the desired gallic acid ester.

  • Use a platform such as SwissADME or Molinspiration Cheminformatics.

  • Input the SMILES notation into the platform's calculator.

  • The platform will provide a predicted LogP value.[6]

Determination of Antioxidant Activity (DPPH Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.

Materials:

  • DPPH solution in methanol (e.g., 0.1 mM)

  • Gallic acid ester sample dissolved in a suitable solvent (e.g., methanol)

  • Gallic acid or Trolox as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the sample and the positive control.

  • In a 96-well plate, add a specific volume of the sample or control solution to each well.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Signaling Pathways and Experimental Workflows

Gallic acid and its esters have been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation. Understanding these interactions is crucial for drug development.

Signaling Pathways

1. PI3K/Akt/mTOR Signaling Pathway: This pathway is a critical regulator of cell growth, survival, and metabolism.[7] Gallic acid has been shown to inhibit this pathway, which is often overactive in cancer cells.[2][8][9]

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth GallicAcid Gallic Acid Esters GallicAcid->PI3K inhibits

PI3K/Akt/mTOR signaling pathway and the inhibitory effect of gallic acid esters.

2. MAPK/ERK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK), is involved in cell proliferation, differentiation, and survival. Gallic acid can modulate this pathway, often leading to the induction of apoptosis in cancer cells.[10]

MAPK_ERK_Pathway ExtracellularSignal Extracellular Signal Receptor Receptor ExtracellularSignal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellResponse Cellular Response (Proliferation, Survival) TranscriptionFactors->CellResponse GallicAcid Gallic Acid Esters GallicAcid->Raf inhibits

MAPK/ERK signaling pathway and the modulatory effect of gallic acid esters.

3. Apoptosis Signaling Pathway: Gallic acid and its esters can induce apoptosis (programmed cell death) through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6]

Apoptosis_Pathway GallicAcid Gallic Acid Esters DeathReceptor Death Receptor (e.g., Fas) GallicAcid->DeathReceptor activates Bax Bax GallicAcid->Bax upregulates Bcl2 Bcl-2 GallicAcid->Bcl2 downregulates Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Bax->Mitochondrion Bcl2->Mitochondrion inhibits Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Induction of apoptosis by gallic acid esters via intrinsic and extrinsic pathways.
Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and screening of gallic acid esters for their antioxidant properties.

Experimental_Workflow Synthesis Synthesis of Gallic Acid Ester Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (IR, NMR, Mass Spec) Purification->Characterization AntioxidantAssay Antioxidant Activity Screening (e.g., DPPH) Characterization->AntioxidantAssay DataAnalysis Data Analysis (IC50 Determination) AntioxidantAssay->DataAnalysis LeadIdentification Lead Compound Identification DataAnalysis->LeadIdentification

Workflow for synthesis and antioxidant screening of gallic acid esters.

Conclusion

The esterification of gallic acid provides a versatile platform for tuning its physicochemical properties to enhance its biological efficacy. By systematically modifying the alkyl chain length, researchers can modulate lipophilicity, solubility, and ultimately, the therapeutic potential of these compounds. The provided data, protocols, and pathway diagrams serve as a valuable resource for scientists and drug development professionals working with gallic acid esters, facilitating further research and application of these promising molecules.

References

Methodological & Application

Application Notes and Protocols for Determining the Antioxidant Activity of Butyl Gallate using DPPH and ABTS Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl gallate, the n-butyl ester of gallic acid, is a synthetic antioxidant commonly used as a preservative in foods, cosmetics, and pharmaceuticals to prevent oxidation. Its antioxidant properties stem from the gallic acid moiety, which possesses three hydroxyl groups on an aromatic ring. These hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby inhibiting oxidative processes. This document provides detailed application notes and experimental protocols for assessing the antioxidant activity of this compound using two widely accepted in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

Principle of the Assays

Both DPPH and ABTS assays are spectrophotometric methods based on the ability of an antioxidant to scavenge a stable radical, leading to a measurable color change.

  • DPPH Assay: The DPPH radical is a stable free radical with a deep violet color in solution, exhibiting a maximum absorbance around 517 nm.[1][2] When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to a non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to pale yellow.[1][2] The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.[1]

  • ABTS Assay: The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which has a characteristic absorbance at 734 nm.[3] This radical is typically produced by reacting ABTS with a strong oxidizing agent like potassium persulfate.[4] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form.[3] The extent of decolorization reflects the antioxidant's capacity to scavenge the radical.[3]

Data Presentation: Antioxidant Activity of this compound and Related Compounds

The antioxidant activity is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC50 value indicates a higher antioxidant potency.

CompoundAssayIC50 Value (µM)Reference CompoundReference Compound IC50 (µM)
This compound DPPH~5.5--
Propyl GallateDPPH30.12--
Gallic AcidDPPH29.5α-tocopherol105.3
Gallic AcidABTS~5.9--
TroloxDPPH~4.4--
TroloxABTS~2.9--

Note: IC50 values can vary depending on experimental conditions such as solvent, pH, and incubation time. The values presented here are compiled from various sources for comparative purposes.

Experimental Protocols

DPPH Radical Scavenging Assay

a. Materials and Reagents:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (analytical grade)

  • Positive control (e.g., Trolox, Ascorbic acid, or Gallic acid)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and tips

  • Volumetric flasks and other standard laboratory glassware

b. Preparation of Solutions:

  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in an amber bottle and in the dark at 4°C.

  • This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in methanol or ethanol.

  • Working Solutions: Prepare a series of dilutions of this compound and the positive control from their respective stock solutions.

c. Assay Procedure:

  • Pipette 100 µL of the DPPH working solution into each well of a 96-well microplate.

  • Add 100 µL of the different concentrations of this compound or the positive control to the wells.

  • For the blank (control), add 100 µL of the solvent (methanol or ethanol) instead of the sample.

  • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[4]

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    % Inhibition = [ (A_control - A_sample) / A_control ] x 100

    Where:

    • A_control is the absorbance of the blank.

    • A_sample is the absorbance of the sample.

  • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

ABTS Radical Cation Decolorization Assay

a. Materials and Reagents:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Ethanol or Phosphate Buffered Saline (PBS)

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

  • Pipettes and tips

  • Volumetric flasks and other standard laboratory glassware

b. Preparation of Solutions:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

  • ABTS•+ Working Solution: Mix the ABTS stock solution and the potassium persulfate solution in a 1:1 ratio (v/v). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[4] This will result in a dark blue-green solution containing the ABTS radical cation.

  • Standardized ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with ethanol or PBS to obtain an absorbance of 0.700 ± 0.020 at 734 nm.

  • This compound Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of this compound in a suitable solvent.

  • Working Solutions: Prepare serial dilutions of this compound and the positive control.

c. Assay Procedure:

  • Pipette 190 µL of the standardized ABTS•+ solution into each well of a 96-well microplate.

  • Add 10 µL of the different concentrations of this compound or the positive control to the wells.

  • For the blank (control), add 10 µL of the solvent.

  • Shake the plate and incubate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of ABTS•+ scavenging activity using the following formula:

    % Inhibition = [ (A_control - A_sample) / A_control ] x 100

    Where:

    • A_control is the absorbance of the blank.

    • A_sample is the absorbance of the sample.

  • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Visualization of Workflows and Signaling Pathway

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix DPPH Solution with Sample/Control prep_dpph->mix prep_sample Prepare this compound Dilutions prep_sample->mix prep_control Prepare Positive Control Dilutions prep_control->mix incubate Incubate in Dark (30 min) mix->incubate read_abs Read Absorbance at 517 nm incubate->read_abs calc_inhib Calculate % Inhibition read_abs->calc_inhib calc_ic50 Determine IC50 Value calc_inhib->calc_ic50

Caption: Experimental workflow for the DPPH antioxidant assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_abts Prepare 7 mM ABTS & 2.45 mM K2S2O8 gen_radical Generate ABTS Radical Cation (12-16h) prep_abts->gen_radical std_abts Standardize ABTS Solution (A734nm ≈ 0.7) gen_radical->std_abts mix Mix Standardized ABTS with Sample std_abts->mix prep_sample Prepare this compound Dilutions prep_sample->mix incubate Incubate (6 min) mix->incubate read_abs Read Absorbance at 734 nm incubate->read_abs calc_inhib Calculate % Inhibition read_abs->calc_inhib calc_ic50 Determine IC50 Value calc_inhib->calc_ic50

Caption: Experimental workflow for the ABTS antioxidant assay.

This compound and Cellular Antioxidant Response

Beyond direct radical scavenging, gallates can influence endogenous antioxidant defense mechanisms. A key pathway is the Keap1-Nrf2 signaling pathway, which regulates the expression of numerous antioxidant and cytoprotective genes.[5] Gallic acid, the parent compound of this compound, has been shown to activate this pathway.[5] It is proposed that gallic acid can interact with Keap1, a repressor protein that targets Nrf2 for degradation.[5] This interaction leads to the release and nuclear translocation of Nrf2, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating their expression.[5]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Ub Ubiquitination & Degradation Nrf2->Ub Leads to Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ButylGallate This compound ButylGallate->Keap1 Potential Interaction ROS Oxidative Stress (ROS) ROS->Keap1 Induces Conformational Change ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, GCLC) ARE->Genes Promotes Transcription

Caption: this compound's potential role in the Keap1-Nrf2 pathway.

References

Application Note: Quantification of Butyl Gallate using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl gallate (butyl 3,4,5-trihydroxybenzoate) is a synthetic antioxidant extensively used as a preservative in the food, cosmetic, and pharmaceutical industries. It functions by inhibiting the oxidation of fats and oils, thereby extending the shelf life and maintaining the quality of various products. Accurate and reliable quantification of this compound in different matrices is crucial for quality control, formulation development, and regulatory compliance.

This application note describes a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. The method is simple, specific, and accurate, making it suitable for routine analysis in a quality control setting.

Principle of the Method

This method utilizes RP-HPLC with UV detection to separate and quantify this compound. The sample is first extracted with a suitable solvent to isolate the analyte from the sample matrix. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and acidified water. The eluting this compound is detected by a UV detector at 280 nm, and the peak area is used for quantification against a calibration curve prepared from a certified reference standard.

Materials and Reagents

  • This compound Reference Standard: (Purity >98.0%)

  • Acetonitrile: HPLC grade

  • Water: HPLC grade or purified to 18.2 MΩ·cm

  • Acetic Acid: Glacial, analytical grade

  • Methanol (B129727): HPLC grade (for sample and standard preparation)

  • Sample Matrix: e.g., pharmaceutical cream, edible oil, etc.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

Table 1: HPLC Operating Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 1% Acetic Acid in Water (30:70, v/v)[1]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 280 nm[1]
Run Time 10 minutes

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1.0 to 100.0 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (Example: Pharmaceutical Cream)
  • Accurately weigh approximately 1.0 g of the cream sample into a 15 mL centrifuge tube.

  • Add 5.0 mL of methanol to the tube.

  • Vortex for 2 minutes to disperse the cream and dissolve the this compound.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the excipients.

  • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered sample with the mobile phase to bring the this compound concentration within the calibration range.

Method Validation

The described HPLC method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 2: Summary of Method Validation Parameters

ParameterResult
Specificity No interference from common excipients was observed at the retention time of this compound.
Linearity Range 1.0 - 100.0 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery) 98.0% - 102.0%
Precision (%RSD) < 2.0%
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantification (LOQ) 0.75 µg/mL
Retention Time Approximately 5.5 min

Results and Discussion

The HPLC method provided a well-resolved peak for this compound with a retention time of approximately 5.5 minutes. The calibration curve showed excellent linearity over the concentration range of 1.0 to 100.0 µg/mL. The method proved to be accurate and precise for the quantification of this compound in the tested samples. The low LOD and LOQ values indicate the high sensitivity of the method.

Conclusion

The developed and validated RP-HPLC method is simple, rapid, and reliable for the routine quantification of this compound in various samples. The method's performance characteristics make it suitable for quality control and research applications in the pharmaceutical, food, and cosmetic industries.

Visualizations

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Sample Weigh Sample Solvent_Add_Sample Add Extraction Solvent Sample->Solvent_Add_Sample Standard Weigh Reference Standard Solvent_Add_Std Dissolve in Methanol Standard->Solvent_Add_Std Vortex Vortex Solvent_Add_Sample->Vortex Dilute_Std Serial Dilution Solvent_Add_Std->Dilute_Std Centrifuge Centrifuge Vortex->Centrifuge Filter_Sample Filter Supernatant Centrifuge->Filter_Sample HPLC_Vial_Sample Transfer to HPLC Vial Filter_Sample->HPLC_Vial_Sample HPLC_Vial_Std Transfer to HPLC Vials Dilute_Std->HPLC_Vial_Std Inject Inject into HPLC HPLC_Vial_Sample->Inject HPLC_Vial_Std->Inject HPLC_System HPLC System (C18 Column, UV Detector) Chromatogram Obtain Chromatogram HPLC_System->Chromatogram Inject->HPLC_System Peak_Integration Integrate Peak Area Chromatogram->Peak_Integration Calibration_Curve Construct Calibration Curve (from Standards) Peak_Integration->Calibration_Curve Standard Injections Quantification Quantify this compound in Sample Peak_Integration->Quantification Sample Injection Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the HPLC quantification of this compound.

References

Application Notes and Protocols for Butyl Gallate as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl gallate (butyl 3,4,5-trihydroxybenzoate) is a synthetic phenolic antioxidant used to prevent oxidation in foods, cosmetics, and pharmaceutical products.[1] As a reference standard, this compound is crucial for the accurate quantification of this additive in various matrices to ensure product quality, stability, and compliance with regulatory limits. High-performance liquid chromatography (HPLC) with UV detection is a common and reliable technique for the analysis of this compound.

This document provides detailed application notes and protocols for the use of this compound as a reference standard in chromatographic analysis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for method development and troubleshooting.

PropertyValue
Molecular Formula C₁₁H₁₄O₅
Molecular Weight 226.23 g/mol
Appearance White to off-white crystalline powder
Melting Point 142-146 °C
Solubility Soluble in ethanol (B145695) and methanol (B129727); limited solubility in water.
UV Absorbance Maximum (λmax) Approximately 275 nm in methanol/water

Application: this compound as an External Standard in HPLC-UV Analysis

This section outlines the use of this compound as an external reference standard for the quantification of this compound in a sample matrix. The principle of external standardization involves creating a calibration curve from a series of standards of known concentrations. The concentration of the analyte in an unknown sample is then determined by comparing its response to the calibration curve.

Experimental Workflow

The following diagram illustrates the general workflow for using this compound as an external reference standard.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare this compound Stock Solution B Prepare Working Standard Solutions A->B D HPLC-UV Analysis B->D C Prepare Sample Solution C->D E Generate Calibration Curve D->E F Quantify this compound in Sample E->F

Figure 1: External Standard Workflow
Experimental Protocol: HPLC-UV Method for this compound Quantification

This protocol is a general guideline and may require optimization for specific sample matrices.

3.2.1. Materials and Reagents

  • This compound Reference Standard (purity ≥98%)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or acetic acid (for mobile phase pH adjustment)

  • 0.45 µm syringe filters

3.2.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Sonicator

3.2.3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

3.2.4. Sample Preparation (General Guideline for a Food Matrix)

  • Homogenize the sample.

  • Accurately weigh a representative portion of the homogenized sample (e.g., 5 g) into a centrifuge tube.

  • Add a suitable extraction solvent (e.g., 20 mL of methanol or acetonitrile).

  • Vortex or sonicate for 15-20 minutes to extract the this compound.

  • Centrifuge the mixture to separate the solid matrix.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

3.2.5. Chromatographic Conditions

ParameterCondition
Column C18 reversed-phase (4.6 x 150 mm, 5 µm)
Mobile Phase Methanol:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 275 nm

3.2.6. Data Analysis

  • Inject the working standard solutions to generate a calibration curve by plotting peak area versus concentration.

  • Inject the prepared sample solution.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Method Validation Parameters (Representative Data)

The following table summarizes typical performance data for a validated HPLC method for a gallate analogue, which would be similar for this compound. Method validation should be performed for the specific matrix of interest.

ParameterTypical Value
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (Recovery) 95 - 105%
Precision (RSD%) < 2%

Application: this compound as an Internal Standard

In cases where sample loss during preparation or injection volume variability is a concern, using an internal standard (IS) can improve the accuracy and precision of the analysis. An ideal internal standard for this compound would be a structurally similar compound that is not present in the sample, such as another alkyl gallate (e.g., propyl gallate or octyl gallate), provided it can be chromatographically resolved from this compound and other matrix components.

Logical Relationship for Internal Standard Selection

The choice of an internal standard is critical for the success of the analysis. The following diagram illustrates the key considerations.

G A This compound (Analyte) B Ideal Internal Standard C Structural Similarity B->C D Similar Chromatographic Behavior B->D E Good Resolution from Analyte B->E F Not Present in Sample Matrix B->F

Figure 2: Internal Standard Selection Criteria
Experimental Protocol: Using this compound as a Reference with an Internal Standard

This protocol assumes propyl gallate is used as the internal standard.

4.2.1. Preparation of Solutions

  • This compound Stock Solution (1000 µg/mL): Prepare as described in section 3.2.3.

  • Propyl Gallate (IS) Stock Solution (1000 µg/mL): Prepare in the same manner as the this compound stock solution.

  • Calibration Standards: Prepare a series of calibration standards containing a constant concentration of the internal standard (e.g., 20 µg/mL propyl gallate) and varying concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: To the homogenized sample, add a known amount of the internal standard stock solution before proceeding with the extraction steps outlined in section 3.2.4.

4.2.2. Data Analysis

  • Calculate the response factor (RF) for each calibration standard using the following formula: RF = (Peak Area of Analyte / Concentration of Analyte) / (Peak Area of IS / Concentration of IS)

  • Calculate the average RF from the calibration standards.

  • Calculate the concentration of this compound in the sample using the following formula: Concentration of Analyte = (Peak Area of Analyte / Peak Area of IS) * (Concentration of IS / Average RF)

Conclusion

This compound is a versatile and reliable reference standard for chromatographic applications. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to accurately quantify this compound in various matrices. Proper method development and validation are essential to ensure the reliability of the analytical results. The choice between external and internal standardization will depend on the specific requirements of the analysis and the complexity of the sample matrix.

References

Application Notes and Protocols for the Analytical Determination of Gallates in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallates, including propyl gallate (PG), octyl gallate (OG), and dodecyl gallate (DG), are synthetic phenolic antioxidants widely used as food additives to prevent oxidation and extend the shelf life of products containing fats and oils.[1] Due to potential health concerns associated with excessive intake, regulatory bodies worldwide have established maximum permissible limits for these additives in various food categories.[2] Consequently, accurate and reliable analytical methods for the determination of gallates in diverse food matrices are crucial for ensuring food safety and compliance with regulations.

This document provides detailed application notes and protocols for the analysis of gallates in food, covering various analytical techniques. The information is intended to guide researchers and analysts in selecting and implementing appropriate methods for their specific needs.

Analytical Methods Overview

Several analytical techniques have been developed and validated for the quantification of gallates in food matrices. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and emerging biosensor technologies. Each method offers distinct advantages and is suited for different applications.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely employed technique for the analysis of gallates due to its versatility, robustness, and ability to analyze thermally labile compounds without derivatization. Coupled with various detectors, such as Diode Array (DAD) or fluorescence detectors, HPLC provides high sensitivity and selectivity.[3]

Application Note: Simultaneous Determination of Propyl, Octyl, and Dodecyl Gallate in Edible Oils by RP-HPLC-DAD

This method is suitable for the simultaneous quantification of propyl, octyl, and dodecyl gallate in fatty food matrices like edible oils and margarine.

Experimental Protocol:

1. Sample Preparation (Liquid-Liquid Extraction)

  • Weigh 5.0 g of the oil or melted fat sample into a 50 mL centrifuge tube.

  • Add 10 mL of n-hexane to dissolve the sample.

  • Add 10 mL of acetonitrile (B52724) saturated with n-hexane.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 5000 rpm for 10 minutes to separate the layers.

  • Carefully collect the lower acetonitrile layer, which contains the gallates.

  • Repeat the extraction of the hexane (B92381) layer twice more with 10 mL of acetonitrile saturated with n-hexane.

  • Combine the acetonitrile extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 2 mL of the mobile phase and filter through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions

  • Instrument: HPLC system with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v). The exact ratio may need optimization depending on the specific column and analytes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: DAD detection at 280 nm.

  • Injection Volume: 20 µL.

3. Calibration

  • Prepare a stock solution of each gallate standard (propyl, octyl, and dodecyl gallate) in the mobile phase at a concentration of 100 µg/mL.

  • Prepare a series of working standard solutions by diluting the stock solutions to cover the expected concentration range in the samples (e.g., 0.1 - 10 µg/mL).

  • Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration for each analyte.

Quantitative Data Summary for HPLC Methods

AnalyteMatrixMethodLinearity (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Reference
Propyl GallateEdible OilHPLC-CL0.009 - 0.1 (mmol/L)0.0002 (mmol/L)--[4]
Propyl GallatePharmaceuticalHPLC-UV-0.0006% (w/w)0.002% (w/w)Quantitative[5]
Propyl Gallate, Octyl GallateEdible Oils, FoodsHPLC-Fluorescence---72.1 - 99.6[3]
Propyl Gallate, Octyl Gallate, Dodecyl GallateBakery ProductsHPLC-UV---40.2 - 95.1[5]
Propyl GallateEdible OilsHPLC-UV--0.01 g/kg-[6]
Octyl GallateEdible OilsHPLC-UV--0.01 g/kg-[6]
Dodecyl GallateEdible OilsHPLC-UV--0.01 g/kg-[6]

LOD: Limit of Detection, LOQ: Limit of Quantification

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of polar and non-volatile gallates, a derivatization step is necessary to increase their volatility and thermal stability.[7]

Application Note: Determination of Gallates in Solid Food Matrices by GC-MS after Derivatization

This method is suitable for the analysis of gallates in complex solid food matrices such as cereals and dehydrated soups.

Experimental Protocol:

1. Sample Preparation and Extraction

  • Homogenize the solid food sample to a fine powder.

  • Weigh 2.0 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of a solvent mixture of ethanol (B145695) and water (70:30 v/v).

  • Vortex for 5 minutes and then place in an ultrasonic bath for 15 minutes.

  • Centrifuge at 6000 rpm for 10 minutes.

  • Collect the supernatant. Repeat the extraction process on the residue.

  • Combine the supernatants and evaporate to a volume of approximately 2 mL.

  • Perform a solid-phase extraction (SPE) clean-up using a C18 cartridge to remove interferences. Elute the gallates with methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

2. Derivatization (Silylation)

  • To the dried extract, add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Add 100 µL of a suitable solvent like pyridine (B92270) or acetonitrile.

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before injection into the GC-MS.

3. GC-MS Conditions

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for each silylated gallate derivative.

Quantitative Data Summary for GC-MS Methods

Quantitative data for the analysis of gallates in food using GC-MS is not as readily available in the reviewed literature as for HPLC. Method validation, including the determination of linearity, LOD, LOQ, and recovery, is essential before routine use.[8][9]

Biosensor-Based Methods

Biosensors are emerging as rapid, sensitive, and cost-effective analytical tools for food analysis.[10] These devices utilize a biological recognition element (e.g., enzyme, antibody, aptamer) in close contact with a transducer to convert the biological response into a measurable signal.

Application Note: Electrochemical Biosensor for the Detection of Gallic Acid and its Esters

This note describes the principle of an electrochemical biosensor for the detection of gallates, which are electroactive compounds.

Principle:

An electrochemical biosensor for gallates can be fabricated by modifying an electrode (e.g., glassy carbon electrode) with a material that enhances the electrochemical oxidation of the gallate molecule.[11] This can be achieved using nanomaterials like graphene and carbon nanotubes, often in combination with enzymes like tyrosinase or laccase that can catalyze the oxidation of phenolic compounds.[10][12]

Experimental Protocol (General Steps):

1. Electrode Modification

  • The working electrode is modified with a nanocomposite material. For enzyme-based biosensors, the enzyme is then immobilized on the modified electrode surface.

2. Electrochemical Measurement

  • The modified electrode is immersed in a buffer solution containing the food sample extract.

  • An electrochemical technique, such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV), is applied.

  • The gallates in the sample are oxidized at the electrode surface, generating an electrical current.

  • The magnitude of the current is proportional to the concentration of the gallate.

3. Quantification

  • A calibration curve is constructed by measuring the current response for standard solutions of known gallate concentrations.

  • The concentration of gallate in the food sample is determined from the calibration curve.

Quantitative Data Summary for Biosensor Methods

AnalyteBiorecognition ElementTransducerLinear RangeLODMatrixReference
Propyl GallateMolecularly Imprinted PolymerElectrochemical7x10⁻⁸ - 1x10⁻⁵ mol/L2.51x10⁻⁸ mol/LFood Samples[11]
Gallic Acid-Electrochemical--Green Tea[13]
Phenolic CompoundsTyrosinaseElectrochemical0.5 - 62.5 µM0.11 µM-[14]

LOD: Limit of Detection

Experimental Workflow for Gallate Analysis

The following diagram illustrates a general workflow for the analysis of gallates in food matrices.

Gallate_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Derivatization (for GC-MS) cluster_2 Analytical Determination cluster_3 Data Analysis sampling Sampling of Food Matrix homogenization Homogenization (for solid samples) sampling->homogenization extraction Extraction (LLE, SPE, etc.) homogenization->extraction cleanup Clean-up / Filtration extraction->cleanup derivatization Chemical Derivatization (e.g., Silylation) cleanup->derivatization hplc HPLC-DAD / FLD cleanup->hplc biosensor Biosensor cleanup->biosensor gcms GC-MS derivatization->gcms quantification Quantification (Calibration Curve) hplc->quantification gcms->quantification biosensor->quantification validation Method Validation (LOD, LOQ, Recovery) quantification->validation reporting Reporting of Results validation->reporting

Caption: General workflow for the analysis of gallates in food matrices.

Conclusion

The choice of an analytical method for gallate determination depends on several factors, including the nature of the food matrix, the required sensitivity and selectivity, available instrumentation, and the desired sample throughput. HPLC methods are well-established, versatile, and generally do not require derivatization, making them suitable for routine analysis. GC-MS, although requiring a derivatization step, offers high specificity and is excellent for confirmation and identification purposes. Biosensors represent a promising alternative for rapid and on-site screening of gallates, though they may require more specialized development and validation for specific applications. Regardless of the method chosen, proper validation according to international guidelines is essential to ensure the accuracy and reliability of the results.

References

Application Notes and Protocols for Butyl Gallate in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl gallate, the butyl ester of gallic acid, is a phenolic compound with well-documented antioxidant properties. Beyond its role as a food additive and antioxidant, this compound has garnered significant interest in biomedical research for its potent enzyme inhibitory activities. This document provides detailed application notes and experimental protocols for studying the inhibitory effects of this compound on several key enzymes implicated in various physiological and pathological processes. The provided methodologies and data aim to facilitate further research into the therapeutic potential of this compound.

Data Presentation: Quantitative Inhibition Data

The inhibitory potency of this compound and related alkyl gallates against various enzymes is summarized below. This data, compiled from multiple studies, provides a quantitative basis for experimental design.

Enzyme TargetInhibitorIC50 (µM)Ki (µM)Inhibition TypeSource Organism/Enzyme
Tyrosinase Propyl Gallate-0.661 (Ki), 2.135 (KIS)MixedMushroom
Xanthine (B1682287) Oxidase Octyl Gallate--CompetitiveBovine Milk
Decyl Gallate--CompetitiveBovine Milk
Dodecyl Gallate--CompetitiveBovine Milk
Lipoxygenase-1 Octyl Gallate1.30.54CompetitiveSoybean
α-Glucosidase This compoundCorrelated with inhibition---
Acetylcholinesterase (AChE) Epigallocatechin Gallate (EGCG)14.8-Competitive-
Butyrylcholinesterase (BuChE) Epigallocatechin Gallate (EGCG)25.1-Competitive-

Note: Data for some enzymes are presented for structurally related alkyl gallates or gallate-containing compounds due to the limited availability of specific data for this compound. These values can serve as a preliminary guide for concentration range selection in initial experiments.

Mandatory Visualizations

Experimental Workflow for Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrate) plate Dispense Reagents & this compound into 96-well plate reagents->plate inhibitor Prepare this compound Stock & Serial Dilutions inhibitor->plate preincubate Pre-incubate Enzyme with this compound plate->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate measure Measure Absorbance/Fluorescence (Kinetic or Endpoint) initiate->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot kinetics Kinetic Analysis (e.g., Lineweaver-Burk Plot) calculate->kinetics determine Determine IC50 Value plot->determine

Caption: General workflow for an in vitro enzyme inhibition assay using this compound.

Potential Downstream Effect of Xanthine Oxidase Inhibition

Caption: Inhibition of Xanthine Oxidase by this compound and its potential impact on oxidative stress.

Experimental Protocols

Tyrosinase Inhibition Assay

Principle: This assay measures the ability of this compound to inhibit the oxidation of L-DOPA to dopachrome (B613829) by mushroom tyrosinase. The formation of the colored product, dopachrome, is monitored spectrophotometrically at 475 nm.[1][2]

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • This compound

  • Kojic Acid (positive control)

  • Sodium Phosphate (B84403) Buffer (50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 50 mM sodium phosphate buffer (pH 6.8).

    • Dissolve mushroom tyrosinase in the phosphate buffer to a final concentration of 1000 U/mL. Prepare fresh and keep on ice.

    • Dissolve L-DOPA in the phosphate buffer to a final concentration of 2.5 mM. Prepare this solution fresh.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 2 mM stock solution of kojic acid in DMSO or water.

    • Create a series of dilutions of this compound and kojic acid in phosphate buffer. The final concentration of DMSO in the assay should be below 1%.

  • Assay Protocol (in a 96-well plate):

    • Add 40 µL of phosphate buffer to each well.

    • Add 20 µL of the various concentrations of this compound, kojic acid, or vehicle (buffer with DMSO) to the respective wells.

    • Add 20 µL of the tyrosinase solution to all wells.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.

    • Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • The percentage of inhibition is calculated as: ((V_control - V_sample) / V_control) * 100.

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Xanthine Oxidase Inhibition Assay

Principle: This assay determines the inhibitory effect of this compound on xanthine oxidase by measuring the formation of uric acid from the substrate xanthine. The increase in absorbance at 295 nm due to uric acid production is monitored.[3][4]

Materials:

  • Xanthine Oxidase (from bovine milk, EC 1.17.3.2)

  • Xanthine

  • This compound

  • Allopurinol (B61711) (positive control)

  • Potassium Phosphate Buffer (50 mM, pH 7.5)

  • DMSO

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 50 mM potassium phosphate buffer (pH 7.5).

    • Dissolve xanthine oxidase in the phosphate buffer to a final concentration of 0.1 U/mL. Prepare fresh and keep on ice.

    • Dissolve xanthine in the phosphate buffer to a final concentration of 150 µM.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 1 mM stock solution of allopurinol in DMSO or a suitable buffer.

    • Prepare serial dilutions of this compound and allopurinol in the phosphate buffer.

  • Assay Protocol (in a 96-well plate):

    • Add 50 µL of the various concentrations of this compound, allopurinol, or vehicle to the wells.

    • Add 60 µL of the phosphate buffer to each well.

    • Add 20 µL of the xanthine oxidase solution to each well.

    • Pre-incubate the plate at 25°C for 15 minutes.

    • Initiate the reaction by adding 70 µL of the xanthine solution.

    • Immediately measure the absorbance at 295 nm and continue to record readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the reaction rates and the percentage of inhibition as described for the tyrosinase assay.

    • Determine the IC50 value for this compound.

    • To determine the inhibition type, perform the assay with varying concentrations of both xanthine and this compound and analyze the data using a Lineweaver-Burk plot.[5]

α-Glucosidase Inhibition Assay

Principle: This colorimetric assay measures the inhibition of α-glucosidase by this compound. The enzyme hydrolyzes p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be detected at 405 nm.[6][7]

Materials:

  • α-Glucosidase (from Saccharomyces cerevisiae, EC 3.2.1.20)

  • p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Acarbose (B1664774) (positive control)

  • Potassium Phosphate Buffer (100 mM, pH 6.8)

  • Sodium Carbonate (Na2CO3, 0.1 M)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 6.8).

    • Dissolve α-glucosidase in the phosphate buffer to a final concentration of 1.0 U/mL.

    • Dissolve pNPG in the phosphate buffer to a final concentration of 5 mM.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of acarbose in buffer.

    • Prepare serial dilutions of this compound and acarbose.

  • Assay Protocol (in a 96-well plate):

    • Add 50 µL of phosphate buffer to each well.

    • Add 10 µL of the various concentrations of this compound, acarbose, or vehicle to the wells.

    • Add 20 µL of the α-glucosidase solution and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M Na2CO3.

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC50 value for this compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This assay is based on the reaction of thiocholine, a product of acetylthiocholine (B1193921) hydrolysis by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.[8][9]

Materials:

  • Acetylcholinesterase (from electric eel, EC 3.1.1.7)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • This compound

  • Donepezil or Galantamine (positive control)

  • Tris-HCl Buffer (50 mM, pH 8.0)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 50 mM Tris-HCl buffer (pH 8.0).

    • Dissolve DTNB in the buffer to a final concentration of 3 mM.

    • Dissolve ATCI in the buffer to a final concentration of 15 mM. Prepare fresh.

    • Dissolve AChE in the buffer to a final concentration of 0.2 U/mL.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 1 mM stock solution of the positive control in DMSO or buffer.

    • Prepare serial dilutions of the inhibitors.

  • Assay Protocol (in a 96-well plate):

    • Add 120 µL of Tris-HCl buffer to each well.

    • Add 20 µL of the various concentrations of this compound, positive control, or vehicle.

    • Add 20 µL of the DTNB solution.

    • Add 20 µL of the AChE solution and pre-incubate at 25°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the ATCI solution.

    • Measure the absorbance at 412 nm for 5-10 minutes at 1-minute intervals.

  • Data Analysis:

    • Calculate the reaction rates and percentage of inhibition.

    • Determine the IC50 value for this compound.

Lipoxygenase Inhibition Assay

Principle: This assay measures the inhibition of lipoxygenase-catalyzed oxidation of linoleic acid. The formation of the conjugated diene hydroperoxide is monitored by the increase in absorbance at 234 nm.[10][11]

Materials:

  • Lipoxygenase (from soybean, EC 1.13.11.12)

  • Linoleic acid

  • This compound

  • Nordihydroguaiaretic acid (NDGA) (positive control)

  • Borate (B1201080) Buffer (0.2 M, pH 9.0)

  • Ethanol and DMSO

  • Quartz cuvettes or UV-transparent 96-well plate

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 0.2 M borate buffer (pH 9.0).

    • Prepare a 10 mM stock solution of linoleic acid in ethanol. Dilute with borate buffer to a working concentration of 100 µM.

    • Dissolve lipoxygenase in the borate buffer to a concentration that gives a linear rate of reaction (e.g., 100 U/mL). Keep on ice.

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • Prepare a 1 mM stock solution of NDGA in DMSO.

    • Prepare serial dilutions of the inhibitors.

  • Assay Protocol:

    • In a cuvette or well, add 950 µL of borate buffer.

    • Add 10 µL of the various concentrations of this compound, NDGA, or vehicle.

    • Add 20 µL of the lipoxygenase solution and pre-incubate at 25°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the linoleic acid solution.

    • Immediately measure the absorbance at 234 nm for 3-5 minutes.

  • Data Analysis:

    • Calculate the reaction rates and percentage of inhibition.

    • Determine the IC50 and, if desired, the Ki value for this compound.

Conclusion

This compound demonstrates significant inhibitory activity against a range of enzymes crucial in various biological pathways. The protocols provided herein offer a standardized approach for researchers to investigate and quantify these inhibitory effects. Further studies are warranted to elucidate the precise mechanisms of action and to explore the therapeutic potential of this compound in enzyme-related pathologies. The provided data tables and visualizations serve as a valuable resource for initiating and guiding such research endeavors.

References

Application Notes and Protocols for the Use of Gallate Esters in Animal Models of Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

A Case Study with Propyl Gallate as a Representative Analog for Butyl Gallate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism to counteract their harmful effects through antioxidant defenses, is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Consequently, the evaluation of antioxidant compounds in relevant preclinical models is a cornerstone of drug discovery and development.

Gallate esters, such as this compound and its close analog propyl gallate, are synthetic phenolic antioxidants known for their potent free radical scavenging capabilities.[1] These compounds are structurally characterized by a gallic acid core with an alkyl ester side chain. The three hydroxyl groups on the gallate moiety are crucial for their antioxidant activity, readily donating hydrogen atoms to neutralize a wide range of free radicals and terminate damaging chain reactions.[2]

Due to a notable scarcity of published in vivo studies specifically investigating this compound in animal models of oxidative stress, this document will utilize the comprehensive data available for propyl gallate as a representative model. The provided protocols and data will serve as a valuable guide for designing and executing similar studies for this compound and other gallate esters.

The following sections detail the application of propyl gallate in a well-established rat model of isoproterenol-induced myocardial oxidative stress, including quantitative data on key biomarkers, detailed experimental protocols, and visualizations of the underlying mechanisms and experimental workflow.

Data Presentation

The following table summarizes the quantitative data from a study investigating the protective effect of chronic administration of propyl gallate against isoproterenol-induced myocardial oxidative stress in Wistar albino rats.[3]

Table 1: Effect of Propyl Gallate on Myocardial Oxidative Stress Markers in Rats [3]

GroupTreatmentTBARS (nmol/mg protein)GSH (µg/mg protein)SOD (U/mg protein)Catalase (U/mg protein)
1Saline Control2.1 ± 0.15.8 ± 0.23.5 ± 0.265.2 ± 3.1
2ISO Control4.8 ± 0.32.9 ± 0.11.8 ± 0.138.4 ± 2.5
3P1 + ISO4.5 ± 0.23.2 ± 0.22.1 ± 0.142.1 ± 2.8
4P2 + ISO2.5 ± 0.15.2 ± 0.33.1 ± 0.259.8 ± 3.0
5P3 + ISO2.8 ± 0.24.9 ± 0.22.9 ± 0.155.7 ± 2.9
  • P < 0.001 when compared with the ISO-treated group.

  • ISO: Isoproterenol (B85558) (85 mg/kg, s.c.)

  • P1: Propyl gallate (250 mg/kg, p.o.)

  • P2: Propyl gallate (500 mg/kg, p.o.)

  • P3: Propyl gallate (750 mg/kg, p.o.)

  • TBARS: Thiobarbituric Acid Reactive Substances (a measure of lipid peroxidation)

  • GSH: Reduced Glutathione

  • SOD: Superoxide Dismutase

  • Catalase: Catalase

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in the data table, based on the study of propyl gallate in a rat model of myocardial oxidative stress.[3]

Animal Model and Treatment Regimen
  • Animal Species: Male Wistar albino rats

  • Body Weight: 150-200 g

  • Acclimatization: Animals should be housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard pellet diet and water for at least one week prior to the experiment.

  • Experimental Groups:

    • Group 1 (Saline Control): Administered saline orally for 5 weeks.

    • Group 2 (ISO Control): Administered saline orally for 5 weeks, followed by isoproterenol injection.

    • Group 3 (P1 + ISO): Administered propyl gallate (250 mg/kg) orally, 6 days a week for 5 weeks, followed by isoproterenol injection.

    • Group 4 (P2 + ISO): Administered propyl gallate (500 mg/kg) orally, 6 days a week for 5 weeks, followed by isoproterenol injection.

    • Group 5 (P3 + ISO): Administered propyl gallate (750 mg/kg) orally, 6 days a week for 5 weeks, followed by isoproterenol injection.

  • Drug Administration:

    • Propyl gallate is administered by gastric gavage.

    • Isoproterenol (85 mg/kg) is administered subcutaneously for two consecutive days at the end of the 5-week treatment period.

  • Sacrifice and Tissue Collection: 48 hours after the first isoproterenol injection, rats are anesthetized (e.g., with anesthetic ether) and sacrificed. The hearts are immediately harvested, washed in ice-cold saline, and stored appropriately for biochemical analysis.

Biochemical Assays for Oxidative Stress Markers
  • Preparation of Heart Homogenate: A 10% homogenate of the heart tissue is prepared in ice-cold 0.1 M Tris-HCl buffer (pH 7.4). The homogenate is then centrifuged, and the supernatant is used for the following assays.

  • Estimation of Thiobarbituric Acid Reactive Substances (TBARS):

    • To 0.5 mL of the tissue homogenate supernatant, add 0.5 mL of Tris-HCl buffer, 1.0 mL of 30% trichloroacetic acid (TCA), and 1.0 mL of 0.75% thiobarbituric acid (TBA).

    • The mixture is heated in a boiling water bath for 30 minutes.

    • After cooling, the mixture is centrifuged at 3000 rpm for 10 minutes.

    • The absorbance of the supernatant is measured at 532 nm.

    • The concentration of TBARS is calculated using a molar extinction coefficient of 1.56 x 10^5 M⁻¹cm⁻¹.

  • Estimation of Reduced Glutathione (GSH):

    • To 0.5 mL of the tissue homogenate supernatant, add 2.0 mL of 0.3 M disodium (B8443419) hydrogen phosphate (B84403) and 0.25 mL of 0.001 M dithiobisnitrobenzoic acid (DTNB).

    • The absorbance is measured at 412 nm.

    • A standard curve is prepared using known concentrations of GSH.

  • Assay of Superoxide Dismutase (SOD):

    • The assay mixture contains 1.2 mL of sodium pyrophosphate buffer (pH 8.3), 0.5 mL of phenazine (B1670421) methosulphate, and 0.2 mL of the tissue homogenate supernatant.

    • The reaction is initiated by the addition of 0.2 mL of NADH.

    • The reaction is stopped after 1 minute by the addition of 1.0 mL of glacial acetic acid.

    • The absorbance is measured at 560 nm.

    • One unit of SOD activity is defined as the enzyme concentration required to inhibit the absorbance at 560 nm of chromogen production by 50% in one minute.

  • Assay of Catalase:

    • The assay mixture contains 0.5 mL of the tissue homogenate supernatant and 1.0 mL of 0.01 M phosphate buffer (pH 7.0).

    • The reaction is initiated by the addition of 1.0 mL of 2 M hydrogen peroxide.

    • The reaction is stopped after 1 minute by the addition of 2.0 mL of dichromate-acetic acid reagent.

    • The mixture is heated in a boiling water bath for 10 minutes.

    • After cooling, the absorbance is measured at 620 nm.

    • Catalase activity is expressed as micromoles of H₂O₂ consumed per minute per mg of protein.

Visualizations

Signaling Pathway

Gallate_Antioxidant_Mechanism cluster_0 Mechanism of Action ROS Reactive Oxygen Species (ROS) Neutralized_ROS Neutralized ROS (e.g., H2O) ROS->Neutralized_ROS becomes Cellular_Damage Cellular Damage (Lipid Peroxidation, etc.) ROS->Cellular_Damage causes Gallate Butyl/Propyl Gallate (with 3 -OH groups) H_donation Donates Hydrogen Atom (H•) Gallate->H_donation undergoes Antioxidant_Enzymes Endogenous Antioxidants (SOD, Catalase, GSH) Gallate->Antioxidant_Enzymes potentially upregulates H_donation->ROS neutralizes Stable_Radical Stable Gallate Radical H_donation->Stable_Radical forms Protection Cellular Protection Antioxidant_Enzymes->ROS scavenges

Caption: Antioxidant mechanism of gallate esters.

Experimental Workflow

Experimental_Workflow cluster_treatment 5-Week Treatment Period cluster_analysis Biochemical Analysis Start Start: Wistar Rats (150-200g) Acclimatization Acclimatization (1 week) Start->Acclimatization Grouping Random Assignment into 5 Groups (n=6) Acclimatization->Grouping Control_Group Group 1-2: Saline (p.o.) Grouping->Control_Group PG_Groups Group 3-5: Propyl Gallate (250, 500, 750 mg/kg, p.o.) 6 days/week Grouping->PG_Groups ISO_Induction Isoproterenol Injection (85 mg/kg, s.c.) on 2 consecutive days (Groups 2-5) Control_Group->ISO_Induction PG_Groups->ISO_Induction Wait Wait for 48 hours ISO_Induction->Wait Sacrifice Sacrifice and Heart Collection Wait->Sacrifice Homogenization Prepare 10% Heart Homogenate Sacrifice->Homogenization TBARS TBARS Assay (Lipid Peroxidation) Homogenization->TBARS GSH GSH Assay (Reduced Glutathione) Homogenization->GSH SOD SOD Assay (Superoxide Dismutase) Homogenization->SOD Catalase Catalase Assay Homogenization->Catalase Data_Analysis Data Analysis and Comparison TBARS->Data_Analysis GSH->Data_Analysis SOD->Data_Analysis Catalase->Data_Analysis End End Data_Analysis->End

References

Electrochemical Methods for Assessing Gallate Antioxidant Capacity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallates, including gallic acid and its esters like propyl gallate, are potent antioxidants widely utilized in the food, pharmaceutical, and cosmetic industries to prevent oxidative degradation.[1][2][3] Their ability to scavenge free radicals is attributed to the hydroxyl groups on their phenolic structure.[3][4] Assessing the antioxidant capacity of these compounds is crucial for quality control, formulation development, and understanding their mechanism of action. Electrochemical methods offer a rapid, sensitive, and cost-effective alternative to traditional spectrophotometric assays for evaluating antioxidant capacity.[5][6][7] These techniques are based on the principle that antioxidants are electrochemically active compounds that can be oxidized at an electrode surface, with the resulting electrochemical signal being proportional to their antioxidant capacity.[6][7]

This document provides detailed application notes and experimental protocols for the electrochemical assessment of gallate antioxidant capacity using common voltammetric techniques.

Principle of Electrochemical Assessment

The antioxidant activity of gallates is directly related to their electron-donating ability.[1][2] Electrochemical techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), apply a potential to an electrode immersed in a solution containing the antioxidant.[5][7] This potential is varied, and the resulting current is measured. When the applied potential reaches the oxidation potential of the gallate, electrons are transferred from the antioxidant to the electrode, resulting in an oxidation current. The lower the oxidation potential, the easier it is for the compound to be oxidized, and thus the stronger its antioxidant capacity.[6] The magnitude of the oxidation peak current is proportional to the concentration of the antioxidant.

The electrochemical oxidation of gallic acid and its derivatives is generally an irreversible, diffusion-controlled process that is dependent on pH.[1][2] The oxidation typically occurs in two steps, though the second wave is not always well-resolved.[1][2]

Key Electrochemical Techniques

Several voltammetric techniques can be employed to assess the antioxidant capacity of gallates.

  • Cyclic Voltammetry (CV): A versatile technique that provides information about the redox behavior of a compound.[8][9] It is useful for determining oxidation potentials and assessing the reversibility of the electrochemical process.[10]

  • Differential Pulse Voltammetry (DPV): A highly sensitive technique that minimizes background currents, resulting in well-defined peaks and lower detection limits.[5][10] It is particularly suitable for quantitative analysis.[11][12]

  • Square Wave Voltammetry (SWV): A rapid and sensitive technique that offers good discrimination against background currents.[5][13]

  • Amperometry: A technique where a constant potential is applied to the working electrode, and the resulting current is measured over time. It is often used in biosensors and flow injection analysis systems.[14][15]

Data Presentation: Quantitative Electrochemical Parameters of Gallates

The following table summarizes key quantitative data for gallic acid and propyl gallate obtained by various electrochemical methods. These values can be used for comparison and as a reference for experimental setup.

CompoundTechniqueElectrodepHOxidation Potential (Epa vs. Ag/AgCl)Limit of Detection (LOD)Reference
Gallic AcidCVGlassy Carbon (GCE)7.00.25 V-[8]
Gallic AcidCVGCE3.00.414 V (peak 1), 0.786 V (peak 2)-[9]
Gallic AcidDPVGCE5.80.180 V-[11]
Gallic AcidDPVGCE7.00.175 V (peak 1), 0.465 V (peak 2)-[11]
Gallic AcidDPVGCE8.0-0.037 V (peak 1), 0.137 V (peak 2)-[11]
Gallic AcidSWVGCE2.2-6.63 x 10⁻⁷ M[16]
Propyl GallateDPVGCE2.0~0.5 V-[17]
Propyl GallateDPVSPCE modified with CoSe₂@rGO-0.34 V16 nM[18]
Propyl GallateLSVGold Disc-599 mV0.39 µg/cm³[19]

Note: Oxidation potentials can vary depending on the reference electrode, pH, and other experimental conditions.

Experimental Protocols

Protocol 1: Determination of Gallate Antioxidant Capacity using Cyclic Voltammetry (CV)

Objective: To determine the oxidation potential of a gallate sample as an indicator of its antioxidant capacity.

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode system:

    • Working Electrode: Glassy Carbon Electrode (GCE)

    • Reference Electrode: Ag/AgCl (in 3M KCl)

    • Counter Electrode: Platinum wire

  • Electrochemical cell

  • Gallate standard solution (e.g., 1 mM gallic acid or propyl gallate in ethanol)

  • Supporting electrolyte: 0.1 M Phosphate buffer solution (PBS) at a specific pH (e.g., pH 7.0 or pH 3.0)

  • Polishing materials: Alumina (B75360) slurry (0.3 and 0.05 µm) and polishing pads

  • Ultrapure water

  • Ethanol (B145695)

Procedure:

  • Electrode Preparation:

    • Polish the GCE surface with 0.3 µm alumina slurry on a polishing pad for 5 minutes.

    • Rinse thoroughly with ultrapure water.

    • Polish with 0.05 µm alumina slurry for 5 minutes.

    • Rinse thoroughly with ultrapure water and sonicate in ultrapure water and then in ethanol for 2 minutes each to remove any residual alumina particles.

    • Dry the electrode under a stream of nitrogen.

  • Electrochemical Cell Setup:

    • Pipette a known volume (e.g., 10 mL) of the supporting electrolyte (e.g., 0.1 M PBS, pH 7.0) into the electrochemical cell.

    • Assemble the three-electrode system, ensuring the electrodes are immersed in the solution and the reference electrode tip is close to the working electrode.

  • Blank Measurement:

    • Run a cyclic voltammogram of the supporting electrolyte alone to establish the background signal.

    • Set the CV parameters:

      • Initial Potential: 0.0 V

      • Vertex Potential 1: 1.0 V

      • Vertex Potential 2: 0.0 V

      • Scan Rate: 100 mV/s

      • Number of scans: 3

  • Sample Measurement:

    • Add a known concentration of the gallate standard solution to the electrochemical cell (e.g., to a final concentration of 100 µM).

    • Stir the solution for 30 seconds to ensure homogeneity.

    • Allow the solution to become quiescent before starting the measurement.

    • Run the cyclic voltammogram using the same parameters as the blank.

  • Data Analysis:

    • Identify the anodic peak potential (Epa), which corresponds to the oxidation of the gallate.

    • A lower Epa value indicates a higher antioxidant capacity.[6]

    • The peak current (Ipa) can be used for quantitative analysis, as it is proportional to the gallate concentration.[9]

Protocol 2: Quantitative Analysis of Propyl Gallate using Differential Pulse Voltammetry (DPV)

Objective: To determine the concentration of propyl gallate in a sample with high sensitivity.

Materials:

  • Same as Protocol 1.

  • Propyl gallate standard solutions of varying concentrations (e.g., 10, 25, 50, 75, 100 µM).

Procedure:

  • Electrode Preparation and Cell Setup:

    • Follow steps 1 and 2 from Protocol 1. A pH of 2.0 is often optimal for gallate oxidation.[1][2][17]

  • DPV Parameter Setup:

    • Set the DPV parameters on the potentiostat:

      • Initial Potential: 0.0 V

      • Final Potential: 0.8 V

      • Pulse Amplitude: 50 mV

      • Pulse Width: 50 ms

      • Scan Rate: 20 mV/s

  • Calibration Curve:

    • Record the DPV of the supporting electrolyte (blank).

    • Sequentially add known concentrations of the propyl gallate standard solutions to the electrochemical cell and record the DPV for each concentration.

    • Measure the peak current (Ipa) for each concentration after subtracting the blank signal.

    • Plot a calibration curve of Ipa versus propyl gallate concentration.

  • Sample Analysis:

    • Prepare the unknown sample in the same supporting electrolyte.

    • Record the DPV of the sample.

    • Measure the peak current and use the calibration curve to determine the concentration of propyl gallate in the sample.

Protocol 3: Rapid Screening of Gallate Antioxidant Capacity using Screen-Printed Electrodes (SPEs)

Objective: To provide a rapid and portable method for assessing gallate antioxidant capacity, suitable for high-throughput screening.

Materials:

  • Portable potentiostat

  • Screen-Printed Carbon Electrodes (SPCEs) with a carbon working electrode, carbon counter electrode, and Ag/AgCl reference electrode.[20]

  • Gallate sample solutions

  • Supporting electrolyte (e.g., 0.1 M PBS, pH 7.0)

Procedure:

  • Electrode Activation (if required):

    • Some SPEs may require an electrochemical activation step. Follow the manufacturer's instructions. This may involve cycling the potential in the supporting electrolyte.

  • Measurement:

    • Pipette a small drop (e.g., 50 µL) of the sample solution (containing the gallate and supporting electrolyte) onto the active area of the SPE, ensuring all three electrodes are covered.[20]

    • Connect the SPE to the potentiostat.

    • Perform a voltammetric scan (e.g., DPV or SWV) using appropriate parameters. For DPV, the parameters from Protocol 2 can be adapted.

  • Data Analysis:

    • Determine the oxidation peak potential and peak current as described in the previous protocols.

    • Compare the results to standards or other samples to rank their antioxidant capacity.

Visualizations

Gallate Antioxidant Action: A Simplified Pathway

The primary antioxidant mechanism of gallates is free radical scavenging through hydrogen atom donation from their hydroxyl groups.

Gallate_Antioxidant_Action Gallate Gallate (Ar-OH) Gallate_Radical Gallate Radical (Ar-O•) Gallate->Gallate_Radical Donates H• Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Radical->Neutralized_Radical Accepts H•

Caption: Simplified pathway of gallate free radical scavenging.

General Workflow for Voltammetric Analysis of Gallates

This diagram outlines the typical steps involved in an electrochemical experiment to assess gallate antioxidant capacity.

Voltammetric_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Supporting Electrolyte D Assemble 3-Electrode Cell A->D B Prepare Gallate Standard/Sample F Add Sample & Record Voltammogram B->F C Polish & Clean Working Electrode C->D E Record Blank Voltammogram D->E E->F G Identify Peak Potential (Epa) F->G H Measure Peak Current (Ipa) F->H I Correlate with Antioxidant Capacity G->I J Quantitative Analysis (Calibration) H->J

Caption: General experimental workflow for voltammetric analysis.

Conclusion

Electrochemical methods provide a powerful and practical approach for assessing the antioxidant capacity of gallates. The protocols outlined in this document for CV, DPV, and the use of SPEs offer researchers, scientists, and drug development professionals a range of options, from detailed mechanistic studies to rapid screening. By carefully controlling experimental parameters and utilizing the quantitative data provided, these techniques can be effectively integrated into quality control and research and development workflows.

References

Application Notes and Protocols for the Determination of Butyl Gallate Concentration in Pharmaceutical Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl gallate (butyl 3,4,5-trihydroxybenzoate) is an antioxidant commonly used as an excipient in pharmaceutical formulations to prevent the oxidative degradation of active pharmaceutical ingredients (APIs) and other components. As a critical quality attribute, the concentration of this compound must be accurately monitored throughout the product lifecycle, from formulation development to stability testing and quality control.

These application notes provide detailed protocols for the quantitative determination of this compound in various pharmaceutical preparations. The primary methods covered are High-Performance Liquid Chromatography (HPLC) with UV detection, a highly specific and sensitive method, and UV-Vis Spectrophotometry, a simpler, more rapid screening technique. A comparative summary of these methods is provided to aid in selecting the most appropriate technique based on specific laboratory needs.

Method Selection

The choice of analytical method for determining this compound concentration depends on several factors, including the complexity of the sample matrix, the required sensitivity and specificity, sample throughput, and the availability of instrumentation.

MethodSelection Logical Workflow for Method Selection start Start: Need to quantify This compound matrix_complexity Assess Sample Matrix Complexity start->matrix_complexity simple_matrix Simple & Clear Matrix (e.g., Oral Solution) matrix_complexity->simple_matrix Low complex_matrix Complex or Opaque Matrix (e.g., Cream, Ointment) matrix_complexity->complex_matrix High hplc_needed High Specificity/ Sensitivity Required? high_throughput High Sample Throughput Needed? hplc_needed->high_throughput No hplc Use HPLC-UV Method hplc_needed->hplc Yes uv_vis Use UV-Vis Method high_throughput->uv_vis Yes high_throughput->uv_vis No (UV-Vis as screening tool) simple_matrix->hplc_needed complex_matrix->hplc Yes end End hplc->end uv_vis->end

Caption: Logical workflow for selecting an analytical method.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the preferred method for the accurate and specific quantification of this compound, especially in complex pharmaceutical matrices. A stability-indicating HPLC method can separate this compound from its degradation products and other formulation components.[1]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • System: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of water, acetonitrile, and an acidifier (e.g., phosphoric acid or formic acid). A common starting point is a ratio of 68:32:0.1 (v/v/v) of water:acetonitrile:phosphoric acid.[2] The mobile phase composition may require optimization depending on the specific formulation.

  • Flow Rate: 0.8 - 1.2 mL/min.[2]

  • Column Temperature: 40 °C.[2]

  • Detection Wavelength: 275 - 280 nm.

  • Injection Volume: 10 - 50 µL.[2]

2. Reagents and Materials:

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric Acid or Formic Acid (analytical grade)

  • Methanol (B129727) (HPLC grade, for standard and sample preparation)

  • Volumetric flasks, pipettes, and autosampler vials

  • 0.45 µm syringe filters

3. Standard Solution Preparation:

  • Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in methanol or the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of this compound in the samples.

4. Sample Preparation:

  • The goal of sample preparation is to extract this compound from the formulation matrix into a solvent compatible with the HPLC mobile phase.

    • Oral Solutions (Clear Liquids):

      • Accurately transfer a known volume or weight of the oral solution into a volumetric flask.

      • Dilute to volume with the mobile phase to achieve a theoretical concentration within the calibration range.

      • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

    • Creams and Ointments:

      • Accurately weigh a representative amount of the cream or ointment (e.g., 1 g) into a beaker or centrifuge tube.

      • Add a precise volume of a suitable organic solvent (e.g., isopropyl alcohol or methanol) to dissolve the this compound and precipitate some of the matrix components.

      • Vortex or sonicate the mixture to ensure complete extraction.

      • Centrifuge the mixture to separate the precipitated excipients.

      • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. A further dilution with the mobile phase may be necessary.

5. Analysis Workflow:

HPLC_Workflow HPLC-UV Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards inject_standards Inject Standards & Build Calibration Curve prep_standards->inject_standards prep_sample Prepare Sample (Extract & Dilute) inject_sample Inject Sample(s) prep_sample->inject_sample hplc_setup Set up HPLC System (Mobile Phase, Flow, Temp) hplc_setup->inject_standards hplc_setup->inject_sample integrate_peaks Integrate Peak Area of this compound inject_standards->integrate_peaks inject_sample->integrate_peaks calculate_conc Calculate Concentration using Calibration Curve integrate_peaks->calculate_conc report_result Report Result calculate_conc->report_result

References

Application Note: Butyl Gallate for Preventing Lipid Peroxidation In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Lipid peroxidation is a detrimental chain reaction process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) within cell membranes.[1] Initiated by reactive oxygen species (ROS), this process leads to the formation of lipid radicals and a cascade of byproducts, such as malondialdehyde (MDA), which can cause significant cellular damage, disrupt membrane integrity, and contribute to the pathogenesis of various diseases.[1][2] Synthetic antioxidants are widely used in research to study and mitigate these effects. Butyl gallate (butyl 3,4,5-trihydroxybenzoate), an alkyl ester of gallic acid, is a potent synthetic antioxidant effective in preventing lipid peroxidation in vitro. Its efficacy stems from its chemical structure, which is optimized for quenching radical reactions.

Mechanism of Antioxidant Action this compound primarily functions as a chain-breaking antioxidant through two main mechanisms:

  • Free Radical Scavenging: The core of this compound's antioxidant capacity lies in the three hydroxyl (-OH) groups on its phenolic ring. These groups can readily donate a hydrogen atom to highly reactive peroxyl radicals (LOO•), which are key propagators of the lipid peroxidation chain reaction. By neutralizing these radicals, this compound terminates the chain reaction, forming a more stable and less reactive phenoxyl radical of itself.[3]

  • Metal Ion Chelation: Although secondary to radical scavenging, this compound can also chelate pro-oxidant transition metal ions like iron (Fe²⁺) and copper (Cu²⁺).[4] These metals can catalyze the formation of initiating radicals (e.g., hydroxyl radical via the Fenton reaction), and by sequestering them, this compound helps prevent the initial spark of the peroxidation cascade.[3]

G cluster_membrane Lipid Bilayer cluster_butyl_gallate Mechanism of this compound PUFA PUFA (LH) LipidRadical Lipid Radical (L•) PUFA->LipidRadical PeroxylRadical Peroxyl Radical (LOO•) LipidRadical->PeroxylRadical + O₂ Propagation PeroxylRadical->PUFA Chain Reaction LipidPeroxide Lipid Peroxide (LOOH) PeroxylRadical->LipidPeroxide + LH PeroxylRadical->LipidPeroxide Accepts H• ButylGallate This compound (BG-OH) ButylGallate->PeroxylRadical Termination GallateRadical Stable Gallate Radical (BG-O•) ButylGallate->GallateRadical Donates H• ROS Initiating Radical (•OH) ROS->PUFA Initiation O2 O₂ H_atom H•

Caption: Mechanism of this compound inhibiting lipid peroxidation.

Quantitative Data Summary

While specific IC₅₀ values for this compound in TBARS-based lipid peroxidation assays are not prevalent in the reviewed literature, data from radical scavenging assays and related compounds demonstrate its high antioxidant potential. The primary mechanism, radical scavenging, is a strong indicator of its ability to inhibit lipid peroxidation.

Compound/DerivativeAssaySubstrate/SystemIC₅₀ / EC₅₀ (µM)Reference
This compound DPPH Radical ScavengingChemical System~5.5 ± 0.3[5]
Propyl GallateDPPH Radical ScavengingChemical System4.2[3]
Propyl GallateTBARSCell Lysate (Positive Control)Effective at 10-200 µM[3]
Tetradecanyl GallateLipoxygenase InhibitionLinoleic Acid0.06[4]

Note: The EC₅₀ value for this compound is an average for a series of gallates (propyl, butyl, octyl). The TBARS data for propyl gallate is presented as an effective concentration range for use as a positive control.

Detailed Protocol: TBARS Assay for Lipid Peroxidation in Rat Liver Microsomes

This protocol describes a method to assess the efficacy of this compound in preventing induced lipid peroxidation in a biological sample (rat liver microsomes) by measuring malondialdehyde (MDA), a secondary peroxidation product.[3][6][7]

I. Materials and Reagents

  • Biological Sample: Isolated rat liver microsomes

  • Antioxidant: this compound (BG)

  • Buffer: 150 mM KCl, 10 mM Tris-HCl buffer, pH 7.4

  • Inducing Agents:

  • Reaction Stopping Solution: 20% Trichloroacetic acid (TCA)

  • TBARS Reagent: 0.67% (w/v) 2-Thiobarbituric acid (TBA) solution

  • Standard: 1,1,3,3-Tetramethoxypropane (TMP) for MDA standard curve

  • Equipment:

    • Microcentrifuge tubes

    • Incubator or water bath (37°C and 95°C)

    • Centrifuge

    • Spectrophotometer or microplate reader

II. Experimental Protocol

  • Preparation of Microsomes:

    • Prepare rat liver microsomes using standard differential centrifugation methods.

    • Determine the protein concentration of the microsomal suspension (e.g., using a Bradford or BCA assay) and dilute with Tris-HCl buffer to a final concentration of 1 mg protein/mL.

  • Assay Setup:

    • Label microcentrifuge tubes for each condition (Control, Induced, BG-treated concentrations).

    • To each tube, add 0.5 mL of the microsomal suspension (1 mg/mL).

    • For treated samples: Add the desired volume of this compound stock solution to achieve final concentrations (e.g., 10, 25, 50, 100 µM). Add an equivalent volume of vehicle (e.g., ethanol (B145695) or DMSO) to the Control and Induced tubes. Pre-incubate for 10 minutes at 37°C.

    • For the blank (un-induced control): Add inducing agent vehicle.

    • For Induced and BG-treated samples: Initiate lipid peroxidation by adding FeSO₄ and ascorbic acid to final concentrations of 10 µM and 100 µM, respectively.

  • Incubation:

    • Vortex all tubes gently.

    • Incubate at 37°C for 60 minutes in a shaking water bath.

  • TBARS Reaction:

    • Stop the peroxidation reaction by adding 0.5 mL of 20% TCA to each tube to precipitate proteins.

    • Add 1 mL of 0.67% TBA solution to each tube.

    • Vortex vigorously.

    • Incubate the tubes at 95°C for 60 minutes to facilitate the formation of the MDA-TBA adduct (a pink chromogen).[3][6]

    • After incubation, cool the tubes immediately in an ice bath for 10 minutes to stop the reaction.

  • Measurement:

    • Centrifuge the samples at 3,000 x g for 15 minutes to pellet the precipitated protein.

    • Carefully transfer the clear supernatant to a new tube or a 96-well plate.

    • Measure the absorbance of the supernatant at 532 nm using a spectrophotometer. Use the blank sample to zero the instrument.

  • Standard Curve:

    • Prepare a standard curve using TMP, which hydrolyzes to MDA under the acidic and high-temperature conditions of the assay.

    • Use a series of known concentrations of TMP and process them in the same manner as the experimental samples (steps 4 and 5).

    • Plot absorbance at 532 nm versus MDA concentration (nmol).

III. Calculations

  • Calculate MDA Concentration:

    • Determine the concentration of MDA (nmol/mg protein) in your samples by comparing their absorbance values to the standard curve.

  • Calculate Percentage Inhibition:

    • Use the following formula to determine the protective effect of this compound: % Inhibition = [(Abs_Induced - Abs_Treated) / (Abs_Induced - Abs_Control)] x 100

    • Where:

      • Abs_Induced is the absorbance of the sample with the inducing agent but no this compound.

      • Abs_Treated is the absorbance of the sample with the inducing agent and this compound.

      • Abs_Control is the absorbance of the basal (un-induced) sample.

G start Start prep Prepare Microsomal Suspension (1 mg/mL protein) start->prep setup Aliquot Microsomes into Tubes (Control, Induced, BG-Treated) prep->setup add_bg Add this compound or Vehicle Pre-incubate at 37°C for 10 min setup->add_bg induce Induce Peroxidation (FeSO₄ + Ascorbic Acid) add_bg->induce incubate1 Incubate at 37°C for 60 min induce->incubate1 stop Stop Reaction (Add 20% TCA) incubate1->stop tba Add TBA Reagent stop->tba incubate2 Incubate at 95°C for 60 min tba->incubate2 cool Cool on Ice for 10 min incubate2->cool centrifuge Centrifuge at 3,000 x g for 15 min cool->centrifuge measure Measure Supernatant Absorbance at 532 nm centrifuge->measure analyze Calculate MDA Concentration & % Inhibition measure->analyze end End analyze->end

Caption: Experimental workflow for the TBARS assay.

References

Troubleshooting & Optimization

Technical Support Center: Butyl Gallate Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for butyl gallate. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

This compound (butyl 3,4,5-trihydroxybenzoate) is an ester of gallic acid and butanol, widely used as an antioxidant in food, cosmetics, and pharmaceutical formulations.[1] Its primary function is to prevent oxidative degradation.[2] However, its limited solubility and inherent chemical structure make it susceptible to degradation in aqueous environments, particularly through hydrolysis and oxidation.[2] Understanding and controlling its stability is critical for ensuring the efficacy, safety, and shelf-life of formulations.

Q2: What are the main factors affecting the stability of this compound in aqueous solutions?

The stability of this compound is influenced by several key factors:

  • pH: Stability is highly pH-dependent. This compound is more stable in acidic conditions (e.g., pH 2), while alkaline conditions significantly accelerate the hydrolysis of its ester bond.[2][3][4]

  • Temperature: High temperatures promote thermal degradation.[2]

  • Light: Exposure to visible light, especially in the presence of photosensitizers like riboflavin, can induce photodegradation through the formation of reactive oxygen species (ROS).[5]

  • Oxidizing Agents: As an antioxidant, this compound is readily consumed by oxidizing agents in the solution.[2]

  • Metal Ions: The presence of metal ions, such as iron and copper, can catalyze oxidation reactions and lead to the formation of colored complexes.[2]

Q3: What are the primary degradation products of this compound in water?

In aqueous solutions, this compound primarily degrades via two pathways:

  • Hydrolysis: The ester linkage is cleaved, yielding gallic acid and butanol. This reaction is accelerated by acidic or basic conditions and elevated temperatures.[2][6]

  • Oxidation: The three phenolic hydroxyl groups are susceptible to oxidation, leading to the formation of semiquinone radicals and subsequently quinone-type structures, which can result in colored solutions.[2]

Q4: How can I improve the solubility of this compound in my aqueous formulation?

This compound has limited solubility in water.[7] To improve its solubility, consider the following approaches:

  • Co-solvents: Use water-miscible organic solvents such as ethanol (B145695) or propylene (B89431) glycol. For instance, dissolving the compound in a small amount of ethanol before diluting it with the aqueous buffer can significantly improve solubility.[8]

  • pH Adjustment: this compound dissolves in dilute solutions of alkali hydroxides. Carefully adjusting the pH can enhance solubility, but this must be balanced with the increased risk of hydrolytic degradation at alkaline pH.

  • Complexation: The use of cyclodextrins has been shown to form inclusion complexes with gallates, which can enhance their solubility in water.

Q5: What is the expected shelf-life of a this compound aqueous solution?

The shelf-life is highly dependent on the specific formulation and storage conditions (pH, temperature, light exposure). Due to its instability, it is often recommended that aqueous solutions of gallate esters be used freshly prepared and not stored for more than one day.[8] For long-term applications, a formal stability study under intended storage conditions is essential to determine the precise shelf-life.

Troubleshooting Guide

Issue 1: Discoloration (Yellowing/Browning) of Solution

  • Question: Why is my this compound solution turning yellow or brown?

  • Answer: This is a common sign of degradation, typically caused by oxidation of the phenolic groups or contamination with metal ions.

Potential Cause Recommended Solution
Oxidation Protect the solution from light by using amber or opaque containers. Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Store at cool, controlled temperatures.
Metal Ion Contamination Use high-purity water and reagents. If contamination is suspected, consider adding a chelating agent like citric acid to sequester metal ions and prevent them from catalyzing oxidation.
High pH Maintain a neutral or, preferably, slightly acidic pH to slow the rate of oxidative degradation.[2]

Issue 2: Precipitation or Cloudiness in Solution

  • Question: Why has my this compound solution become cloudy or formed a precipitate?

  • Answer: Precipitation usually occurs if the concentration of this compound exceeds its solubility limit under the storage conditions.

Potential Cause Recommended Solution
Low Aqueous Solubility Verify that the concentration is within the known solubility limits (see Table 1). Increase solubility by incorporating a co-solvent like ethanol or propylene glycol.
Temperature Fluctuation Avoid storing solutions at low temperatures that could decrease solubility. Ensure the storage temperature is stable.
pH Shift A change in the solution's pH can alter the ionization state and solubility of this compound. Monitor the pH of the solution and use appropriate buffers to maintain it.
Degradation The formation of less soluble degradation products, such as gallic acid, can lead to precipitation over time.

Data and Protocols

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₁H₁₄O₅[9]
Molecular Weight226.23 g/mol [9]
AppearanceWhite to pale yellow crystalline powder
Melting Point~144-150 °C
Water Solubility (at 25 °C)1060 mg/L (estimated)[7]

Table 2: Summary of Factors Influencing this compound Stability in Aqueous Solutions

FactorEffect on StabilityRecommendations
pH Decreased stability in neutral and alkaline conditions due to hydrolysis and oxidation.[2]Maintain a slightly acidic pH (e.g., pH 2-5) for optimal stability.[3][4]
Temperature Degradation rate increases with temperature.[2]Store solutions at controlled, cool temperatures. Avoid heat.
Light Promotes photo-oxidative degradation, especially with photosensitizers.[5]Store in light-protected (amber or opaque) containers.
Oxygen Essential for oxidative degradation.Prepare and store under an inert atmosphere (e.g., N₂ or Ar).
Metal Ions Catalyze oxidation and form colored complexes.[2]Use high-purity reagents and consider adding a chelating agent.
Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to quantify this compound and monitor its degradation over time.[2][10][11]

1. Objective: To determine the concentration of this compound in an aqueous solution and separate it from potential degradation products under various storage conditions (e.g., different pH, temperature, and light exposure).

2. Instrumentation & Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition software.

  • This compound reference standard.

  • HPLC-grade acetonitrile (B52724), water, and methanol.

  • Phosphoric acid or acetic acid for pH adjustment.

  • Aqueous buffers of desired pH values.

3. Example Chromatographic Conditions:

  • Mobile Phase: A mixture of 1% acetic acid in water and 1% acetic acid in acetonitrile (e.g., 70:30 v/v).[10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.[2]

  • Detection Wavelength: 280 nm.[2][10]

  • Injection Volume: 20-50 µL.[2]

4. Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol). Create a series of dilutions of known concentrations to generate a calibration curve.

  • Sample Preparation: Prepare the aqueous solutions of this compound at the desired concentration in the buffers of interest.

  • Stability Study: Store the sample solutions under the defined conditions (e.g., 25 °C, 40 °C, photostability chamber).

  • Analysis: At predetermined time points, withdraw an aliquot of each sample solution. Filter if necessary, dilute to fall within the calibration curve range, and inject into the HPLC system.[2]

  • Data Processing: Quantify the peak area corresponding to this compound at each time point. Calculate the concentration using the calibration curve. The appearance of new peaks and a decrease in the this compound peak area indicate degradation.

Visualizations

Below are diagrams illustrating key concepts related to this compound stability.

cluster_0 Hydrolysis Pathway cluster_1 Oxidation Pathway BG This compound GA Gallic Acid + Butanol BG->GA H₂O (Acid/Base catalysis) SR Semiquinone Radical BG->SR O₂, Light, Metal Ions Q Quinone Structures SR->Q DP Colored Degradation Products Q->DP

Caption: Primary degradation pathways of this compound in aqueous solutions.

Start Stability Issue Observed Decision1 Is the solution discolored? Start->Decision1 Decision2 Is there a precipitate? Decision1->Decision2 No Cause1 Cause: Oxidation or Metal Contamination Decision1->Cause1 Yes Cause2 Cause: Exceeded solubility or pH/Temp shift Decision2->Cause2 Yes Solution1 Action: Protect from light/O₂. Add chelating agent. Cause1->Solution1 Solution2 Action: Use co-solvent. Control Temp/pH. Cause2->Solution2

Caption: Troubleshooting workflow for this compound stability issues.

cluster_workflow Stability Study Workflow P1 1. Prepare this compound Aqueous Solutions (Varying pH, etc.) P2 2. Store Samples at Defined Conditions (Temp, Light) P1->P2 P3 3. Withdraw Aliquots at Time Points (t=0, t=1, t=2...) P2->P3 P4 4. Analyze Samples by HPLC P3->P4 P5 5. Quantify Concentration & Determine Kinetics P4->P5

Caption: Experimental workflow for a this compound stability study.

References

Technical Support Center: Degradation of Butyl Gallate Under UV Light

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of butyl gallate under UV light.

Frequently Asked Questions (FAQs)

Q1: What is the expected general behavior of this compound when exposed to UV light?

A1: this compound, a phenolic antioxidant, is susceptible to degradation upon exposure to UV light. The degradation process can occur through two primary mechanisms: direct photolysis and photosensitized reactions. In direct photolysis, the this compound molecule directly absorbs UV radiation, leading to its electronic excitation and subsequent decomposition. Photosensitized reactions involve other molecules (photosensitizers) in the solution that absorb UV light and then transfer the energy to this compound or generate reactive oxygen species (ROS) that in turn react with and degrade this compound.[1][2][3]

Q2: What are the likely degradation products of this compound under UV irradiation?

A2: While specific studies on this compound are limited, based on the known behavior of similar phenolic compounds like propyl gallate and other esters, the expected degradation products could include:

  • Gallic Acid: Formed by the hydrolysis of the ester bond.

  • Butanol: Also a product of ester hydrolysis.

  • Hydroxybenzoic acid derivatives: Resulting from decarboxylation or other rearrangements of the gallate structure.

  • Ring-opening products: More extensive degradation can lead to the cleavage of the aromatic ring, forming smaller aliphatic acids and other compounds.[4][5]

  • Polymerization products: Radicals formed during photolysis can combine to form larger, polymeric structures.

Q3: What role do Reactive Oxygen Species (ROS) play in the degradation of this compound?

A3: In the presence of photosensitizers and oxygen, UV light can lead to the formation of various ROS, such as singlet oxygen (¹O₂), superoxide (B77818) radical anion (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[2][3] These highly reactive species can readily attack the this compound molecule, leading to its degradation. For the closely related propyl gallate, studies have shown that singlet oxygen and hydrogen peroxide are produced during photosensitized degradation.[2]

Q4: How can I monitor the degradation of this compound during my experiment?

A4: The most common and effective method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[6] You can quantify the decrease in the this compound peak area over time to determine the degradation rate. Additionally, HPLC can be used to separate and tentatively identify degradation products by comparing their retention times with known standards or by using a diode array detector (DAD) to obtain UV spectra. For definitive identification of unknown degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[5][7]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible degradation rates.
  • Possible Cause 1: Fluctuations in UV lamp intensity.

    • Troubleshooting:

      • Ensure the UV lamp has been properly warmed up before starting the experiment.

      • Monitor the lamp output with a radiometer to check for consistent irradiance.

      • Replace the lamp if it is old or shows significant intensity fluctuations.

  • Possible Cause 2: Variability in sample solution.

    • Troubleshooting:

      • Ensure the concentration of this compound and any photosensitizers is consistent across all samples.

      • Use a buffer to maintain a constant pH, as pH can influence degradation rates.

      • Ensure complete dissolution of all components in the solvent.

  • Possible Cause 3: Temperature fluctuations.

    • Troubleshooting:

      • Conduct experiments in a temperature-controlled environment.

      • Use a water bath or a temperature-controlled sample chamber to maintain a constant temperature.

Issue 2: Difficulty in identifying degradation products using HPLC-UV.
  • Possible Cause 1: Co-elution of peaks.

    • Troubleshooting:

      • Optimize the HPLC method by changing the mobile phase composition, gradient profile, or column chemistry to improve separation.

      • Vary the detection wavelength to see if it helps in resolving the peaks.

  • Possible Cause 2: Degradation products do not have a strong UV chromophore.

    • Troubleshooting:

      • Use a more universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD).

  • Possible Cause 3: Low concentration of degradation products.

    • Troubleshooting:

      • Concentrate the sample before analysis using solid-phase extraction (SPE) or solvent evaporation.

      • Increase the injection volume on the HPLC.

Issue 3: Unexpectedly fast or slow degradation.
  • Possible Cause 1: Presence of unknown photosensitizers or quenchers.

    • Troubleshooting:

      • Use high-purity solvents and reagents to avoid contamination.

      • If using complex media, consider performing control experiments with individual components to identify any sensitizing or quenching effects.

  • Possible Cause 2: Incorrect UV wavelength.

    • Troubleshooting:

      • Ensure the emission spectrum of your UV lamp overlaps with the absorption spectrum of this compound for direct photolysis studies.

      • Use appropriate filters to select the desired wavelength range.

Experimental Protocols

Protocol 1: Direct Photolysis of this compound in Solution
  • Solution Preparation: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., acetonitrile (B52724) or methanol). From the stock solution, prepare working solutions of the desired concentration (e.g., 10-50 µM).

  • Sample Irradiation:

    • Transfer a known volume of the working solution into a quartz cuvette or a photoreactor.

    • Place the sample in a controlled UV irradiation chamber equipped with a specific wavelength UV lamp (e.g., 254 nm).

    • Ensure the temperature is maintained at a constant value.

  • Sample Analysis:

    • At predetermined time intervals, withdraw aliquots from the irradiated solution.

    • Analyze the aliquots using a validated HPLC-UV method to determine the concentration of remaining this compound.

    • Monitor for the appearance of new peaks that may correspond to degradation products.

  • Data Analysis:

    • Plot the concentration of this compound as a function of irradiation time.

    • Determine the degradation kinetics (e.g., pseudo-first-order rate constant) by fitting the data to an appropriate kinetic model.

Protocol 2: Photosensitized Degradation of this compound
  • Solution Preparation: Prepare a solution containing this compound and a photosensitizer (e.g., riboflavin (B1680620) or Rose Bengal) in a suitable solvent.[2]

  • Sample Irradiation:

    • Use a UV or visible light source with a wavelength appropriate for exciting the photosensitizer. Use a cut-off filter to ensure that only the photosensitizer absorbs the light.

    • Continuously stir the solution during irradiation to ensure homogeneity.

    • Ensure the solution is saturated with air or oxygen if studying ROS-mediated degradation.

  • ROS Scavenging Experiment (Optional): To identify the role of specific ROS, add known scavengers to the solution before irradiation. For example:

    • Sodium azide (B81097) for singlet oxygen.

    • Superoxide dismutase (SOD) for superoxide radicals.

    • Catalase for hydrogen peroxide.

    • Mannitol or sodium benzoate (B1203000) for hydroxyl radicals.

  • Sample Analysis and Data Analysis: Follow steps 3 and 4 from Protocol 1. Compare the degradation rates in the presence and absence of scavengers to elucidate the contribution of each ROS.

Quantitative Data

The following table summarizes kinetic data for the related compound, propyl gallate, which can serve as a reference for designing experiments with this compound.

ParameterValueConditionsReference
Propyl Gallate
Rate constant of quenching of triplet riboflavin (³Rf*)3.6 x 10⁹ M⁻¹s⁻¹Methanol, in the presence of 1.0 mM propyl gallate[1]
Rate of oxygen consumptionVaries with propyl gallate concentration0.02 mM Riboflavin, air-saturated methanol[1]
Formation of Singlet Oxygen (¹O₂)ConfirmedPhotosensitized reaction with riboflavin[2]
Formation of Hydrogen Peroxide (H₂O₂)ConfirmedPhotosensitized reaction with riboflavin[2]

Visualizations

DegradationPathways cluster_direct Direct Photolysis cluster_photosensitized Photosensitized Degradation This compound This compound Excited this compound Excited this compound This compound->Excited this compound UV light (hv) Degradation_Products_Photo Degradation Products This compound->Degradation_Products_Photo Degradation Degradation_Products_Direct Degradation Products (e.g., Gallic Acid, Butanol, Radical Species) Excited this compound->Degradation_Products_Direct Decomposition Sensitizer Sensitizer Excited Sensitizer Excited Sensitizer Sensitizer->Excited Sensitizer UV/Vis light (hv) Excited Sensitizer->this compound Energy Transfer O2 O2 Excited Sensitizer->O2 Energy Transfer ROS Reactive Oxygen Species (¹O₂, O₂⁻, •OH, H₂O₂) O2->ROS Formation ROS->this compound Oxidation

Caption: Proposed degradation pathways of this compound under UV light.

ExperimentalWorkflow start Start: Prepare this compound Solution uv_exposure Expose to UV Light (Controlled Time & Wavelength) start->uv_exposure sampling Take Aliquots at Time Intervals (t₀, t₁, t₂, ... tₙ) uv_exposure->sampling hplc_analysis HPLC-UV Analysis: Quantify this compound & Detect Products sampling->hplc_analysis data_analysis Data Analysis: - Plot Concentration vs. Time - Determine Degradation Rate hplc_analysis->data_analysis product_id Product Identification (LC-MS / GC-MS) hplc_analysis->product_id If new peaks appear end End: Characterize Degradation Pathway data_analysis->end product_id->end

Caption: General experimental workflow for studying this compound photodegradation.

References

Technical Support Center: Optimizing Butyl Gallate Concentration for Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing butyl gallate concentration in antioxidant assays. This resource is tailored for researchers, scientists, and drug development professionals. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for dissolving this compound for antioxidant assays?

A1: this compound is sparingly soluble in water but readily soluble in organic solvents. For stock solutions, ethanol (B145695), methanol (B129727), or acetone (B3395972) are recommended to ensure complete dissolution before further dilution into aqueous buffer systems for the assay.[1] When preparing working solutions, it is crucial to consider the final solvent concentration in the reaction mixture to prevent precipitation.

Q2: My this compound solution is turning a purplish or dark green color. What is the cause?

A2: This discoloration is often due to contamination with metal ions, particularly iron and copper, which form colored complexes with gallates.[2] To mitigate this, use high-purity solvents and deionized water, and ensure all glassware is thoroughly cleaned. The use of a chelating agent, such as citric acid, can also help by sequestering these metal ions.[2]

Q3: I am observing high variability between my replicate measurements. What are the common causes?

A3: High variability in antioxidant assays can stem from several factors:

  • Inconsistent Pipetting: Ensure micropipettes are properly calibrated and use fresh tips for each replicate.

  • Incomplete Mixing: Thoroughly mix the solution after adding each reagent and the sample.

  • Light Sensitivity of Reagents: Reagents like DPPH are light-sensitive. Always prepare them fresh and store them in the dark to prevent degradation.[3]

  • Temperature Fluctuations: Maintain a consistent temperature throughout the assay, as reaction kinetics can be temperature-dependent.

Q4: Can I heat the solution to dissolve this compound?

A4: While gentle heating can aid in dissolving this compound, it is important to be cautious as it is unstable at high temperatures and can degrade, leading to a loss of antioxidant activity.[2][4] If heating is necessary, use minimal heat and cool the solution promptly. For applications requiring high temperatures, consider the use of synergistic antioxidants like BHA and BHT to improve stability.[4]

Q5: What is the general mechanism of antioxidant activity for this compound?

A5: this compound functions as an antioxidant primarily through two mechanisms:

  • Radical Scavenging: It donates a hydrogen atom from its phenolic hydroxyl groups to stabilize free radicals, thus terminating the oxidative chain reaction.[5][6]

  • Metal Ion Chelation: It can bind to pro-oxidant metal ions like iron and copper, preventing them from participating in reactions that generate free radicals.[5][6]

Troubleshooting Guides

Issue 1: Precipitation of this compound During Assay
  • Possible Cause: The concentration of this compound has exceeded its solubility limit in the final reaction mixture, often due to the addition of aqueous buffers.

  • Recommended Solutions:

    • Adjust Solvent Concentration: Increase the proportion of the organic solvent (e.g., ethanol or methanol) in the final reaction mixture to maintain solubility.

    • Use a Co-solvent: Prepare the this compound stock in a strong organic solvent like DMSO and then dilute it for the assay, ensuring the final DMSO concentration is low enough not to interfere with the reaction.

    • Lower the Concentration: If possible, reduce the working concentration of this compound to a level that remains soluble in the assay medium.

Issue 2: Inconsistent or Non-reproducible Absorbance Readings
  • Possible Cause: This can be due to incomplete reaction, reagent instability, or issues with the experimental setup.

  • Recommended Solutions:

    • Optimize Incubation Time: Different antioxidants have different reaction kinetics. Perform a time-course experiment to determine the optimal incubation time where the reaction reaches a plateau.

    • Fresh Reagents: Always use freshly prepared radical solutions (DPPH and ABTS•+), as their stability can decline over time, even when stored in the dark.[7]

    • Control pH: The antioxidant activity of gallates can be pH-dependent. Ensure the pH of your buffer system is consistent and appropriate for the assay.[8]

    • Check Spectrophotometer: Ensure the spectrophotometer is properly blanked and that cuvettes or microplate wells are clean and free of scratches.

Issue 3: Unexpectedly Low Antioxidant Activity
  • Possible Cause: Degradation of this compound, interference from other components in the sample, or suboptimal assay conditions.

  • Recommended Solutions:

    • Protect from Degradation: Store this compound stock solutions in amber vials and at cool temperatures to prevent light and heat-induced degradation.[2] As gallates are susceptible to oxidation, preparing solutions fresh is recommended.

    • Address Interference: If working with complex mixtures, other compounds may interfere with the assay. Consider sample purification or use a different assay that is less prone to interference from your specific matrix.

    • Verify Assay Conditions: Double-check the pH of the FRAP reagent and the concentration of all assay components to ensure they are optimal for the reaction.[9]

Quantitative Data Summary

The antioxidant capacity of gallate esters is often evaluated by their IC50 value (the concentration required to inhibit 50% of the radical). While specific IC50 values for this compound can vary depending on the exact experimental conditions, the following table provides representative data for propyl gallate, a closely related compound, to serve as a benchmark.

Antioxidant AssayStandardTypical IC50 for Propyl GallateReference(s)
DPPHTrolox/Ascorbic Acid~4.2 - 30.12 µM[9][10]
ABTSTrolox/Ascorbic Acid~4.2 µM[9]
FRAPFeSO₄/TroloxHigh reducing power[9]

Note: The antioxidant activity of this compound is expected to be in a similar range to propyl gallate. It is crucial to determine the IC50 value under your specific experimental conditions.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine, leading to a decrease in absorbance at 517 nm.[11]

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol or ethanol. Store this solution in an amber bottle in the dark.[11]

    • Prepare a stock solution of this compound in ethanol or methanol. From this, prepare a series of dilutions to determine the IC50 value.

    • A standard antioxidant, such as Trolox or ascorbic acid, should be prepared in the same manner.

  • Assay Procedure (96-well plate format):

    • To each well, add 20 µL of the sample or standard solution at different concentrations.[7]

    • Add 180 µL of the 0.1 mM DPPH working solution to each well.

    • Include a blank control (solvent without the sample).

    • Incubate the plate in the dark at room temperature for 30 minutes.[1]

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.[7]

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the concentration of this compound to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants that can donate a hydrogen atom or an electron will reduce the ABTS•+, leading to a loss of color, which is measured at 734 nm.[12]

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.[13]

    • To generate the ABTS•+ radical, mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours before use.[13]

    • On the day of the assay, dilute the ABTS•+ solution with ethanol or PBS (pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.[12]

    • Prepare stock and working solutions of this compound and a standard (e.g., Trolox).

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the sample or standard at various concentrations to each well.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.[13]

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance at 593 nm is proportional to the antioxidant capacity of the sample.[14]

Methodology:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[15] Warm the reagent to 37°C before use.

    • Prepare a stock solution of this compound and a standard (e.g., FeSO₄ or Trolox) in a suitable solvent.

  • Assay Procedure:

    • Add 30 µL of the sample or standard solution to a tube.

    • Add 900 µL of the FRAP reagent.

    • Vortex the mixture.

    • Incubate at 37°C for 4 minutes.[15]

  • Measurement:

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Create a standard curve using the known concentrations of the standard (e.g., FeSO₄).

    • Determine the FRAP value of the sample by comparing its absorbance to the standard curve. Results are typically expressed as µmol of Fe²⁺ equivalents per gram or mL of the sample.

Visualizations

Antioxidant_Mechanism cluster_Oxidative_Stress Oxidative Stress cluster_Antioxidant_Action Antioxidant Action Free_Radical Free Radical (R•) Cellular_Component Cellular Component Free_Radical->Cellular_Component attacks Stabilized_Radical Stabilized Molecule (RH) Free_Radical->Stabilized_Radical Damaged_Component Damaged Component (Oxidized) Cellular_Component->Damaged_Component Butyl_Gallate This compound (BG-OH) Butyl_Gallate->Free_Radical donates H• BG_Radical Less Reactive This compound Radical (BG-O•)

Caption: this compound's radical scavenging mechanism.

Experimental_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Analysis Analysis A Prepare this compound Stock Solution (e.g., in Ethanol) B Prepare Serial Dilutions of this compound A->B D Mix this compound Dilutions with Assay Reagent B->D C Prepare Assay Reagent (DPPH, ABTS•+, or FRAP) C->D E Incubate under Controlled Conditions (Time, Temp, Light) D->E F Measure Absorbance at Specific Wavelength E->F G Calculate % Inhibition or FRAP Value F->G H Determine IC50 or Antioxidant Capacity G->H

Caption: General workflow for antioxidant assays.

References

Navigating the Challenges of Butyl Gallate in Biological Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing butyl gallate in their experiments, understanding its potential for interference in biological assays is critical for generating accurate and reproducible data. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a concern in biological assays?

A1: this compound, a synthetic antioxidant, possesses a chemical structure that can lead to non-specific interactions in various assay formats. Its phenolic hydroxyl groups are highly reactive and can contribute to several interference mechanisms, including fluorescence quenching, enzyme inhibition, and compound aggregation. This can result in false-positive or false-negative results, confounding data interpretation.

Q2: What are the primary mechanisms of this compound interference?

A2: The main ways this compound can interfere with your assay are:

  • Fluorescence Quenching: The electron-rich phenol (B47542) ring of this compound can absorb the excitation energy of a fluorophore or accept an electron from the excited fluorophore, causing it to return to its ground state without emitting light. This leads to a decrease in the fluorescence signal, which can be misinterpreted as biological activity.

  • Compound Aggregation: At certain concentrations, this compound molecules can self-assemble into colloidal aggregates. These aggregates can non-specifically sequester and inhibit enzymes or other proteins in the assay, leading to a false-positive signal for inhibition.[1]

  • Enzyme Inhibition: this compound can directly interact with enzymes, leading to inhibition. The nature of this inhibition (competitive, non-competitive, or uncompetitive) can vary depending on the enzyme and assay conditions.

  • Redox Activity: As an antioxidant, this compound can interfere with assays that involve redox reactions, such as those measuring reactive oxygen species (ROS) or utilizing redox-sensitive reporter molecules.

Q3: Which types of assays are most susceptible to interference by this compound?

A3: Assays that are particularly vulnerable to this compound interference include:

  • Fluorescence-Based Assays: Due to the potential for fluorescence quenching.

  • Enzyme Inhibition Assays: Prone to non-specific inhibition via aggregation or direct interaction with the enzyme.

  • Luciferase Reporter Assays: Can be affected by direct inhibition of the luciferase enzyme.

  • High-Throughput Screening (HTS) Assays: The high compound concentrations often used in HTS can promote aggregation and other non-specific effects.

Troubleshooting Guides

Issue 1: Unexpected Decrease in Fluorescence Signal

Possible Cause: Fluorescence quenching by this compound.

Troubleshooting Steps:

  • Run a "Compound-Only" Control: Measure the fluorescence of this compound in the assay buffer without any biological reagents. This will determine if the compound itself is fluorescent at the assay wavelengths.

  • Perform a Quenching Counterscreen:

    • Prepare a dilution series of this compound.

    • Add it to a solution containing your fluorescent probe or a standard fluorophore with similar spectral properties.

    • Measure the fluorescence intensity. A concentration-dependent decrease in fluorescence indicates quenching.

  • Consider Solvent Effects: In some cases, the choice of solvent can influence quenching. For instance, chloroform (B151607) has been shown to selectively quench the fluorescence of some phenolic compounds.[2] While not directly applicable to most aqueous biological assays, this principle highlights the importance of considering the assay environment.

Issue 2: Potent, Non-Specific Inhibition Observed in an Enzyme Assay

Possible Cause: Aggregation-based inhibition by this compound.

Troubleshooting Steps:

  • Detergent-Based Counterscreen: This is the most effective method to identify aggregation-based inhibitors.

    • Repeat the enzyme inhibition assay in the presence of a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20.

    • If the inhibitory potency (IC50) of this compound significantly increases (shifts to the right) in the presence of the detergent, it is highly likely that the inhibition is due to aggregation. True inhibitors should show minimal change in potency.[1]

  • Vary Enzyme Concentration:

    • Perform the inhibition assay at different concentrations of the target enzyme.

    • The IC50 of an aggregator is often dependent on the enzyme concentration, whereas the IC50 of a true, specific inhibitor should remain constant.[1]

  • Visually Inspect Assay Wells: At higher concentrations, compound precipitation or aggregation may be visible as cloudiness or particulates in the assay wells.

Issue 3: Suspected Interference in a Luciferase-Based Reporter Assay

Possible Cause: Direct inhibition of the luciferase enzyme.

Troubleshooting Steps:

  • Luciferase Counterscreen:

    • Perform a biochemical assay using purified luciferase enzyme and its substrate (luciferin).

    • Add a dilution series of this compound to determine if it directly inhibits the enzyme's activity.

  • Use a Different Reporter System: If possible, validate your findings using an orthogonal assay with a different reporter system (e.g., a fluorescent protein or a β-galactosidase reporter) that is less likely to be affected by this compound in the same way.

Quantitative Data on this compound Activity

The inhibitory concentration (IC50) of this compound can vary significantly depending on the assay system and the underlying mechanism of action. It is crucial to determine the IC50 in your specific assay to understand its potential for interference.

Assay TypeCell Line/TargetIC50 (µg/mL)Notes
Cytotoxicity (MTS Assay)MCF-7 (human breast adenocarcinoma)> 1000Indicates low direct cytotoxicity in this cell line.[3]
Myeloperoxidase (MPO) InhibitionPurified MPOK0.5 values can be determinedThe K0.5 represents the concentration for half-maximal inhibition and can be measured spectrophotometrically.

Experimental Protocols

Protocol 1: Detergent-Based Counterscreen for Aggregation

Objective: To determine if the observed inhibition by this compound is due to compound aggregation.

Materials:

  • Your enzyme of interest and its substrate

  • Assay buffer

  • This compound stock solution

  • Non-ionic detergent (e.g., 10% Triton X-100 stock)

  • Microplate reader

Methodology:

  • Prepare two sets of this compound serial dilutions in your assay buffer.

  • To one set of dilutions, add the non-ionic detergent to a final concentration of 0.01%. Ensure the final DMSO concentration is consistent across all wells.

  • Add your enzyme to all wells and incubate for a pre-determined time.

  • Initiate the reaction by adding the substrate.

  • Measure the reaction rate using a microplate reader.

  • Calculate the percent inhibition for each this compound concentration in the presence and absence of detergent.

  • Plot the dose-response curves and determine the IC50 values. A significant rightward shift in the IC50 value in the presence of detergent suggests aggregation-based inhibition.

Signaling Pathway Interference

This compound and other gallates have been reported to modulate key cellular signaling pathways, which can be a source of "real" biological activity but can also be misinterpreted if the mechanism is not understood.

NF-κB Signaling Pathway

Gallates have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammation and cell survival. This can occur through the inhibition of IκBα degradation and the subsequent nuclear translocation of the p65 subunit.

Caption: this compound can inhibit the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and stress responses. Some studies suggest that gallates can modulate MAPK signaling, which could contribute to their observed biological effects.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Stress Receptor Receptor Growth_Factors->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_n ERK ERK->ERK_n translocation Butyl_Gallate This compound Butyl_Gallate->Raf potential inhibition Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK_n->Transcription_Factors activates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression

Caption: this compound may interfere with the MAPK signaling cascade.

References

Technical Support Center: Enhancing Butyl Gallate Solubility for Cell-Based Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of butyl gallate in cell-based studies.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to my cell culture medium?

A1: this compound has limited solubility in aqueous solutions like cell culture media. Precipitation upon addition to your media is a common issue and can be attributed to several factors:

  • "Solvent Shock": this compound is often dissolved in an organic solvent, such as DMSO, to create a concentrated stock solution. When this concentrated stock is rapidly diluted into the aqueous environment of the cell culture medium, the this compound can crash out of the solution as it is no longer soluble in the predominantly water-based environment.

  • High Final Concentration: The intended final concentration of this compound in your experiment may exceed its solubility limit in the cell culture medium.

  • Low Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain the solubility of the this compound.

  • Temperature Fluctuations: Changes in temperature, such as adding a room temperature stock solution to a refrigerated medium or vice versa, can negatively impact the solubility.

  • Media Components: Components within the cell culture medium, particularly proteins and salts in fetal bovine serum (FBS), can interact with this compound and reduce its solubility.[1]

Q2: What is the maximum concentration of DMSO I can use in my cell culture?

A2: The tolerance of cell lines to DMSO can vary. However, it is a common practice to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity. For sensitive cell lines, it is recommended to keep the final DMSO concentration at 0.1% or lower. It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q3: My this compound solution was clear when I prepared it, but now it's cloudy. What should I do?

A3: Cloudiness or the formation of a precipitate in your this compound stock solution can occur over time, especially with improper storage. You can try to redissolve the precipitate by gently warming the vial in a 37°C water bath and vortexing thoroughly. If the solution becomes clear, it can likely be used. However, to ensure accurate and reproducible results, preparing a fresh stock solution is the recommended course of action.

Q4: How can I distinguish between this compound precipitation and microbial contamination?

A4: A simple microscopic examination can help differentiate between the two. This compound precipitate will typically appear as non-motile, amorphous, or crystalline structures.[1] In contrast, bacterial contamination will present as small, motile rods or cocci, while yeast will appear as budding, oval-shaped organisms. To confirm, you can add your this compound stock solution to cell-free media and incubate it under the same conditions as your experiment. If turbidity or a precipitate forms, it is likely due to solubility issues.[1]

Troubleshooting Guide: this compound Precipitation

Potential Cause Description Recommended Solution(s)
Poor Aqueous Solubility This compound is a hydrophobic molecule with limited solubility in aqueous solutions like cell culture media.- Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., 100 mM in DMSO).- Minimize the final concentration of the organic solvent in the cell culture medium (ideally ≤ 0.1%).- Perform the final dilution step directly into pre-warmed (37°C) cell culture media with vigorous mixing.
Suboptimal Dilution Method Rapidly adding the concentrated organic stock solution to the aqueous cell culture media can cause localized high concentrations, leading to immediate precipitation ("solvent shock").- Employ a serial dilution method.- Add the stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and even dispersion.
Stock Solution Issues The this compound may have precipitated out of the stock solution due to improper storage, or the concentration may be too high for the storage temperature.- Visually inspect the stock solution for any precipitate before use. If present, gently warm the solution (e.g., in a 37°C water bath) and vortex to redissolve.- Prepare fresh stock solutions more frequently.- Consider preparing a slightly lower concentration stock solution.
High Final Concentration The desired experimental concentration of this compound may exceed its solubility limit in the specific cell culture medium being used.- Perform a solubility test to determine the approximate solubility of this compound in your specific cell culture medium.- If the desired concentration is too high, consider redesigning the experiment with a lower, soluble concentration.
Interactions with Media Components Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can interact with this compound and reduce its solubility.- Prepare the final working solution in a serum-free medium first, and then add it to the cells with complete medium.- If possible, reduce the serum concentration during the treatment period, ensuring it does not negatively impact cell viability.

Data Presentation

Table 1: Solubility of this compound and Related Alkyl Gallates in Common Solvents
Compound Solvent Approximate Solubility
This compound Water~1.06 mg/mL (at 25°C)[2]
EthanolSoluble[3]
AcetoneSoluble[3]
Propyl Gallate Dimethyl Sulfoxide (B87167) (DMSO)~15 mg/mL[4][5]
Ethanol~10 mg/mL[4][5]
Dimethylformamide (DMF)~20 mg/mL[4][5]
Water~3.5 mg/mL (sparingly soluble)[4][5]
Ethyl Gallate Dimethyl Sulfoxide (DMSO)~30 mg/mL[6]
Ethanol~30 mg/mL[6]
Dimethylformamide (DMF)~30 mg/mL[6]
Ethanol:PBS (1:2, pH 7.2)~0.30 mg/mL[6]
Methyl Gallate Dimethyl Sulfoxide (DMSO)~15 mg/mL[7]
Ethanol~10 mg/mL[7]
Dimethylformamide (DMF)~25 mg/mL[7]
DMF:PBS (1:2, pH 7.2)~0.33 mg/mL[7]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for hydrophobic compounds in cell culture applications.

Materials:

  • This compound (powder, ≥98% purity, MW: 226.23 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile pipette tips

  • 0.22 µm sterile syringe filter (optional, but recommended)

Procedure:

  • Calculate the required mass of this compound: To prepare 1 mL of a 100 mM stock solution, calculate the mass of this compound needed using its molecular weight.

    • Mass (mg) = Molarity (mmol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 100 mmol/L x 0.001 L x 226.23 g/mol = 22.62 mg

  • Weigh the this compound: In a sterile microcentrifuge tube, accurately weigh out 22.62 mg of this compound powder using an analytical balance.

  • Dissolve in DMSO: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

  • Vortex: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional but Recommended): To ensure the sterility of your stock solution for cell culture applications, filter it through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the 100 mM this compound stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.

Protocol 2: Treating Cultured Cells with this compound

This protocol outlines the general procedure for treating cultured cells with this compound for downstream assays such as cytotoxicity or western blotting.

Materials:

  • Cultured cells in appropriate cell culture vessels (e.g., 96-well plates, 6-well plates)

  • Complete cell culture medium

  • 100 mM this compound stock solution (prepared as in Protocol 1)

  • Sterile pipette tips

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells at the desired density in the appropriate culture vessels and allow them to adhere and grow overnight in a humidified incubator.

  • Preparation of Working Solution:

    • Thaw an aliquot of the 100 mM this compound stock solution at room temperature.

    • Prepare the desired final concentration of this compound by diluting the stock solution in fresh, pre-warmed (37°C) complete cell culture medium.

    • Example for a final concentration of 100 µM in 2 mL of medium: Add 2 µL of the 100 mM stock solution to 1998 µL of complete cell culture medium. Mix well by gentle pipetting.

  • Cell Treatment:

    • Remove the old medium from the cultured cells.

    • Add the freshly prepared medium containing the desired concentration of this compound to the cells.

    • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration used.

  • Incubation: Return the cells to the humidified incubator and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: Following incubation, proceed with your planned downstream analysis (e.g., MTT assay, protein extraction for western blotting, etc.).

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_treatment Cell Treatment weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex until Dissolved (Warm to 37°C if needed) dissolve->vortex aliquot Aliquot and Store at -20°C/-80°C vortex->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Slowly Add Stock to Medium while Vortexing thaw->dilute prewarm Pre-warm Cell Culture Medium (37°C) prewarm->dilute add_to_cells Add Working Solution to Cells dilute->add_to_cells incubate Incubate for Desired Time add_to_cells->incubate analyze Perform Downstream Assay incubate->analyze

Caption: Workflow for preparing and using this compound in cell-based assays.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Activates ButylGallate This compound ButylGallate->PI3K Inhibits ButylGallate->Akt Inhibits Bax Bax ButylGallate->Bax Activates ButylGallate->Bcl2 Inhibits Casp9 Caspase-9 Bax->Casp9 Activates Bcl2->Bax Inhibits Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Induces

Caption: this compound's proposed mechanism of action on the PI3K/Akt and apoptotic pathways.

References

troubleshooting poor recovery of butyl gallate during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of butyl gallate.

Frequently Asked Questions (FAQs)

Q1: I am experiencing very low recovery of this compound in my liquid-liquid extraction (LLE). What are the potential causes?

Poor recovery of this compound during LLE can stem from several factors related to its physicochemical properties and the extraction conditions. This compound, a phenolic compound, possesses both hydrophilic (three hydroxyl groups) and lipophilic (butyl ester group) characteristics.

Potential Causes for Low Recovery:

  • Incorrect Solvent Polarity: The choice of extraction solvent is critical. A solvent that is too non-polar may not efficiently extract the moderately polar this compound from the aqueous phase. Conversely, a solvent that is too polar may be miscible with the aqueous phase, leading to poor partitioning.

  • Suboptimal pH of the Aqueous Phase: The pH of your sample solution significantly impacts the ionization state of this compound's phenolic hydroxyl groups. At alkaline pH, these groups will deprotonate, forming a phenolate (B1203915) salt that is much more soluble in the aqueous phase and will not partition well into the organic solvent.

  • Insufficient Mixing or Contact Time: Inadequate agitation of the two phases or insufficient contact time can prevent the this compound from efficiently partitioning into the organic solvent.

  • Emulsion Formation: The presence of surfactants or other interfering substances in your sample matrix can lead to the formation of a stable emulsion between the aqueous and organic layers, trapping the this compound at the interface and preventing clear phase separation.

  • Degradation of this compound: this compound is susceptible to degradation, particularly under alkaline conditions and at elevated temperatures. If your extraction process involves harsh pH or high heat, you may be losing your compound to degradation. Gallates can be hydrolyzed back to gallic acid and the corresponding alcohol.[1]

Q2: What is the ideal pH for extracting this compound?

Q3: Which organic solvent is best for extracting this compound?

Based on the principle of "like dissolves like," a solvent of intermediate polarity is generally most effective for extracting this compound.

  • Recommended Solvents: Ethyl acetate (B1210297) is an excellent first choice due to its ability to dissolve a wide range of polar and non-polar compounds. Dichloromethane can also be effective.

  • Solvents to Use with Caution:

    • Highly Non-polar Solvents (e.g., Hexane): May result in lower recovery due to the polarity of the hydroxyl groups on the gallate moiety.

    • Highly Polar Solvents (e.g., Methanol (B129727), Ethanol): These are often miscible with water and therefore unsuitable for LLE. However, they are good solvents for dissolving solid this compound.

Q4: My this compound recovery is low even after optimizing the solvent and pH. What else can I do?

If you are still facing recovery issues, consider the following:

  • Perform Multiple Extractions: Instead of one extraction with a large volume of organic solvent, perform three to four extractions with smaller volumes. This is a more efficient method for maximizing recovery.

  • "Salting Out": Add a neutral salt, such as sodium chloride (NaCl), to the aqueous phase to increase its polarity. This will decrease the solubility of this compound in the aqueous layer and promote its partitioning into the organic phase.

  • Prevent Emulsions: If an emulsion forms, you can try to break it by adding brine (saturated NaCl solution), gentle swirling, or centrifugation. To prevent emulsions, use a gentle rocking or inversion motion for mixing instead of vigorous shaking.

Q5: I am using Solid-Phase Extraction (SPE) and my this compound is not being retained on the cartridge. Why is this happening?

Poor retention in SPE is usually due to an incorrect choice of sorbent or improper sample loading conditions.

  • Sorbent Selection: For a moderately polar compound like this compound, a reversed-phase sorbent (e.g., C18 or a polymeric sorbent) is typically appropriate.

  • Sample pH: As with LLE, the pH of the sample is crucial. The sample should be acidified to a pH of 4-5 before loading onto a reversed-phase cartridge to ensure the this compound is in its neutral, less polar form, which will enhance its retention.

  • Loading Conditions: The sample should be loaded onto the conditioned cartridge at a slow and steady flow rate to allow for adequate interaction between the analyte and the sorbent.

Q6: My this compound is retained on the SPE cartridge, but I have low recovery in the final eluate. What could be the problem?

Low recovery during the elution step suggests that the elution solvent is not strong enough to desorb the this compound from the sorbent.

  • Elution Solvent Strength: You may need to increase the strength of your elution solvent. For reversed-phase SPE, this typically means increasing the proportion of the organic solvent (e.g., methanol or acetonitrile) in your elution solvent mixture.

  • Elution Volume: Ensure you are using a sufficient volume of elution solvent to completely elute the analyte. You can try collecting and analyzing a second elution fraction to see if more of your compound is being recovered.

  • Analyte Degradation on Cartridge: Although less common, prolonged exposure to certain sorbents or residual reagents could potentially cause degradation.

Quantitative Data Summary

The following table summarizes key physicochemical properties of this compound and its analogs to aid in troubleshooting extraction procedures.

PropertyThis compoundPropyl Gallate (analog)Ethyl Gallate (analog)Reference
Molecular Formula C₁₁H₁₄O₅C₁₀H₁₂O₅C₉H₁₀O₅[2]
Molecular Weight ( g/mol ) 226.23212.20198.17[2]
LogP (Octanol-Water) 2.4 (estimated)~1.8-[2]
Water Solubility 1060 mg/L at 25°C3.5 g/L (3.5 mg/mL) at 25°CSparingly soluble[3]
Solubility in Ethanol Soluble103 g/100g ~30 mg/mL[4]
Solubility in Acetone SolubleSlightly soluble-[4]
Solubility in Ether -83 g/100g -
pKa (phenolic OH) Not available~8.11-
Thermal Stability -Degradation begins at 170-220°C-

Note: Data for propyl and ethyl gallate are provided as they are structurally similar to this compound and can offer insights into its expected behavior.

Experimental Protocols

Standard Liquid-Liquid Extraction (LLE) Protocol for this compound

This protocol provides a general procedure for the extraction of this compound from an aqueous sample.

  • Sample Preparation:

    • Obtain a known volume of the aqueous sample containing this compound.

    • Adjust the pH of the sample to 4-5 using a suitable acid (e.g., 1M HCl). Verify the pH using a pH meter or pH paper.

    • If the sample contains a high concentration of salts, consider diluting it with deionized water.

  • Extraction:

    • Transfer the pH-adjusted aqueous sample to a separatory funnel.

    • Add a volume of ethyl acetate equal to the volume of the aqueous sample.

    • Stopper the funnel and gently invert it 10-15 times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.

    • Place the separatory funnel in a ring stand and allow the layers to fully separate.

    • Drain the lower aqueous layer into a clean beaker.

    • Drain the upper organic layer (containing the this compound) into a separate clean flask.

  • Repeat Extraction:

    • Return the aqueous layer to the separatory funnel.

    • Repeat the extraction two more times with fresh portions of ethyl acetate.

    • Combine all the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate (B86663) to remove any residual water.

    • Decant or filter the dried organic extract into a round-bottom flask.

    • Remove the solvent using a rotary evaporator under reduced pressure to obtain the extracted this compound.

Standard Solid-Phase Extraction (SPE) Protocol for this compound

This protocol outlines a general procedure for extracting this compound from a liquid sample using a reversed-phase SPE cartridge.

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 3-5 mL of methanol through it, followed by 3-5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Adjust the pH of the sample to 4-5.

    • Load the sample onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3-5 mL of deionized water to remove any polar impurities.

    • You may follow this with a weak organic wash (e.g., 5% methanol in water) to remove less polar interferences, but be cautious not to elute the this compound.

  • Elution:

    • Elute the retained this compound from the cartridge with 2-4 mL of methanol or acetonitrile. Collect the eluate in a clean collection tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., mobile phase for HPLC).

Visualizations

Butyl_Gallate_Extraction_Troubleshooting cluster_start Start: Poor this compound Recovery cluster_LLE Liquid-Liquid Extraction (LLE) Issues cluster_SPE Solid-Phase Extraction (SPE) Issues cluster_solutions Solutions cluster_end End Goal start Low Recovery Observed lle_check Check LLE Parameters start->lle_check If using LLE spe_check Check SPE Parameters start->spe_check If using SPE ph_check Is Aqueous pH 4-5? lle_check->ph_check solvent_check Is Solvent Appropriate? (e.g., Ethyl Acetate) ph_check->solvent_check Yes adjust_ph Adjust pH to 4-5 ph_check->adjust_ph No mixing_check Sufficient Mixing? solvent_check->mixing_check Yes change_solvent Change/Optimize Solvent solvent_check->change_solvent No emulsion_check Emulsion Formed? mixing_check->emulsion_check Yes increase_mixing Increase Mixing Time/ Perform Multiple Extractions mixing_check->increase_mixing No degradation_check Potential for Degradation? (High Temp/pH) emulsion_check->degradation_check No break_emulsion Break Emulsion (add brine, centrifuge) emulsion_check->break_emulsion Yes control_conditions Control Temp & pH degradation_check->control_conditions Yes end_node Improved Recovery degradation_check->end_node No retention_issue Poor Retention? spe_check->retention_issue elution_issue Poor Elution? retention_issue->elution_issue No spe_ph_check Is Sample pH 4-5? retention_issue->spe_ph_check Yes elution_solvent_check Elution Solvent Strong Enough? elution_issue->elution_solvent_check sorbent_check Correct Sorbent? (Reversed-Phase) spe_ph_check->sorbent_check Yes spe_ph_check->adjust_ph No condition_sorbent Properly Condition Sorbent sorbent_check->condition_sorbent No optimize_flow_rate Optimize Loading Flow Rate sorbent_check->optimize_flow_rate Yes increase_elution_strength Increase Elution Solvent Strength elution_solvent_check->increase_elution_strength No elution_solvent_check->end_node Yes adjust_ph->lle_check adjust_ph->spe_check change_solvent->lle_check increase_mixing->lle_check break_emulsion->lle_check control_conditions->lle_check condition_sorbent->spe_check increase_elution_strength->spe_check optimize_flow_rate->spe_check

Caption: Troubleshooting workflow for poor this compound recovery.

Butyl_Gallate_Degradation cluster_butyl_gallate This compound cluster_conditions Degradation Conditions cluster_products Degradation Products butyl_gallate This compound C₁₁H₁₄O₅ gallic_acid Gallic Acid butyl_gallate->gallic_acid Hydrolysis butanol 1-Butanol butyl_gallate->butanol Hydrolysis alkaline_ph Alkaline pH (OH⁻) alkaline_ph->gallic_acid high_temp High Temperature high_temp->gallic_acid light Light Exposure other_products Other Oxidation/ Polymerization Products light->other_products gallic_acid->other_products Oxidation

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Stabilizing Butyl Gallate in Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing butyl gallate, maintaining the integrity of stock solutions is critical for reproducible and accurate experimental results. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address the common challenge of oxidation in this compound stock solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color (e.g., turning yellow or brown). What is happening?

A1: A color change in your this compound solution is a primary indicator of oxidation. This compound, a phenolic antioxidant, is susceptible to degradation, which leads to the formation of colored products. This process is accelerated by several factors, including exposure to oxygen, alkaline pH, light, and the presence of trace metal ions.[1]

Q2: What are the main factors that accelerate the oxidation of this compound in solution?

A2: The primary factors that promote the oxidation of this compound are:

  • Dissolved Oxygen: As an antioxidant, this compound readily reacts with dissolved molecular oxygen.

  • pH: Alkaline conditions (high pH) significantly increase the rate of oxidation. Gallates are more stable in acidic or neutral solutions.[1][2]

  • Light Exposure: Visible and UV light can provide the energy needed to initiate and propagate photo-oxidation.[3][4]

  • Metal Ions: Transition metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), can act as catalysts, accelerating the oxidation process.[1]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation. However, this compound is noted to have good thermal stability at temperatures up to 180°C (356°F).[5]

Q3: Which solvent should I use to prepare my this compound stock solution?

A3: The choice of solvent is critical for both solubility and stability. This compound has limited solubility in water but is soluble in organic solvents. For high-concentration stock solutions, anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are recommended. For applications requiring aqueous dilutions, it is best to first dissolve the this compound in a small amount of an organic solvent like ethanol before diluting with the aqueous buffer.[6][7] Aqueous solutions of gallate esters are not recommended for storage for more than a day.[6]

Q4: Can I prepare a large volume of this compound stock solution and use it over several months?

A4: Yes, with proper preparation and storage. For long-term stability, stock solutions should be prepared in an anhydrous organic solvent (e.g., DMSO or ethanol), purged with an inert gas like nitrogen or argon to remove oxygen, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and exposure to atmospheric oxygen, and stored at -20°C or -80°C, protected from light.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Solution turns yellow/brown immediately upon preparation. 1. Oxidized Solvent: The solvent may contain dissolved oxygen. 2. Metal Ion Contamination: Glassware or reagents may be contaminated with metal ions. 3. High pH of Solvent: The solvent may be alkaline.1. Deoxygenate the Solvent: Before use, sparge the solvent with an inert gas (nitrogen or argon) for 15-30 minutes. See Protocol 2 . 2. Acid-Wash Glassware: Wash all glassware with a 1M HCl solution, followed by a thorough rinse with deionized water. 3. Use a Chelating Agent: Add a small amount of a chelating agent like EDTA (Ethylenediaminetetraacetic acid) to the solvent to sequester metal ions.
Solution is initially clear but changes color over time (hours to days). 1. Exposure to Air: Oxygen is entering the container during storage or use. 2. Light Exposure: The solution is not adequately protected from ambient light.1. Inert Gas Overlay: After preparing the solution, flush the headspace of the container with an inert gas before sealing. 2. Proper Aliquoting: Store the stock solution in small, single-use aliquots to minimize exposure to air each time it is used. 3. Protect from Light: Store the solution in amber-colored vials or wrap the container in aluminum foil.[1]
Precipitate forms in the solution. 1. Low Solubility: The concentration of this compound exceeds its solubility limit in the chosen solvent at the storage temperature. 2. pH Shift: A change in the pH of the solution has reduced the solubility of this compound.1. Verify Solubility: Ensure the concentration is appropriate for the solvent and storage temperature. Gentle warming may be required for initial dissolution. 2. Use Co-solvents: For aqueous solutions, using a co-solvent like ethanol can improve solubility. 3. Maintain pH: Ensure the pH of buffered solutions is stable and in the acidic to neutral range.
Inconsistent experimental results or loss of antioxidant activity. 1. Degradation of this compound: The stock solution has oxidized over time, reducing the concentration of the active compound.1. Prepare Fresh Solutions: For critical experiments, prepare fresh stock solutions from solid this compound. 2. Verify Concentration: Periodically check the concentration of your stock solution using an analytical method like HPLC. See Protocol 3 . 3. Follow Best Practices for Storage: Adhere strictly to storage recommendations (inert atmosphere, low temperature, protection from light).

Quantitative Data Summary

Table 1: Solubility of this compound and Related Esters

CompoundSolventSolubility
This compoundWater (25°C)~1060 mg/L (estimated)[9]
Ethyl GallateEthanol~30 mg/mL[6]
Ethyl GallateDMSO~30 mg/mL[6]
Propyl GallateWater~3.5 mg/mL[10]
Propyl GallateEthanol~10 mg/mL[8]
Propyl GallateDMSO~15 mg/mL[8]

Table 2: Recommended Storage Conditions for this compound Solutions

Solution TypeStorage TemperatureEstimated StabilityKey Recommendations
Crystalline Solid-20°C≥ 4 yearsStore in a tightly sealed, non-metallic container, protected from light.[8]
Stock in Anhydrous DMSO/Ethanol-20°C or -80°C≥ 1 month at -20°C; ≥ 6 months at -80°CPurge with inert gas before sealing. Protect from light. Aliquot to prevent freeze-thaw cycles.[8]
Aqueous/Culture Media Dilutions2-8°C< 24 hoursPrepare fresh from stock solution for each experiment. Do not store.[6][8]

Experimental Protocols

Protocol 1: Preparation of a Stable 100 mM this compound Stock Solution in Anhydrous Ethanol

Objective: To prepare a concentrated stock solution of this compound with enhanced stability for long-term storage.

Materials:

  • This compound (solid)

  • Anhydrous ethanol (200 proof)

  • Inert gas (argon or nitrogen) with tubing

  • Sterile, amber glass vials with screw caps

  • Acid-washed glassware

  • 0.22 µm syringe filter (optional, for sterile applications)

Procedure:

  • Solvent Deoxygenation: Sparge the anhydrous ethanol with a gentle stream of inert gas for 15-30 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the desired amount of this compound. For a 10 mL solution of 100 mM, weigh 226.23 mg.

  • Dissolution: Transfer the weighed this compound to a sterile, amber glass vial. Add the deoxygenated anhydrous ethanol to the desired final volume.

  • Mixing: Seal the vial and mix by vortexing or gentle agitation until the this compound is completely dissolved. Gentle warming in a water bath (up to 37°C) can aid dissolution.

  • Inert Gas Overlay: Briefly flush the headspace of the vial with the inert gas before tightly sealing the cap.

  • Aliquoting and Storage: For long-term storage and to minimize repeated exposure to air, dispense the stock solution into smaller, single-use amber vials. Overlay with inert gas before sealing each aliquot. Store at -20°C or -80°C.

Protocol 2: Deoxygenation of Solvents by Inert Gas Sparging

Objective: To remove dissolved oxygen from a solvent to prevent the oxidation of sensitive compounds like this compound.

Procedure:

  • Pour the desired volume of solvent into a container (e.g., a flask or bottle).

  • Insert a long needle or glass pipette connected to an inert gas line into the solvent, ensuring the tip is near the bottom of the container.

  • Start a gentle flow of inert gas (e.g., nitrogen or argon) to create small bubbles that rise through the solvent. A flow rate of approximately 20 standard cubic centimeters per minute (sccm) is often sufficient.[11]

  • Ensure there is a vent for the gas to escape to avoid pressure buildup.[12]

  • Sparge the solvent for at least 15-30 minutes. For larger volumes, a longer duration may be necessary.

  • After sparging, remove the needle/pipette while maintaining a positive flow of inert gas over the solvent's surface.

  • Immediately seal the container or use the deoxygenated solvent.

Protocol 3: HPLC Method for Assessing this compound Stability

Objective: To quantitatively determine the concentration of this compound in a stock solution and monitor its degradation over time. This protocol is adapted from established methods for analyzing gallate esters.[13][14][15]

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[13]

  • Mobile Phase: A mixture of acetonitrile (B52724) and 1% acetic acid in water (e.g., 30:70 v/v).[13] The pH of the mobile phase can be adjusted to around 3 with phosphoric acid.[14]

  • Flow Rate: 1.0 - 1.7 mL/min[13]

  • Detection Wavelength: 280 nm[13][16]

  • Column Temperature: 35°C[16]

Procedure:

  • Standard Curve Preparation: Prepare a series of known concentrations of this compound in the mobile phase to generate a standard curve.

  • Sample Preparation: Dilute an aliquot of your this compound stock solution with the mobile phase to a concentration that falls within the range of your standard curve.

  • Injection: Inject the prepared standards and sample onto the HPLC system.

  • Analysis: Quantify the this compound peak area in your sample by comparing it to the standard curve. A decrease in the peak area over time indicates degradation.

Visualizations

Butyl_Gallate_Oxidation_Pathway cluster_factors Initiating Factors BG This compound (Stable) Radical This compound Semiquinone Radical BG->Radical Oxidation (H⁺, e⁻ loss) Quinone Ortho-Quinone Derivative Radical->Quinone Further Oxidation Products Colored Polymerization Products Quinone->Products Polymerization O2 Oxygen (O2) O2->Radical Light Light (hv) Light->Radical Metal Metal Ions (Fe³⁺, Cu²⁺) Metal->Radical pH High pH (OH⁻) pH->Radical

Caption: Oxidation pathway of this compound initiated by various factors.

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage cluster_use Usage Start Start: Weigh This compound Deoxygenate Deoxygenate Solvent (e.g., Ethanol) Start->Deoxygenate Dissolve Dissolve this compound Deoxygenate->Dissolve Filter Sterile Filter (Optional) Dissolve->Filter Aliquot Aliquot into Single-Use Vials Filter->Aliquot Inert Overlay with Inert Gas (N₂/Ar) Aliquot->Inert Store Store at -20°C or -80°C (Protect from Light) Inert->Store Thaw Thaw Single Aliquot Store->Thaw Dilute Dilute to Working Concentration Thaw->Dilute Use Use Immediately in Experiment Dilute->Use

Caption: Experimental workflow for preparing and storing stable this compound stock solutions.

Troubleshooting_Tree q1 Is the solution discolored? q1_yes Immediately upon preparation? q1->q1_yes Yes q1_no Stable stock solution q1->q1_no No q1_yes_yes Cause: Oxidized solvent, metal ions, or high pH. q1_yes->q1_yes_yes Yes q1_yes_no Cause: Slow oxidation from air/light exposure. q1_yes->q1_yes_no No (develops over time) sol1 Action: Deoxygenate solvent, acid-wash glassware, use chelating agent. q1_yes_yes->sol1 sol2 Action: Store under inert gas, protect from light, aliquot solution. q1_yes_no->sol2

Caption: Troubleshooting decision tree for discolored this compound solutions.

References

Technical Support Center: Analysis of Synthetic Antioxidants in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of synthetic antioxidants. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of synthetic antioxidants in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges when analyzing synthetic antioxidants in complex samples like foods and cosmetics?

A1: The primary challenges stem from the complexity of the sample matrix.[1][2][3] These matrices, especially those rich in lipids, contain numerous interfering compounds such as fats, proteins, vitamins, and natural phenolic compounds.[1][2] These interferences can directly impact the repeatability, sensitivity, and selectivity of the analysis.[1][2] Key difficulties include:

  • Matrix Effects: Co-eluting matrix components can cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification.[1][4][5][6]

  • Low Concentrations: Antioxidants are often present at low concentrations, requiring sensitive analytical methods and often a pre-concentration step.[1][2]

  • Analyte Stability: Some antioxidants, like TBHQ, can degrade in the presence of oxygen, necessitating prompt analysis after sample preparation.

  • Co-elution: The similar chemical properties of different antioxidants and matrix components can lead to chromatographic co-elution, making individual quantification difficult.

Q2: Which analytical techniques are most suitable for the analysis of synthetic antioxidants?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS), are the most common techniques.[1][2]

  • HPLC , particularly with UV-Vis or MS/MS detection, is versatile for separating compounds soluble in a liquid phase.[1] LC-MS/MS offers high sensitivity and selectivity, which is crucial for complex matrices.[5]

  • GC-MS is highly sensitive and provides excellent resolution, but it is limited to volatile and thermally stable compounds.[7]

Q3: What is a matrix effect and how can I minimize it?

A3: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][5] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy of quantitative results.[1][6]

To minimize matrix effects, you can:

  • Improve Sample Cleanup: Employ more effective sample preparation techniques like Solid-Phase Extraction (SPE) or QuEChERS to remove interfering components.

  • Optimize Chromatographic Separation: Adjust the mobile phase, gradient, or column to separate the analytes from interfering matrix components.

  • Use a Different Ionization Source: If using Electrospray Ionization (ESI), which is prone to matrix effects, consider Atmospheric Pressure Chemical Ionization (APCI) if it is suitable for your analytes.

  • Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.[8]

  • Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for the matrix effect.

  • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard co-elutes with the analyte and experiences the same matrix effects, providing the most reliable correction.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of synthetic antioxidants using HPLC and GC-MS.

HPLC Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Peak Tailing 1. Column degradation or contamination.1. Flush the column with a strong solvent; if the problem persists, replace the column.
2. Active sites on the column interacting with the analyte.2. Use a mobile phase with a more competitive modifier or a different pH; consider an end-capped column.
3. Sample overload.3. Reduce the injection volume or dilute the sample.
Ghost Peaks 1. Contamination in the injector or column.1. Clean the injector and flush the column. Run a blank gradient to identify the source of contamination.
2. Carryover from a previous injection.2. Implement a needle wash step between injections; inject a blank solvent after a high-concentration sample.
Baseline Drift 1. Column not equilibrated.1. Increase the column equilibration time before injection.[9]
2. Mobile phase composition changing.2. Ensure the mobile phase is well-mixed and degassed.[9][10]
3. Contaminated detector flow cell.3. Flush the flow cell with a strong, appropriate solvent.[9]
Low Signal Intensity 1. Incorrect mobile phase pH.1. Adjust the mobile phase pH to ensure the analyte is in the correct ionization state for detection.
2. Ion suppression (in LC-MS).2. Improve sample cleanup, optimize chromatography to separate from interferences, or use matrix-matched standards.
3. Leaking system.3. Check for leaks at all fittings and connections.[11]
GC-MS Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing) 1. Active sites in the inlet liner or column.1. Use a deactivated liner and column. Replace the liner if it is visibly dirty.
2. Column contamination.2. Bake out the column at a high temperature (within its limits). If tailing persists, trim the front end of the column or replace it.
No Peaks 1. Syringe or injection issue.1. Check for a blocked syringe. Ensure the autosampler is injecting correctly and there is sample in the vial.[12]
2. Broken column.2. Check for carrier gas flow at the detector end. If there is no flow, the column may be broken. Replace the column.[12]
3. Detector issue (MS).3. Ensure the MS is properly tuned and the filament is on. Check for vacuum leaks.[12]
Variable Peak Areas 1. Leak in the injection port.1. Check the septum for leaks and replace if necessary. Ensure fittings are tight.
2. Inconsistent injection volume.2. Check the syringe for air bubbles. Ensure the autosampler is functioning correctly.
3. Analyte degradation in the inlet.3. Lower the inlet temperature. Use a deactivated liner.
High Background Noise 1. Contaminated carrier gas.1. Ensure high-purity carrier gas is used and that gas traps are functioning.
2. Column bleed.2. Condition the column properly. Do not exceed the column's maximum temperature limit.
3. Contaminated inlet or ion source.3. Clean the inlet and the ion source components (lenses, repeller).

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of common synthetic antioxidants in various complex matrices.

Table 1: HPLC-UV/MS Performance Data for Antioxidant Analysis

AntioxidantMatrixLODLOQRecovery (%)RSD (%)Reference
BHAEdible Oils--91.4 - 115.90.3 - 11.4[4]
BHTEdible Oils--91.4 - 115.90.3 - 11.4[4]
TBHQEdible Oils--91.4 - 115.90.3 - 11.4[4]
Propyl GallateEdible Oils--91.4 - 115.90.3 - 11.4[4]
BHAFruit Juice2.5 mg/L-95 - 100-[1]
BHTFruit Juice0.9 mg/L-95 - 100-[1]
BHAVarious Foods0.02-0.67 mg/L0.06-2.03 mg/L80.4 - 119.00.15 - 0.84
BHTVarious Foods0.02-0.67 mg/L0.06-2.03 mg/L80.4 - 119.00.15 - 0.84
TBHQVarious Foods0.02-0.67 mg/L0.06-2.03 mg/L80.4 - 119.00.15 - 0.84
Propyl GallateVarious Foods0.02-0.67 mg/L0.06-2.03 mg/L80.4 - 119.00.15 - 0.84

Table 2: GC-MS Performance Data for Antioxidant Analysis

AntioxidantMatrixLODRecovery (%)Reference
BHAFruit Juice8.14 - 25.45 ng/L73.2 - 119.9[1]
BHTFruit Juice8.14 - 25.45 ng/L73.2 - 119.9[1]
TBHQFruit Juice8.14 - 25.45 ng/L73.2 - 119.9[1]
BHABeverages0.025 µg/L98 - 109[1]
BHTBeverages0.005 µg/L98 - 109[1]
TBHQBeverages0.005 µg/L98 - 109[1]
BHAChewing Gum130 pg-[13]
BHTChewing Gum9 pg-[13]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Antioxidants in Beverages

Objective: To extract synthetic antioxidants from a liquid matrix for subsequent HPLC or GC-MS analysis.

Materials:

  • Separatory funnel (250 mL)

  • Aqueous sample (e.g., fruit juice, 50 mL)

  • Extraction solvent (e.g., ethyl acetate (B1210297), 50 mL)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Reconstitution solvent (e.g., acetonitrile)

Procedure:

  • Place 50 mL of the degassed beverage sample into a 250 mL separatory funnel.

  • Add 5 g of NaCl to the funnel to increase the polarity of the aqueous phase and reduce the formation of emulsions.

  • Add 50 mL of ethyl acetate to the separatory funnel.

  • Stopper the funnel and gently invert it several times, venting frequently to release pressure.[14] Do not shake vigorously to avoid emulsion formation.[14]

  • Allow the layers to separate completely. The organic layer (top) contains the antioxidants.

  • Drain the lower aqueous layer and collect the upper organic layer in a clean flask.

  • Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.

  • Decant the dried organic extract into a round-bottom flask.

  • Evaporate the solvent using a rotary evaporator at 40°C until dryness.

  • Reconstitute the residue in a known volume (e.g., 1 mL) of reconstitution solvent for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Antioxidants in Cosmetics

Objective: To clean up a cosmetic sample extract and concentrate the synthetic antioxidants.

Materials:

  • SPE cartridge (e.g., C18, 500 mg)

  • SPE manifold

  • Conditioning solvent (e.g., methanol (B129727), 5 mL)

  • Equilibration solvent (e.g., deionized water, 5 mL)

  • Sample extract (dissolved in a suitable solvent)

  • Washing solvent (e.g., water/methanol mixture)

  • Elution solvent (e.g., acetonitrile)

Procedure:

  • Conditioning: Pass 5 mL of methanol through the SPE cartridge to activate the sorbent. Do not allow the cartridge to go dry.

  • Equilibration: Pass 5 mL of deionized water through the cartridge to prepare it for the sample. Do not allow the cartridge to go dry.

  • Loading: Load the sample extract onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Pass a small volume of a weak washing solvent (e.g., 5 mL of 10% methanol in water) through the cartridge to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove the washing solvent.

  • Elution: Elute the antioxidants with a small volume of a strong elution solvent (e.g., 2 x 2 mL of acetonitrile) into a collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of solvent for analysis.

Protocol 3: QuEChERS for Antioxidants in Edible Oils

Objective: To quickly extract and clean up synthetic antioxidants from a high-fat matrix.

Materials:

  • 50 mL centrifuge tubes

  • Homogenized oil sample (5 g)

  • Water (10 mL)

  • Acetonitrile (B52724) (10 mL)

  • QuEChERS extraction salts (e.g., MgSO₄, NaCl)

  • Dispersive SPE (d-SPE) tube with cleanup sorbents (e.g., PSA, C18, MgSO₄)

  • Centrifuge

Procedure:

  • Weigh 5 g of the oil sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Take an aliquot (e.g., 6 mL) of the upper acetonitrile layer and transfer it to a d-SPE cleanup tube.[3]

  • Shake the d-SPE tube for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The supernatant is the cleaned extract. Transfer it to a vial for analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Complex Sample (e.g., Edible Oil, Cosmetic) Extraction Extraction (LLE, QuEChERS, etc.) Sample->Extraction Cleanup Cleanup / Concentration (SPE, d-SPE) Extraction->Cleanup Separation Chromatographic Separation (HPLC or GC) Cleanup->Separation Inject Extract Detection Detection (UV, MS, MS/MS) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification & Reporting DataAcquisition->Quantification

Caption: General workflow for the analysis of synthetic antioxidants.

Troubleshooting_Tree Problem Inaccurate Quantitative Results? CheckRecovery Is Analyte Recovery Low? Problem->CheckRecovery Yes CheckInstrument Check Instrument Performance (Leaks, Sensitivity) Problem->CheckInstrument No CheckMatrixEffect Is there a Matrix Effect? CheckRecovery->CheckMatrixEffect No OptimizePrep Optimize Sample Prep (Extraction/Cleanup) CheckRecovery->OptimizePrep Yes OptimizeChroma Optimize Chromatography (Separation) CheckMatrixEffect->OptimizeChroma No UseInternalStd Use Matrix-Matched Calibrants or Isotope-Labeled IS CheckMatrixEffect->UseInternalStd Yes

Caption: Troubleshooting decision tree for inaccurate results.

Matrix_Effect cluster_ideal Ideal Condition (No Matrix) cluster_real Real Sample (With Matrix) Analyte_Ideal Analyte Ions MS_Ideal Mass Spectrometer (High Signal) Analyte_Ideal->MS_Ideal Efficient Ionization Analyte_Real Analyte Ions MS_Suppression Mass Spectrometer (Suppressed Signal) Analyte_Real->MS_Suppression Competition for Charge (Ion Suppression) Matrix Co-eluting Matrix Components Matrix->MS_Suppression Competition for Charge (Ion Suppression)

Caption: Diagram illustrating the concept of ion suppression.

References

Technical Support Center: Butyl Gallate Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the antioxidant efficacy of butyl gallate.

Frequently Asked Questions (FAQs)

Q1: What is the general impact of pH on the antioxidant activity of this compound?

The antioxidant efficacy of this compound is significantly influenced by pH. Generally, it exhibits higher antioxidant activity in acidic conditions and lower activity in neutral to alkaline environments. This is attributed to both the stability of the this compound molecule and the reaction mechanisms of common antioxidant assays at different pH levels.

Q2: Why is this compound's antioxidant activity higher in acidic pH?

Electrochemical studies have shown that the oxidation process of gallates is pH-dependent, with acidic conditions (around pH 2) being optimal for their oxidative, and therefore antioxidant, activity.[1][2] In acidic solutions, the phenolic hydroxyl groups of this compound are in their protonated form, which is readily available to donate a hydrogen atom to scavenge free radicals.

Q3: What happens to this compound's stability and efficacy at neutral or alkaline pH?

This compound, like other alkyl gallates, can become unstable and degrade in neutral to alkaline conditions.[3][4] The hydroxyl groups on the gallic acid moiety can deprotonate at higher pH values, which can influence the antioxidant mechanism. The predicted pKa of the most acidic hydroxyl group for alkyl gallates is approximately 7.9.[5] Above this pH, the molecule will exist predominantly in its phenolate (B1203915) ion form. While phenolate ions are strong electron donors, the overall stability of the molecule decreases at neutral and alkaline pH, which can lead to reduced antioxidant efficacy over time.[3]

Q4: How does the choice of antioxidant assay (e.g., DPPH, ABTS) interact with pH when testing this compound?

Both the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays can be influenced by the pH of the reaction medium. The stability of the radical species and the reaction kinetics of the antioxidant can change with pH. Therefore, it is crucial to use buffered solutions and report the pH at which the assay was conducted to ensure reproducibility and accurate interpretation of the results.

Q5: I am observing inconsistent results in my antioxidant assays with this compound. Could pH be a factor?

Yes, inconsistent pH is a common cause of variability in antioxidant assays. If the pH of your sample or reagents fluctuates, it can alter the chemical form of this compound and the reactivity of the radical species in the assay, leading to unreliable results. Always use a well-buffered system and ensure the final pH of the reaction mixture is controlled and consistent across all experiments.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no antioxidant activity detected pH of the assay is too high (neutral or alkaline): this compound may be degrading or exhibiting lower efficacy at higher pH values.1. Verify the pH of your buffer and reaction mixture. 2. Consider performing the assay at a lower pH (e.g., in the range of 4-6) to see if the activity increases. 3. Review the literature for the optimal pH for your specific assay and antioxidant.
Color of the radical solution fades too quickly, even at low this compound concentrations High antioxidant activity at the tested pH: this compound is a potent antioxidant, and its activity may be very high, especially in acidic conditions.1. Dilute your this compound stock solution further to create a wider range of concentrations for testing. 2. Ensure your spectrophotometer readings are within the linear range of the instrument.
Results are not reproducible Inconsistent pH: Small variations in the pH of buffers or sample solutions can lead to significant differences in results.1. Prepare fresh buffers for each experiment and verify the pH with a calibrated pH meter. 2. Ensure that the addition of your sample does not significantly alter the pH of the reaction mixture. 3. Standardize the pH of all solutions used in the assay.
Precipitation observed in the reaction well/cuvette Poor solubility of this compound at the tested pH: this compound has limited solubility in aqueous solutions, and changes in pH can affect its solubility.1. Ensure that the concentration of this compound does not exceed its solubility limit in the assay medium. 2. Consider using a co-solvent (e.g., ethanol, methanol) to improve solubility, ensuring the co-solvent does not interfere with the assay.

Data Presentation

pH Anticipated this compound Antioxidant Efficacy (Illustrative) Rationale
3.0 - 5.0 High In acidic conditions, this compound is stable and its phenolic hydroxyl groups are readily available for hydrogen atom donation to scavenge free radicals. Electrochemical studies suggest optimal activity at pH 2.[1][2]
5.0 - 7.0 Moderate As the pH approaches neutral, the stability of this compound may begin to decrease, potentially leading to a slight reduction in its overall antioxidant efficacy.
7.0 - 9.0 Low to Moderate Around and above its pKa (~7.9), this compound will deprotonate.[5] While the resulting phenolate ion is a good electron donor, the molecule's stability decreases in neutral to alkaline conditions, which can negatively impact its measured antioxidant activity over time.[3]

Experimental Protocols

This section provides a detailed methodology for assessing the antioxidant efficacy of this compound at different pH values using the DPPH and ABTS assays.

Protocol 1: pH-Dependent DPPH Radical Scavenging Assay

1. Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (ACS grade)

  • Buffer solutions at various pH values (e.g., 0.1 M citrate (B86180) buffer for pH 4.0 and 5.0; 0.1 M phosphate (B84403) buffer for pH 6.0, 7.0, and 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~517 nm

2. Procedure:

  • Preparation of DPPH Radical Solution:

    • Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store this solution in an amber bottle and in the dark.

  • Preparation of this compound Stock and Working Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or ethanol.

    • From the stock solution, prepare a series of dilutions in the respective pH buffer to achieve a range of final concentrations (e.g., 1-100 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the buffered this compound dilutions to the sample wells.

    • Add 100 µL of the respective pH buffer to the blank wells.

    • To all wells, add 100 µL of the 0.1 mM DPPH solution.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

Protocol 2: pH-Dependent ABTS Radical Cation Decolorization Assay

1. Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Buffer solutions at various pH values (e.g., 0.1 M citrate buffer for pH 4.5; 0.1 M phosphate buffer for pH 7.4)

  • Methanol or Ethanol (ACS grade)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~734 nm

2. Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution:

    • Before use, dilute the ABTS•+ stock solution with the desired pH buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of this compound Stock and Working Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or ethanol.

    • From the stock solution, prepare a series of dilutions in the respective pH buffer to achieve a range of final concentrations (e.g., 1-50 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the buffered this compound dilutions to the sample wells.

    • Add 20 µL of the respective pH buffer to the blank wells.

    • To all wells, add 180 µL of the ABTS•+ working solution.

    • Mix gently and incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    • The IC50 value can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

Visualizations

ButylGallate_pH_Efficacy cluster_pH pH Environment cluster_BG This compound State cluster_Activity Antioxidant Efficacy Acidic (pH < 7) Acidic (pH < 7) Protonated (-OH) Protonated (-OH) Acidic (pH < 7)->Protonated (-OH) Favors Neutral/Alkaline (pH >= 7) Neutral/Alkaline (pH >= 7) Deprotonated (-O-) Deprotonated (-O-) Neutral/Alkaline (pH >= 7)->Deprotonated (-O-) Favors (above pKa ~7.9) High Efficacy High Efficacy Protonated (-OH)->High Efficacy Leads to Lower Efficacy/Degradation Lower Efficacy/Degradation Deprotonated (-O-)->Lower Efficacy/Degradation Leads to (due to instability)

Caption: Relationship between pH, this compound's chemical form, and its antioxidant efficacy.

Experimental_Workflow cluster_assays Antioxidant Assays start Start: Prepare this compound Stock Solution prep_buffers Prepare Buffers at Desired pH Values (e.g., 4.0, 5.5, 7.4) start->prep_buffers prep_working_solutions Prepare this compound Working Solutions in Each pH Buffer prep_buffers->prep_working_solutions dpph_assay Perform DPPH Assay (for each pH) prep_working_solutions->dpph_assay abts_assay Perform ABTS Assay (for each pH) prep_working_solutions->abts_assay measure_absorbance Measure Absorbance dpph_assay->measure_absorbance abts_assay->measure_absorbance calculate_ic50 Calculate % Inhibition and IC50 Values measure_absorbance->calculate_ic50 compare_results Compare IC50 Values to Determine pH-Dependent Efficacy calculate_ic50->compare_results

Caption: Experimental workflow for investigating pH-dependent antioxidant efficacy.

References

Technical Support Center: Minimizing Butyl Gallate Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of butyl gallate in cell culture media. This compound is a valuable antioxidant used in biomedical research; however, its low aqueous solubility presents a significant experimental challenge. This guide offers detailed protocols, troubleshooting advice, and quantitative data to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my cell culture medium?

Precipitation of this compound is most commonly due to its low solubility in aqueous solutions like cell culture media.[1][2] The issue is often triggered by "solvent shock," which occurs when a concentrated stock solution (typically in an organic solvent like DMSO) is added too quickly to the medium, causing the compound to fall out of solution.[1] Other causes include exceeding the solubility limit, temperature fluctuations, or interactions with other media components.[3]

Q2: What is the best way to prepare a stable this compound stock solution?

The recommended method is to prepare a high-concentration stock solution in an organic solvent where it is more soluble, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695).[1][4][5] This stock solution should be sterilized by filtration through a 0.22 µm filter, dispensed into single-use aliquots to avoid contamination and repeated freeze-thaw cycles, and stored at -20°C or -80°C, protected from light.[1][4]

Q3: How can I correctly dilute my stock solution to prevent precipitation in the culture medium?

To avoid solvent shock, the stock solution should be thawed to room temperature and then added dropwise to pre-warmed complete cell culture medium while the medium is being gently vortexed or mixed.[1] This gradual introduction allows for proper dispersion and helps keep the this compound in solution.

Q4: What is the maximum concentration of DMSO my cells can tolerate?

The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically at or below 0.1% to 0.5%, as higher concentrations can be toxic to cells.[1][5] It is crucial to include a vehicle control in your experiments, which consists of the medium with the same final concentration of DMSO but without this compound.[4]

Q5: How should I store my this compound solutions?

This compound in its solid, crystalline form should be stored at -20°C in a well-sealed, non-metallic container, protected from light, where it can be stable for years.[1] Concentrated stock solutions in anhydrous DMSO or ethanol should be stored in aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1] Working solutions diluted in aqueous culture media are unstable and should be prepared fresh for each experiment and used immediately.[1][6]

Q6: My prepared this compound solution has turned yellow or brown. What happened?

Discoloration is typically a sign of oxidation and degradation.[3] this compound is sensitive to light, high temperatures, and alkaline pH, all of which can accelerate its degradation.[3][7] If the solution turns a purplish or dark green color, it may be due to contamination with metal ions like iron, which can form colored complexes.[3] To prevent this, use high-purity reagents and store solutions properly.

Troubleshooting Guide

Problem: A precipitate forms immediately after adding the this compound stock solution to the medium.

Probable CauseRecommended Solution
Solvent Shock The concentrated stock was added too quickly. Solution: Add the stock solution dropwise into the vortex of gently stirring, pre-warmed (37°C) media. This ensures rapid and even dispersion.[1]
Concentration Exceeds Solubility The final desired concentration of this compound is higher than its solubility limit in the culture medium. Solution: Verify calculations. If the concentration is high, perform a serial dilution to determine the maximum soluble concentration under your specific conditions.
Incorrect Stock Solvent The stock solution was prepared in a solvent that is not miscible with the culture medium. Solution: Prepare stock solutions using high-purity, cell culture grade DMSO or ethanol.[1][4][5]

Problem: The medium appears clear initially but becomes cloudy or forms a precipitate over time in the incubator.

Probable CauseRecommended Solution
Compound Degradation This compound is unstable in aqueous solutions and can degrade over time, with degradation products potentially being less soluble.[1][7] Solution: Always prepare working solutions fresh immediately before use. Do not store this compound in culture media for extended periods.[1]
pH Shift in Medium Changes in CO₂ levels or cellular metabolism can alter the medium's pH. This compound's stability and solubility are pH-dependent, with instability increasing in alkaline conditions.[7][8] Solution: Ensure the incubator's CO₂ levels are correct and stable. Use appropriately buffered media (e.g., HEPES) if pH fluctuation is a concern.
Interaction with Media Components Components in the medium, especially in serum-free formulations, can interact with this compound. Metal ions can form insoluble complexes.[3] Solution: If using a custom or serum-free medium, test the stability of this compound over a short period before committing to a large-scale experiment.
Temperature Fluctuations Storing prepared media at cooler temperatures (e.g., 4°C) can cause the compound to precipitate out of the solution. Solution: Prepare working solutions fresh and use them immediately. If media must be prepared in advance, ensure it is fully warmed and mixed before adding to cells.

Data Presentation: Solubility and Storage

Quantitative data for alkyl gallates, which are structurally similar to this compound, provide a strong reference for experimental design.

Table 1: Solubility of Alkyl Gallates in Common Laboratory Solvents Data presented for propyl and ethyl gallate as a proxy for this compound solubility.

SolventPropyl Gallate Solubility (approx.)Ethyl Gallate Solubility (approx.)Reference
Dimethyl Sulfoxide (DMSO)~15 mg/mL~30 mg/mL[1][4][6]
Dimethylformamide (DMF)~20 mg/mL~30 mg/mL[1][4][6]
Ethanol~10 mg/mL~30 mg/mL[1][4][6]
Water~3.5 mg/mL (sparingly soluble)Sparingly soluble[1][4]
PBS (pH 7.2)~0.33 mg/mL (when predissolved)~0.30 mg/mL (when predissolved)[1][6]

Table 2: Recommended Storage Conditions for Gallate Solutions

Solution TypeStorage TemperatureStabilityRecommendations & NotesReference
Crystalline Solid -20°C≥ 4 yearsStore in a well-sealed, non-metallic container, protected from light.[1]
Stock in Anhydrous DMSO/Ethanol -80°C≥ 6 monthsAliquot into single-use tubes to avoid freeze-thaw cycles. Protect from light. Purge with inert gas before sealing for optimal stability.[1]
-20°C≥ 1 month[1]
Aqueous/Culture Media Dilutions 2-8°C< 24 hoursNot recommended for storage. Prepare fresh from stock solution for each experiment and use immediately.[1]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 226.23 g/mol )[9]

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)[5]

  • Sterile microcentrifuge tubes

  • Analytical balance

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculation: To prepare 1 mL of a 100 mM stock solution, calculate the required mass:

    • Mass (mg) = 100 mmol/L × 0.001 L × 226.23 g/mol = 22.62 mg

  • Weighing: In a sterile microcentrifuge tube, accurately weigh out 22.62 mg of this compound powder.

  • Dissolution: Add 1 mL of anhydrous, sterile DMSO to the tube.

  • Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution, but do not overheat.[1]

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile conical tube. This step is critical to prevent microbial contamination of cell cultures.[1][5]

  • Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, light-protecting tubes. This practice minimizes contamination risks and prevents degradation from repeated freeze-thaw cycles.[1]

  • Storage: Store the aliquots at -80°C for long-term storage (≥ 6 months).[1]

Protocol 2: Preparation of Working Solutions for Cell Culture

Procedure:

  • Thaw Stock: At the time of the experiment, thaw one aliquot of the concentrated this compound stock solution at room temperature.

  • Prepare Medium: Ensure your complete cell culture medium is pre-warmed to 37°C.

  • Dilution: To avoid precipitation, perform serial dilutions by adding the stock solution dropwise into the medium while it is being gently mixed or vortexed.[1]

    • Example Dilution: To prepare a 100 µM working solution in 10 mL of medium from a 100 mM stock:

      • Add 10 µL of the 100 mM stock solution to 9.99 mL of complete medium.

      • This results in a final DMSO concentration of 0.1%, which is generally well-tolerated by most cell lines.[1]

  • Immediate Use: Use the freshly prepared working solutions immediately. Do not store aqueous dilutions, as this compound is unstable in these solutions.[1]

  • Controls: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in your experiment.

Visual Guides and Workflows

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh Butyl Gallate Powder dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve filter 3. Filter Sterilize (0.22 µm filter) dissolve->filter aliquot 4. Aliquot into Sterile Tubes filter->aliquot store 5. Store at -80°C (Protect from Light) aliquot->store thaw 6. Thaw One Aliquot store->thaw For each experiment dilute 7. Add Dropwise to Pre-Warmed Media (while mixing) thaw->dilute use 8. Use Immediately in Experiment dilute->use

Caption: Workflow for preparing sterile this compound stock and working solutions.

G start Precipitate Observed in Culture Medium? cause1 Cause: Solvent Shock start->cause1 Immediately after mixing? cause3 Cause: Compound Degradation (Unstable in Media) start->cause3 Forms over time? cause2 Cause: Concentration Too High cause1->cause2 sol1 Solution: Add stock dropwise to pre-warmed, mixing media. cause1->sol1 sol2 Solution: Verify calculations. Perform serial dilution test. cause2->sol2 cause4 Cause: Low Temperature or pH Shift cause3->cause4 sol3 Solution: Prepare working solution fresh for immediate use. cause3->sol3 sol4 Solution: Use fresh media. Ensure stable incubator conditions (Temp, CO₂). cause4->sol4

Caption: Troubleshooting logic for this compound precipitation.

References

stability of gallate esters under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Gallate Esters. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of gallate esters under various experimental and storage conditions. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments with gallate esters.

Issue 1: My gallate ester solution has changed color (e.g., turned purplish or dark green).

  • Question: Why has my propyl gallate solution developed a purplish or dark green tint?

  • Answer: This is a common issue caused by contamination with metal ions, particularly iron or copper. Gallate esters are phenolic compounds that can form intensely colored complexes with these metals.[1][2] To prevent this, it is crucial to use high-purity solvents and meticulously clean glassware. If metal ion contamination is a persistent concern in your formulation, consider adding a chelating agent like citric acid to sequester the metal ions.[1]

Issue 2: I'm observing precipitation in my aqueous gallate ester solution over time.

  • Question: What causes my gallate ester to precipitate out of solution during storage?

  • Answer: Precipitation can occur for a few reasons:

    • Degradation: The degradation products of gallate esters, such as gallic acid from hydrolysis, may be less soluble than the parent ester in your specific solvent system, leading to precipitation.[1]

    • pH Shift: The solubility of gallate esters can be pH-dependent. A significant change in the solution's pH during storage can reduce the solubility of the ester, causing it to precipitate.[1]

    • Temperature Fluctuation: Storing solutions at temperatures where the gallate ester's solubility is lower can lead to precipitation. Always adhere to recommended storage temperatures.[1]

    Troubleshooting Steps: Regularly monitor the pH of your solutions. If precipitation is observed, you can try filtering the solution, but it is critical to re-assay the concentration of the dissolved gallate ester afterward to ensure accuracy in your experiments.[1] For critical applications, using freshly prepared solutions is the best practice.[1]

Issue 3: My gallate ester seems to be losing its antioxidant activity.

  • Question: Why is the antioxidant efficacy of my stored gallate ester solution decreasing?

  • Answer: The loss of antioxidant activity is a direct consequence of the chemical degradation of the gallate ester.[1] As the ester degrades through pathways like hydrolysis or oxidation, its concentration decreases, thus reducing its overall antioxidant capacity. The rate of this degradation is highly dependent on storage conditions such as temperature, light exposure, and pH.[1][3]

    Troubleshooting Steps:

    • Proper Storage: To minimize degradation, store all gallate ester stock solutions and materials in a cool, dry, dark place in well-closed, non-metallic containers.[2]

    • Quality Control: Periodically test the concentration and/or antioxidant activity of your stored solutions using methods like HPLC or a DPPH assay to ensure they meet the requirements for your experiments.[1]

    • Use Fresh Solutions: For the most reliable and reproducible results, it is highly recommended to use freshly prepared solutions, especially for aqueous formulations.[1]

Issue 4: Can I heat my solution to help dissolve the gallate ester?

  • Question: Is it safe to heat my solvent to dissolve propyl gallate or other gallate esters more quickly?

  • Answer: While gentle, minimal heating can aid in dissolution, exercise extreme caution. Gallate esters are unstable at high temperatures and can be rapidly destroyed.[1][2] They are particularly labile in oils used for frying.[2][3] If heating is necessary, use the lowest possible temperature for the shortest possible time and cool the solution promptly once the ester has dissolved.

Data Presentation: Stability of Gallate Esters

The stability of gallate esters is influenced by factors including the length of the alkyl chain, temperature, and pH.

Table 1: Thermal Stability of Various Gallate Esters This table summarizes the thermal decomposition temperatures for different gallate esters, indicating their general thermal resilience. T20 refers to the temperature at which a 20% mass loss of the sample is observed.

Gallate EsterT20 (Temperature at 20% Mass Loss)Notes
Ethyl Gallate~295 °CDecomposes in three steps.[4]
Propyl Gallate~273 °CDecomposes in three steps.[4]
Octyl Gallate~318 °CDecomposes in two steps.[4]
Lauryl Gallate~313 °CDecomposes in a single step.[4]

Data derived from thermogravimetric analysis (TGA). Despite differences in decomposition profiles, all tested gallates show high thermal stability well above typical storage or processing temperatures (excluding high-temperature applications like frying).[4][5][6]

Table 2: Factors Influencing Gallate Ester Stability in Aqueous Solutions This table outlines the key environmental factors affecting the stability of gallate esters, with propyl gallate as a representative example.

FactorEffect on StabilityRecommended Mitigation
pH Stability is pH-dependent. Degradation via hydrolysis increases in alkaline (basic) conditions.[3] Generally more stable in neutral or slightly acidic conditions.[1]Maintain a neutral or slightly acidic pH for aqueous solutions. Avoid highly alkaline conditions.
Temperature Unstable at high temperatures.[2][3] Degradation accelerates with increased temperature.Store solutions at cool, recommended temperatures. Avoid heat exposure.[1]
Light Exposure to visible light can promote photodegradation, especially in the presence of photosensitizers.[3]Store solutions in amber vials or protect from light to minimize degradation.[2]
Metal Ions Can form colored complexes with metal ions (e.g., Fe³⁺, Cu²⁺), affecting appearance and stability.[2][3]Use high-purity, metal-free solvents and glassware. Consider using a chelating agent (e.g., citric acid).[1]
Oxidizing Agents As antioxidants, gallate esters will be consumed (degraded) in the presence of strong oxidizing agents.[3]Protect from atmospheric oxygen where possible and avoid contact with other oxidizing agents unless experimentally intended.

Experimental Protocols

Here are detailed methodologies for key experiments to assess the stability of gallate esters.

Protocol 1: Stability-Indicating HPLC Method

This method allows for the separation and quantification of the parent gallate ester from its potential degradation products.

  • Objective: To determine the concentration of a gallate ester in a solution over time under specific storage conditions.[3]

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Data acquisition and processing software.[3]

  • Example Chromatographic Conditions (for Propyl Gallate):

    • Mobile Phase: A mixture of water, acetonitrile, and phosphoric acid (e.g., 68:32:0.1, v/v/v).

    • Flow Rate: 0.80 mL/min.

    • Column Temperature: 40 °C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 50 µL.[3]

  • Procedure:

    • Standard Solution Preparation: Prepare a stock solution of the gallate ester reference standard in a suitable solvent (e.g., methanol). Create a calibration curve by preparing a series of dilutions of known concentrations.[3]

    • Sample Preparation: Prepare solutions of the gallate ester at the desired concentration in the buffer or solvent of interest.

    • Stability Study: Store the sample solutions under the defined stress conditions (e.g., 40 °C/75% RH, photostability chamber, various pH buffers).[3]

    • Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each sample solution. Dilute if necessary and inject it into the HPLC system.[3]

    • Data Analysis: Quantify the peak area of the gallate ester and calculate its concentration using the calibration curve. The appearance of new peaks over time may indicate the formation of degradation products.[3]

Protocol 2: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the antioxidant activity of a compound, which can be used to assess the loss of function due to degradation.

  • Objective: To determine the antioxidant activity (IC₅₀ value) of gallate ester solutions over time.[6]

  • Methodology:

    • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol. The solution should have a deep violet color.[6]

    • Sample Preparation: Prepare serial dilutions of your stored gallate ester samples.

    • Reaction: Add a fixed volume of the DPPH solution to each dilution of the sample. Also, prepare a control sample with the solvent instead of the antioxidant.[6]

    • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).[6]

    • Measurement: Measure the absorbance of the solutions at the appropriate wavelength (typically around 517 nm) using a UV-Vis spectrophotometer.[6]

    • Calculation: The percentage of DPPH radical scavenging is calculated for each concentration. The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the sample concentrations.[6] A higher IC₅₀ value over time indicates a loss of antioxidant activity.

Visualizations

Diagram 1: Primary Degradation Pathways of Propyl Gallate

PG Propyl Gallate mid1 PG->mid1 mid2 PG->mid2 GA Gallic Acid Prop Propanol OxP Oxidized Products (Semiquinone/Quinone) mid1->GA Hydrolysis (H₂O, H⁺/OH⁻, Heat) mid1->Prop mid2->OxP Oxidation (ROS, Metal Ions)

Caption: Primary degradation pathways of propyl gallate in aqueous solutions.[3]

Diagram 2: Experimental Workflow for a Gallate Ester Stability Study

prep Prepare Gallate Ester Solutions in Buffers store Store Under Stress Conditions (e.g., 40°C, Light, pH 9) prep->store sample Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) store->sample analyze Analyze Samples via Stability-Indicating HPLC sample->analyze quantify Quantify Parent Compound & Identify Degradants analyze->quantify report Determine Degradation Rate and Pathway quantify->report

Caption: General workflow for assessing the stability of gallate esters.[6]

Diagram 3: Troubleshooting Guide for Gallate Ester Instability

start Issue Observed with Gallate Ester Solution? color Color Change (Purple/Green)? start->color Yes precip Precipitation? start:e->precip:n Yes activity Loss of Activity? start:s->activity:n Yes sol_color Likely Metal Ion Contamination. Use High-Purity Reagents & Consider Chelating Agent. color->sol_color Yes sol_precip Check for pH Shift or Degradation. Filter & Re-assay. Use Fresh Solution. precip->sol_precip Yes sol_activity Chemical Degradation Occurred. Verify Storage Conditions (Cool, Dark, Airtight). Use Fresh Solution. activity->sol_activity Yes

Caption: Decision tree for troubleshooting common gallate ester stability issues.

References

Technical Support Center: Overcoming Matrix Effects in HPLC Analysis of Butyl Gallate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the HPLC analysis of butyl gallate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the HPLC analysis of this compound?

A1: In HPLC analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, which in this case is this compound.[1] Matrix effects occur when these components interfere with the analysis, leading to inaccurate quantification. These effects can manifest as either suppression or enhancement of the analyte's signal. For this compound, a phenolic compound, common matrix components that can cause interference include fats, oils, proteins, and other excipients found in pharmaceuticals, cosmetics, and food products.[2][3]

Q2: What are the common signs of matrix effects in a chromatogram for this compound?

A2: Common signs of matrix effects in your chromatogram when analyzing this compound can include:

  • Peak Tailing: The peak for this compound appears asymmetrical, with a drawn-out tail. This is a frequent issue with phenolic compounds due to interactions with the stationary phase.[1]

  • Inconsistent Peak Areas: Replicate injections of the same sample yield significantly different peak areas.

  • Shifting Retention Times: The time at which the this compound peak elutes from the column varies between injections.

  • Poor Resolution: The this compound peak may not be well-separated from other peaks in the chromatogram.

  • Baseline Noise or Drift: An unstable baseline can make it difficult to accurately integrate the this compound peak.[2]

Q3: What are the initial steps to take if I suspect matrix effects are impacting my this compound analysis?

A3: If you suspect matrix effects, a good starting point is to analyze a standard solution of this compound in a pure solvent and compare the peak shape and area to a sample where the standard has been spiked into a blank matrix (a sample without this compound). A significant difference in the peak response between the two suggests the presence of matrix effects.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the HPLC analysis of this compound.

Problem 1: Peak Tailing of the this compound Peak
  • Possible Cause A: Secondary Interactions with Residual Silanols: Silica-based C18 columns can have residual silanol (B1196071) groups that interact with the hydroxyl groups of this compound, causing peak tailing.[1]

    • Solution:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) can suppress the ionization of the silanol groups, reducing these secondary interactions.[1]

      • Use a Different Column: Consider using an "end-capped" C18 column or a column with a different stationary phase (e.g., a polymer-based column) that has fewer active silanol groups.

  • Possible Cause B: Column Overload: Injecting a sample with a high concentration of this compound or other matrix components can lead to peak distortion.[4]

    • Solution:

      • Dilute the Sample: Try diluting your sample with the mobile phase and re-injecting.

      • Reduce Injection Volume: Decrease the volume of the sample you are injecting onto the column.[4]

Problem 2: Poor Recovery of this compound
  • Possible Cause A: Inefficient Extraction from the Sample Matrix: this compound may be strongly bound to the sample matrix, especially in fatty or oily samples.

    • Solution:

      • Optimize Extraction Solvent: Use a solvent that has a high affinity for this compound but is immiscible with the bulk of the matrix. For oily matrices, a common approach is extraction with a polar solvent like methanol (B129727) or acetonitrile (B52724).[5]

      • Employ a More Rigorous Extraction Technique: Techniques like solid-phase extraction (SPE) can be more effective than simple liquid-liquid extraction (LLE) for cleaning up complex samples and improving recovery.[6]

  • Possible Cause B: Analyte Loss During Sample Preparation: this compound can be lost during evaporation steps or by adhering to labware.

    • Solution:

      • Minimize Evaporation: If a solvent evaporation step is necessary, perform it at a low temperature and under a gentle stream of nitrogen.

      • Use Silanized Glassware: To prevent adsorption of the analyte to glass surfaces, consider using silanized vials and inserts.

Experimental Protocols and Data

The following sections provide detailed methodologies for sample preparation and HPLC analysis of this compound in various matrices, along with representative quantitative data.

Sample Preparation Protocols

1. Liquid-Liquid Extraction (LLE) for this compound in Edible Oils

  • Protocol:

    • Weigh 1 gram of the oil sample into a centrifuge tube.

    • Add 5 mL of methanol (or acetonitrile).

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Carefully collect the upper methanol/acetonitrile layer containing the this compound.

    • Repeat the extraction of the oil phase two more times with fresh solvent.

    • Combine the extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC injection.[7]

2. Solid-Phase Extraction (SPE) for this compound in Cosmetic Creams (Oil-in-Water Emulsion)

  • Protocol:

    • Weigh 1 gram of the cream sample into a beaker.

    • Add 10 mL of hot water (~60°C) and stir to disperse the cream.

    • Add 10 mL of methanol and continue stirring for 5 minutes.

    • Allow the solution to cool to room temperature and centrifuge to separate any precipitated excipients.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the supernatant from the sample preparation onto the SPE cartridge.

    • Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences.

    • Elute the this compound from the cartridge with 5 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of mobile phase for HPLC analysis.

3. Protein Precipitation for this compound in Biological Fluids (e.g., Plasma)

  • Protocol:

    • Pipette 200 µL of plasma into a microcentrifuge tube.

    • Add 600 µL of ice-cold acetonitrile to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for injection.

HPLC Analysis Conditions

The following are typical starting conditions for the HPLC analysis of this compound. Method optimization may be required depending on the specific matrix and instrumentation.

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% phosphoric acid (e.g., 50:50 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Injection Volume 20 µL
Column Temperature 30°C
Quantitative Data Summary

The following table summarizes typical recovery data for gallate esters from various matrices using different extraction methods. This data can serve as a benchmark for your method development.

AnalyteMatrixExtraction MethodAverage Recovery (%)Reference
Propyl GallateMargarineMethanol Extraction86.50[8]
Propyl GallateCosmetics(Not specified)95.9 - 105.7[9]
Propyl GallateEdible OilLLE with Ethanol92 - 101.3[7]
Ethyl GallateRat PlasmaLLE with Ethyl Acetate< 90.6[10]
Propyl GallateFood SimulantsSPE78 - 104[6]

Visualized Workflows and Logical Relationships

General Experimental Workflow

experimental_workflow sample Sample Collection (e.g., Cream, Oil, Plasma) prep Sample Preparation (LLE, SPE, or PPT) sample->prep Extraction analysis HPLC Analysis prep->analysis Injection data Data Acquisition and Processing analysis->data report Reporting Results data->report

Caption: A general workflow for the HPLC analysis of this compound.

Troubleshooting Logic for Peak Tailing

peak_tailing_troubleshooting start Peak Tailing Observed cause1 Secondary Interactions with Silanols? start->cause1 solution1a Adjust Mobile Phase pH (e.g., pH 2.5-3.5) cause1->solution1a Yes solution1b Use End-Capped or Different Column cause1->solution1b Yes cause2 Column Overload? cause1->cause2 No end Peak Shape Improved solution1a->end solution1b->end solution2a Dilute Sample cause2->solution2a Yes solution2b Reduce Injection Volume cause2->solution2b Yes cause2->end No, check other causes solution2a->end solution2b->end

Caption: A logical guide for troubleshooting peak tailing issues.

References

Validation & Comparative

A Comparative Analysis of Butyl Gallate and Propyl Gallate Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate antioxidant is a critical decision influenced by factors such as efficacy, solubility, and biological interactions. This guide provides an objective comparison of the antioxidant capacities of two widely used synthetic antioxidants, butyl gallate and propyl gallate. This analysis is supported by available experimental data to aid in the informed selection of these compounds for research and development applications.

Chemical Structures and Properties

This compound and propyl gallate are alkyl esters of gallic acid, a phenolic compound with well-established antioxidant properties. The core structure responsible for their antioxidant activity is the gallic acid moiety, which features three hydroxyl groups on a benzene (B151609) ring. These hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby terminating oxidative chain reactions.[1] The key difference between the two compounds lies in the length of their alkyl chains: propyl gallate has a three-carbon (propyl) chain, while this compound has a four-carbon (butyl) chain. This structural difference influences their lipophilicity, which can in turn affect their antioxidant efficacy in different systems.

Quantitative Comparison of Antioxidant Capacity

Direct, side-by-side comparisons of the antioxidant capacity of butyl and propyl gallate in the same study are limited in the available literature. However, existing data from various studies allow for an inferential comparison. The antioxidant capacity of these compounds is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The results are often expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), where a lower value indicates a higher antioxidant capacity.

AntioxidantAssayIC50 / EC50 (µM)Reference
Propyl GallateDPPH4.2[2]
Propyl GallateABTS4.2[2]
Propyl, Butyl, & Octyl Gallate (average)Not Specified5500 ± 300[3]

Note: The EC50 value of 5500 µM (5.5 M) from one study seems exceptionally high and may represent different experimental conditions or units compared to the IC50 values for propyl gallate alone.

One study utilizing electrochemical methods to assess the electron-donating ability of a series of gallates found that the intensity of the gallate radicals followed the order: Gallic Acid ≥ iso-Propyl Gallate > Propyl Gallate > iso-Butyl Gallate > this compound. This suggests that under the specific conditions of their experiment, propyl gallate has a slightly higher antioxidant potential than this compound.

Mechanism of Action and Impact on Signaling Pathways

The primary antioxidant mechanism for both butyl and propyl gallate is free radical scavenging via hydrogen atom donation from their phenolic hydroxyl groups.[1] Beyond this direct antioxidant activity, propyl gallate has been shown to modulate several cellular signaling pathways involved in inflammation and cell proliferation.

Studies have demonstrated that propyl gallate can suppress the activation of nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways.[4] The NF-κB pathway is a key regulator of inflammatory responses, and its inhibition by propyl gallate contributes to the compound's anti-inflammatory effects.[4][5] Furthermore, propyl gallate has been observed to inhibit the PI3K/AKT and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial for cell survival and proliferation.[6]

Currently, there is a lack of specific comparative studies on the differential effects of this compound on these particular signaling pathways. However, given their structural similarity, it is plausible that this compound may exert similar effects, though the magnitude of these effects could differ due to variations in lipophilicity and cellular uptake.

Experimental Protocols

Detailed methodologies for the commonly cited DPPH and ABTS assays are provided below to facilitate the replication and further investigation of the antioxidant capacities of these compounds.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of the violet-colored DPPH solution to a yellow-colored product is monitored spectrophotometrically.[7]

Materials:

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of this compound and propyl gallate in methanol.

  • Add a specific volume of each antioxidant dilution to a fixed volume of the DPPH solution.

  • Include a control sample containing only methanol and the DPPH solution.

  • Incubate the mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of the antioxidants.

  • The IC50 value is determined by plotting the percentage of scavenging activity against the antioxidant concentration.

ABTS Radical Cation Decolorization Assay

This assay evaluates the capacity of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ solution is measured by the decrease in absorbance.[8]

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

  • Potassium persulfate

  • Ethanol or phosphate-buffered saline (PBS)

  • This compound and propyl gallate

  • Spectrophotometer

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting an aqueous solution of ABTS with potassium persulfate.

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol or PBS to obtain an absorbance of approximately 0.70 at 734 nm.

  • Prepare various concentrations of this compound and propyl gallate.

  • Add a small volume of each antioxidant solution to a fixed volume of the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition of the ABTS•+ radical.

  • The antioxidant activity can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizing Experimental and Signaling Pathways

To provide a clearer understanding of the experimental workflow and the signaling pathways involved, the following diagrams are presented.

G DPPH and ABTS Assay Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_prep Prepare DPPH Solution DPPH_mix Mix DPPH and Antioxidant DPPH_prep->DPPH_mix DPPH_sample Prepare Antioxidant Dilutions DPPH_sample->DPPH_mix DPPH_incubate Incubate in Dark DPPH_mix->DPPH_incubate DPPH_measure Measure Absorbance at ~517 nm DPPH_incubate->DPPH_measure DPPH_calc Calculate IC50 DPPH_measure->DPPH_calc ABTS_prep Prepare ABTS Radical Cation ABTS_mix Mix ABTS Radical and Antioxidant ABTS_prep->ABTS_mix ABTS_sample Prepare Antioxidant Dilutions ABTS_sample->ABTS_mix ABTS_incubate Incubate ABTS_mix->ABTS_incubate ABTS_measure Measure Absorbance at 734 nm ABTS_incubate->ABTS_measure ABTS_calc Calculate IC50 or TEAC ABTS_measure->ABTS_calc

Caption: Workflow for DPPH and ABTS antioxidant capacity assays.

G Signaling Pathways Modulated by Propyl Gallate cluster_NFkB NF-κB Pathway cluster_JNK JNK Pathway cluster_PI3K PI3K/AKT Pathway PG Propyl Gallate NFkB NF-κB Activation PG->NFkB Inhibits JNK JNK Activation PG->JNK Inhibits PI3K PI3K/AKT Activation PG->PI3K Inhibits Inflammation Inflammatory Response NFkB->Inflammation Apoptosis Apoptosis/Inflammation JNK->Apoptosis Proliferation Cell Proliferation & Survival PI3K->Proliferation

Caption: Signaling pathways known to be inhibited by propyl gallate.

Conclusion

Based on the available data, both this compound and propyl gallate are potent antioxidants. The limited direct comparative evidence suggests that their antioxidant capacities are very similar, with some electrochemical data indicating a marginally higher potential for propyl gallate. The choice between these two antioxidants may therefore depend on other factors such as their solubility in the specific application medium and their potential differential effects on cellular signaling pathways, which warrants further investigation. The provided experimental protocols can serve as a foundation for researchers to conduct direct comparative studies to elucidate the subtle differences in the antioxidant performance of butyl and propyl gallate.

References

A Comparative Guide to Butyl Gallate, BHA, and BHT in Food Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of three common synthetic antioxidants used in food systems: butyl gallate, butylated hydroxyanisole (BHA), and butylated hydroxytoluene (BHT). The information presented is supported by experimental data to assist in the selection of the most appropriate antioxidant for specific applications.

Core Principles of Antioxidant Action

Phenolic antioxidants, including this compound, BHA, and BHT, play a crucial role in preventing the oxidative degradation of food products, which can lead to rancidity, loss of nutritional value, and the formation of off-flavors. The primary mechanism of these antioxidants is their ability to donate a hydrogen atom from their phenolic hydroxyl group to free radicals, thereby neutralizing them and terminating the oxidative chain reaction. This process is known as free radical scavenging.[1][2]

The effectiveness of a phenolic antioxidant is influenced by the stability of the resulting antioxidant radical. Antioxidants with more stable radicals are more effective at terminating the oxidation process.

dot

Caption: General mechanism of free radical scavenging by phenolic antioxidants.

Chemical Structures

The chemical structures of this compound, BHA, and BHT are key to understanding their antioxidant activity and physical properties.

  • This compound: An ester of gallic acid and butanol. It possesses three hydroxyl groups on the phenyl ring, which contribute to its high antioxidant activity.

  • BHA (Butylated Hydroxyanisole): A mixture of two isomers, 2-tert-butyl-4-hydroxyanisole (B1682940) and 3-tert-butyl-4-hydroxyanisole. It has one hydroxyl group and a methoxy (B1213986) group on the phenyl ring.

  • BHT (Butylated Hydroxytoluene): Also known as 2,6-di-tert-butyl-4-methylphenol. It has one hydroxyl group and is sterically hindered by two tert-butyl groups, which affects its reactivity and solubility.

Quantitative Comparison of Antioxidant Efficacy

The antioxidant efficacy of these compounds can be evaluated using various methods that measure their ability to inhibit lipid oxidation or scavenge free radicals. The following tables summarize comparative data from different studies.

Table 1: Inhibition of Peroxide Value (PV) in Vegetable Oils

AntioxidantConcentration (ppm)Food SystemInhibition of PV (%)Reference
This compound200Sunflower OilNot specified, but effective[3]
BHA200Sunflower Oil~82[3]
BHT200Corn OilSome protection[4]

Table 2: Oxidative Stability Index (OSI) by Rancimat Method

AntioxidantConcentration (ppm)Food SystemInduction Period (hours)Reference
Propyl Gallate200LardNot specified, but effective[5]
BHA200LardNot specified, but effective[5]
BHT200LardNot specified, but effective[5]
BHA200Soybean OilLess effective than BHT and TBHQ[2]
BHT200-7000Soybean OilMore effective than BHA and TBHQ[2]

Table 3: Radical Scavenging Activity (DPPH and ABTS Assays)

AntioxidantAssayIC50 (mg/mL) or TEACReference
Propyl GallateDPPHNot specified, but potent[6]
Propyl GallateABTSNot specified, but potent[6]
BHADPPH0.035 ± 0.007[7]
BHTDPPH0.020 ± 0.001[7]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a series of dilutions of the antioxidant sample in methanol.

  • Reaction: Add a specific volume of the antioxidant solution to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured by the decrease in absorbance at 734 nm.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): React a 7 mM ABTS solution with 2.45 mM potassium persulfate and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of the antioxidant sample.

  • Reaction: Add a specific volume of the antioxidant solution to the diluted ABTS•+ solution.

  • Measurement: After a set time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.

Physicochemical Properties

Table 4: Thermal Stability and Solubility

PropertyThis compoundBHABHT
Thermal Stability More stable at high temperatures than BHA and BHT.[8]Less stable than gallates; can volatilize at high temperatures.[8]Less stable than BHA and gallates; prone to volatilization.[8]
Solubility Soluble in fats and oils, and in polar solvents.Soluble in fats and oils; insoluble in water.Soluble in fats and oils; insoluble in water.

Regulatory Status and Safety Profiles

The use of these antioxidants is regulated by food safety authorities worldwide, with specified maximum usage levels in different food categories.

  • This compound: Generally recognized as safe (GRAS) in the United States. The acceptable daily intake (ADI) established by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) for propyl, octyl, and dodecyl gallates is 0-1.4 mg/kg body weight.[9] Some studies suggest that at high doses, gallates may have cytotoxic effects.[1][10]

  • BHA: Classified as "reasonably anticipated to be a human carcinogen" by the U.S. National Toxicology Program, based on animal studies.[6] The European Union has stricter regulations on its use. The ADI for BHA is 0-0.5 mg/kg body weight.

  • BHT: Not classified as a human carcinogen, but some studies in animals have shown adverse effects on the liver, thyroid, and kidneys at high doses.[6] The ADI for BHT is 0-0.3 mg/kg body weight.

Visualizations of Pathways and Workflows

dot

Toxicity_Pathway_Propyl_Gallate Propyl_Gallate Propyl Gallate (PG) Mitochondrial_Dysfunction Mitochondrial Dysfunction Propyl_Gallate->Mitochondrial_Dysfunction Ca2_Overload Ca²⁺ Overload Propyl_Gallate->Ca2_Overload PI3K_AKT_Pathway PI3K/AKT Pathway Propyl_Gallate->PI3K_AKT_Pathway Inhibits MAPK_Pathway MAPK Pathway Propyl_Gallate->MAPK_Pathway Inhibits ER_Stress Endoplasmic Reticulum (ER) Stress Mitochondrial_Dysfunction->ER_Stress Ca2_Overload->ER_Stress Apoptosis Apoptosis (Cell Death) ER_Stress->Apoptosis Cell_Proliferation Cell Proliferation PI3K_AKT_Pathway->Cell_Proliferation Cell_Invasion Cell Invasion MAPK_Pathway->Cell_Invasion

Caption: Proposed toxicity pathway of propyl gallate in human trophoblasts.[11]

dot

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Accelerated Oxidation cluster_2 Analytical Evaluation cluster_3 Data Analysis Food_Matrix Food Matrix (e.g., Oil, Lard) Add_Antioxidants Addition of Antioxidants (this compound, BHA, BHT) Food_Matrix->Add_Antioxidants Control Control (No Antioxidant) Food_Matrix->Control Storage_Conditions Storage under Accelerated Conditions (e.g., Rancimat, Oven Test) Add_Antioxidants->Storage_Conditions Control->Storage_Conditions PV_Measurement Peroxide Value (PV) Measurement Storage_Conditions->PV_Measurement TBARS_Assay TBARS Assay Storage_Conditions->TBARS_Assay OSI_Determination Oxidative Stability Index (OSI) Storage_Conditions->OSI_Determination Radical_Scavenging_Assays Radical Scavenging Assays (DPPH, ABTS) Storage_Conditions->Radical_Scavenging_Assays Comparative_Analysis Comparative Analysis of Antioxidant Efficacy PV_Measurement->Comparative_Analysis TBARS_Assay->Comparative_Analysis OSI_Determination->Comparative_Analysis Radical_Scavenging_Assays->Comparative_Analysis

Caption: General experimental workflow for comparing food antioxidant performance.

References

Unveiling the Anticancer Potential of Gallic Acid Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gallic acid, a naturally occurring phenolic compound found in various plants, has long been recognized for its antioxidant properties. Emerging research has highlighted its potential as an anticancer agent, with its ester derivatives showing particularly promising results. This guide provides an objective comparison of the efficacy of different gallic acid esters against cancer cells, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.

Data Presentation: A Comparative Overview of Cytotoxicity

The anticancer activity of gallic acid and its esters is often evaluated by determining their half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates a higher potency. The following tables summarize the IC50 values of various gallic acid esters against different cancer cell lines, as reported in multiple studies. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions such as cell lines, treatment durations, and assay methods.

Table 1: IC50 Values of Gallic Acid and its Esters against MCF-7 (Human Breast Adenocarcinoma) Cells

CompoundIC50 (µg/mL)Treatment DurationReference
Gallic Acid166.90Not Specified[1]
Gallic Acid32.25Not Specified
Gallic Acid1848 and 72 hours[2]
Methyl Gallate113.25Not Specified[1]
Ethyl Gallate130.12Not Specified[1]
Propyl Gallate>1000Not Specified[1]
Butyl Gallate>1000Not Specified[1]
Isoamyl Gallate58.11Not Specified[1]
Heptyl Gallate25.94Not Specified[1]
Octyl Gallate42.34Not Specified[1]
Hexylgallate24.38Not Specified
trans-2'-hexenylgallate21.28Not Specified
cis-2'-hexenylgallate20.80Not Specified
cis-2'-hexenyl-3,4,5-trimethoxygallate14.48Not Specified

Table 2: IC50 Values of Gallic Acid and its Esters against HeLa (Human Cervical Adenocarcinoma) Cells

CompoundIC50 (µg/mL)Treatment DurationReference
Gallic Acid10.00 ± 1.0672 hours[3]
Gallic Acid1424 hours[3]
Gallic Acid13.44Not Specified[4]
Gallic Acid~80 µM24 hours[5]
Gallic Acid1948.95Not Specified[6]
Methyl Gallate11.00 ± 0.5872 hours[3]
Methyl Gallate16.55Not Specified[4]

Table 3: IC50 Values of Various Gallic Acid Esters against Other Cancer Cell Lines

CompoundCancer Cell LineIC50Treatment DurationReference
Propyl GallateCalu-6 (Lung Cancer)~800 µM24 hours[7]
Propyl GallateA549 (Lung Cancer)~800 µM24 hours[7]
Dodecyl GallateMG-63 (Osteosarcoma)31.15 µM24 hours[8]
Dodecyl GallateMG-63 (Osteosarcoma)10.66 µM48 hours[8]
Dodecyl GallateMG-63 (Osteosarcoma)9.06 µM72 hours[8]
Octyl GallatePANC-1 (Pancreatic Cancer)116.1 µM72 hours[9]
Octyl GallateAsPC-1 (Pancreatic Cancer)130.5 µM72 hours[9]
Octyl GallatePanc 02 (Pancreatic Cancer)10.3 µM72 hours[9]
Octyl, Decyl, Dodecyl, Tetradecyl GallatesB16F10 (Melanoma)7-17 µM48 hours[10]
Pentyl, Hexyl, Heptyl, Octyl GallatesDU-145 (Prostate Cancer)37-90 µg/mLNot Specified[11]
Pentyl, Hexyl, Heptyl, Octyl GallatesA549 (Lung Cancer)Not SpecifiedNot Specified[11]
Pentyl, Hexyl, Heptyl, Octyl GallatesHepG2 (Hepatocellular Carcinoma)Not SpecifiedNot Specified[11]
Pentyl, Hexyl, Heptyl, Octyl GallatesMDA-MB-231 (Breast Cancer)Not SpecifiedNot Specified[11]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key assays are provided below.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

    • Treatment: Treat the cells with various concentrations of gallic acid esters for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

    • MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Procedure:

    • Cell Treatment: Treat cancer cells with the desired concentrations of gallic acid esters for a specified time.

    • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

    • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

      • Viable cells: Annexin V-FITC negative and PI negative.

      • Early apoptotic cells: Annexin V-FITC positive and PI negative.

      • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

  • Procedure:

    • Protein Extraction: Lyse the treated and control cells to extract total protein.

    • Protein Quantification: Determine the protein concentration using a suitable assay (e.g., BCA assay).

    • Gel Electrophoresis: Separate the proteins based on their molecular weight using SDS-PAGE.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Akt, Bax, Bcl-2, Caspase-3).

    • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

G cluster_workflow Experimental Workflow for Evaluating Anticancer Efficacy A Cell Culture (e.g., MCF-7, HeLa) B Treatment with Gallic Acid Esters A->B C Cell Viability Assay (MTT Assay) B->C D Apoptosis Assay (Annexin V/PI Staining) B->D E Western Blot Analysis (Signaling Proteins) B->E F Data Analysis and IC50 Determination C->F D->F E->F

Caption: A generalized experimental workflow for assessing the anticancer effects of gallic acid esters.

G cluster_pathway Intrinsic Apoptosis Pathway Induced by Gallic Acid Esters GAE Gallic Acid Esters Bax Bax GAE->Bax Upregulates Bcl2 Bcl-2 GAE->Bcl2 Downregulates Mito Mitochondria CytC Cytochrome c Release Mito->CytC Bax->Mito Bcl2->Mito Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Gallic acid esters induce apoptosis via the intrinsic pathway by modulating Bcl-2 family proteins.

G cluster_pathway Inhibition of PI3K/Akt Signaling Pathway by Gallic Acid Esters GAE Gallic Acid Esters PI3K PI3K GAE->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Gallic acid esters can inhibit the PI3K/Akt pathway, a key regulator of cancer cell growth.

Conclusion

The compiled data and mechanistic insights strongly suggest that gallic acid esters are a promising class of compounds for anticancer drug development. The efficacy of these esters appears to be influenced by the length of their alkyl chain, which affects their lipophilicity and ability to penetrate cell membranes.[12] The primary mechanisms of action involve the induction of apoptosis through the intrinsic pathway and the inhibition of pro-survival signaling pathways like PI3K/Akt.[13][14][15] Further research, including in vivo studies, is warranted to fully elucidate the therapeutic potential of these compounds. This guide serves as a valuable resource for researchers in the field, providing a solid foundation for future investigations into the anticancer properties of gallic acid esters.

References

A Comparative Analysis of Butyl Gallate's Neuroprotective Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective effects of butyl gallate against other well-established neuroprotective agents—resveratrol, epigallocatechin-3-gallate (EGCG), and 3-n-butylphthalide (NBP). The following sections present a synthesis of experimental data from various in vitro models of neurotoxicity, detailing the compounds' efficacy in mitigating neuronal damage. The information is structured to facilitate a clear comparison of their performance, supported by detailed experimental protocols and visualizations of key signaling pathways.

Quantitative Data Comparison

The following tables summarize the neuroprotective and antioxidant activities of this compound and its alternatives. It is important to note that the data presented is compiled from various studies and may not represent direct head-to-head comparisons within a single experiment. Variations in experimental conditions should be considered when interpreting these results.

Table 1: Comparison of Neuroprotective Effects in In Vitro Models

CompoundCell LineNeurotoxin/StressorConcentrationOutcome MeasureResult (% of Control or as stated)
This compound SH-SY5YHydrogen Peroxide10 µMCell ViabilitySignificantly attenuated H₂O₂-induced cytotoxicity[1]
Resveratrol PC12DTPA-Fe²⁺/t-BuOOH25 µMCell DeathEffective protection against induced cell death[2]
Primary Neuronal CulturesOxygen-Glucose Deprivation0.1-10 µMCell DeathReduced cell death in a concentration-dependent manner[2]
EGCG SH-SY5Y6-Hydroxydopamine (6-OHDA)0.1-10 µMCell DeathSignificantly attenuated cell death[3]
Neuronal CellsAmyloid-β10 µMCytotoxicityProtective effect against Aβ-induced cytotoxicity[3]
3-n-Butylphthalide PC12Oxygen-Glucose Deprivation10 µMCell ViabilitySignificantly reversed OGD-suppressed cell viability[4]
SH-SY5YAmyloid-βNot SpecifiedToxicityAttenuates β-amyloid-induced toxicity[5]

Table 2: Comparison of Antioxidant Activity

CompoundAssayIC50 / EC50 (µM)Source(s)
Propyl Gallate (as a proxy for this compound) DPPH Radical ScavengingNot Specified[6]
ABTS Radical ScavengingNot Specified[6]
Gallic Acid (parent compound of gallates) DPPH Radical Scavenging1.11 - 29.5[7]
Lipid Peroxidation Inhibition (Egg Yolk)Comparable to t-BHQ[8]
Resveratrol DPPH Radical ScavengingNot Specified[6]
ABTS Radical ScavengingNot Specified[6]
EGCG DPPH Radical ScavengingMore potent than Epicatechin[9]
Antioxidant PotentialEGCG ≥ ECG > EGC > EC[10]
3-n-Butylphthalide Malondialdehyde (MDA) ReductionNot Specified[11]
Superoxide Dismutase (SOD) ActivityIncreased activity[11]

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of neuroprotective effects are provided below.

Cell Culture and Induction of Neurotoxicity
  • Cell Lines:

    • SH-SY5Y (Human Neuroblastoma): A commonly used cell line in Parkinson's disease research due to its dopaminergic characteristics.

    • PC12 (Rat Pheochromocytoma): Often used to study neuronal differentiation and neurotoxicity.

    • Primary Neuronal Cultures: Provide a more physiologically relevant model but with higher variability.

  • Culture Conditions: Cells are typically maintained in a humidified incubator at 37°C with 5% CO₂. The culture medium is specific to the cell line (e.g., DMEM or RPMI-1640) and supplemented with fetal bovine serum (FBS) and antibiotics.

  • Induction of Neurotoxicity:

    • Oxidative Stress:

      • 6-Hydroxydopamine (6-OHDA): A neurotoxin that selectively destroys dopaminergic and noradrenergic neurons. It is used to model Parkinson's disease.

      • Hydrogen Peroxide (H₂O₂): Induces oxidative stress through the generation of reactive oxygen species (ROS).

    • Excitotoxicity:

      • Glutamate: An excitatory neurotransmitter that can induce neuronal death at high concentrations.

    • Ischemia/Reperfusion Injury:

      • Oxygen-Glucose Deprivation (OGD): An in vitro model of ischemic stroke where cells are deprived of oxygen and glucose, followed by reoxygenation to mimic reperfusion injury.[4]

Assessment of Neuroprotection
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability:

    • Seed cells in a 96-well plate at a density of 1-2 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 2 hours).

    • Introduce the neurotoxin (e.g., 6-OHDA or H₂O₂) and co-incubate for 24-48 hours.

    • Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the resulting formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control.

  • Lactate Dehydrogenase (LDH) Assay for Cytotoxicity:

    • Follow the same cell seeding and treatment protocol as the MTT assay.

    • After the incubation period, collect the cell culture supernatant.

    • Use a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

    • The assay measures the amount of LDH released from damaged cells into the medium.

    • Measure the absorbance at the appropriate wavelength.

    • Cytotoxicity is calculated based on the amount of LDH released compared to a maximum LDH release control.

  • Measurement of Reactive Oxygen Species (ROS):

    • Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • After treatment with the compound and neurotoxin, incubate the cells with DCFH-DA.

    • DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound and the compared compounds are often mediated through the modulation of key intracellular signaling pathways involved in cellular stress response, survival, and apoptosis.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a critical cellular defense mechanism against oxidative stress. Many neuroprotective compounds, including phenolic antioxidants, exert their effects by activating this pathway.

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., Neurotoxin) Keap1 Keap1 ROS->Keap1 inactivates Nrf2_cyto Nrf2 Keap1->Nrf2_cyto sequesters & promotes degradation Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1->Ub_Proteasome Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Nrf2_cyto->Ub_Proteasome ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to HO1 HO-1 ARE->HO1 activates transcription Antioxidant_Enzymes Other Antioxidant & Cytoprotective Genes ARE->Antioxidant_Enzymes activates transcription Neuroprotection Neuroprotection HO1->Neuroprotection Antioxidant_Enzymes->Neuroprotection Butyl_Gallate This compound & Alternatives Butyl_Gallate->Nrf2_cyto promotes release from Keap1

Caption: Nrf2/HO-1 signaling pathway activation by neuroprotective compounds.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial pro-survival signaling cascade that is activated by various growth factors and neurotrophic factors. Its activation leads to the inhibition of apoptosis and promotion of cell survival.

PI3K_Akt_Pathway cluster_membrane Cell Membrane Growth_Factor Growth Factor/ Neurotrophin Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor binds to PI3K PI3K Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates Bad Bad Akt->Bad inhibits Bcl2 Bcl-2 Bad->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Cell_Survival Cell Survival Bcl2->Cell_Survival Butyl_Gallate This compound & Alternatives Butyl_Gallate->PI3K activates

Caption: PI3K/Akt signaling pathway promoting neuronal survival.

Experimental Workflow for In Vitro Neuroprotection Assay

The following diagram illustrates a typical workflow for assessing the neuroprotective effects of a compound in an in vitro model.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., SH-SY5Y) Start->Cell_Culture Pretreatment 2. Pre-treatment with Test Compound (e.g., this compound) Cell_Culture->Pretreatment Neurotoxin 3. Induction of Neurotoxicity (e.g., 6-OHDA) Pretreatment->Neurotoxin Incubation 4. Incubation (24-48 hours) Neurotoxin->Incubation Assessment 5. Assessment of Neuroprotection Incubation->Assessment MTT Cell Viability (MTT Assay) Assessment->MTT LDH Cytotoxicity (LDH Assay) Assessment->LDH ROS Oxidative Stress (ROS Measurement) Assessment->ROS End End MTT->End LDH->End ROS->End

Caption: General workflow for in vitro neuroprotection assays.

Conclusion

This compound demonstrates significant neuroprotective potential, primarily attributed to its antioxidant properties. When compared to resveratrol, EGCG, and 3-n-butylphthalide, it shares common mechanisms of action, including the modulation of critical signaling pathways like Nrf2/HO-1 and PI3K/Akt. While direct comparative studies are limited, the available data suggests that this compound is a promising candidate for further investigation in the context of neurodegenerative diseases. Its efficacy appears to be on par with other well-known phenolic antioxidants. Future research should focus on direct comparative studies under standardized conditions to definitively establish its relative potency and therapeutic potential.

References

comparative study of gallate esters' antifungal activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Antifungal Activity of Gallate Esters

Introduction

Gallate esters, the alkyl esters of gallic acid (3,4,5-trihydroxybenzoic acid), are widely recognized for their antioxidant properties and are commonly used as preservatives in the food, cosmetic, and pharmaceutical industries.[1] Beyond their antioxidant capabilities, a growing body of research highlights their significant antifungal activity against a broad spectrum of pathogenic and spoilage fungi. This guide provides a comparative study of the antifungal efficacy of various gallate esters, presenting quantitative data, detailed experimental protocols, and visualizations of their proposed mechanisms of action to aid researchers, scientists, and drug development professionals in this field.

The antifungal properties of gallate esters are significantly influenced by the length of their alkyl chain, a key factor in their structure-activity relationship.[2][3] This guide will delve into the varying potencies of different gallate esters, from short-chain to long-chain derivatives, against common fungal species.

Quantitative Comparison of Antifungal Activity

The antifungal efficacy of gallate esters is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MFC is the lowest concentration that results in microbial death. The following table summarizes the MIC values of various gallate esters against several fungal species as reported in the literature. It is important to note that direct comparison of values between different studies should be approached with caution due to variations in experimental conditions such as media, inoculum size, and incubation time.

Gallate EsterFungal SpeciesMIC (µg/mL)Reference
Propyl Gallate Candida albicans>400 (alone)[4][5]
Aspergillus fumigatus>400 (alone)[5]
Fusarium solani>400 (alone)[5]
Octyl Gallate Saccharomyces cerevisiae25[6]
Zygosaccharomyces bailii50[6]
Paracoccidioides spp.Active[7][8]
Aspergillus flavusSynergistic with Caspofungin[9]
Decyl Gallate Candida spp.2 - >62.5[3][10]
Cryptococcus spp.2 - 16[3][10]
Paracoccidioides spp.0.004 - 0.5[3][10]
Histoplasma capsulatum2[3][10]
Dodecyl Gallate Saccharomyces cerevisiaeInactive[6]
Zygosaccharomyces bailiiInactive[6]
Epigallocatechin-3-gallate (EGCG) Candida albicans1 - 32[11]
Dermatophytes2 - 8[12]

Structure-Activity Relationship

The antifungal activity of gallate esters is intrinsically linked to their chemical structure, particularly the length of the alkyl chain.[2][13] Generally, the antifungal potency increases with the length of the alkyl chain up to a certain point, after which it may decrease.

  • Short-chain esters (e.g., Propyl Gallate): Often exhibit weak or no intrinsic antifungal activity when used alone but can act synergistically with other antifungal drugs.[4][5][14]

  • Medium-chain esters (e.g., Octyl and Decyl Gallate): Frequently demonstrate the most potent antifungal activity against a wide range of fungi.[3][6][10] This is attributed to an optimal balance between hydrophilicity and lipophilicity, allowing for effective interaction with and disruption of the fungal cell membrane.[7][8]

  • Long-chain esters (e.g., Dodecyl Gallate): May show reduced or no activity, potentially due to decreased solubility or inability to effectively penetrate the fungal cell wall.[6]

Mechanisms of Antifungal Action

The primary mechanism of antifungal action for many gallate esters involves the disruption of the fungal cell membrane.[2][6] However, other mechanisms have also been proposed.

Cell Membrane Disruption

Octyl gallate, in particular, is thought to function as a nonionic surfactant.[2][6] The hydrophilic gallic acid head interacts with the surface of the cell membrane, while the lipophilic alkyl tail penetrates the hydrophobic lipid bilayer. This insertion disrupts the membrane's integrity, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[7][8]

G cluster_membrane Fungal Cell Membrane membrane Hydrophilic Head Lipophilic Tail Phospholipid Bilayer disruption Membrane Disruption membrane->disruption gallate Gallate Ester (e.g., Octyl Gallate) gallate->membrane Interaction & Insertion leakage Leakage of Intracellular Components disruption->leakage death Fungal Cell Death leakage->death G start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum prep_gallate Prepare Serial Dilutions of Gallate Esters start->prep_gallate inoculate Inoculate Microplate Wells prep_inoculum->inoculate prep_gallate->inoculate incubate Incubate at Appropriate Temperature inoculate->incubate read_mic Read MIC (Visually or Spectrophotometrically) incubate->read_mic end End read_mic->end

References

butyl gallate versus gallic acid: a comparative antioxidant study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gallic acid, a naturally occurring phenolic acid found in a variety of plants, and its ester derivative, butyl gallate, are both recognized for their potent antioxidant properties. This guide provides an objective comparison of their antioxidant efficacy, supported by experimental data from key in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (Ferric Reducing Antioxidant Power). Understanding the nuances in their activity is crucial for their application in research and development.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of this compound and gallic acid are often evaluated by their ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of the antioxidant required to achieve 50% of the desired effect; a lower IC50 value indicates greater antioxidant potency.

Antioxidant AssayThis compoundGallic AcidKey Findings & References
DPPH Radical Scavenging Activity (IC50) ~5.5 µM~4.4 µMGallic acid demonstrates slightly higher radical scavenging efficiency in this assay. The esterification of the carboxylic group in gallic acid appears to slightly decrease the DPPH scavenging activity.[1][2]
ABTS Radical Scavenging Activity (TEAC) Data not consistently available in direct comparison~0.98-1.04 mM Trolox equivalentsGallic acid is a potent ABTS radical scavenger. While direct comparative TEAC values for this compound are not readily available in the reviewed literature, the antioxidant activity of gallates in this assay is well-established.[2]
Ferric Reducing Antioxidant Power (FRAP) Data not consistently available in direct comparison~2.1-2.5 mM Fe(II)/gGallic acid exhibits strong ferric reducing power. The antioxidant activity of its esters, including this compound, is also significant and contributes to their overall antioxidant profile.[3]

Note: The direct comparison of absolute values between different studies should be approached with caution due to potential variations in experimental conditions.

Structure-Activity Relationship

The antioxidant activity of gallic acid is primarily attributed to its three hydroxyl groups, which can readily donate hydrogen atoms to neutralize free radicals. In this compound, the carboxylic acid group of gallic acid is esterified with butanol. This modification increases the lipophilicity (fat-solubility) of the molecule.[4][5] This increased lipophilicity may allow this compound to better incorporate into lipid-rich environments, such as cell membranes, potentially enhancing its protective effects against lipid peroxidation. However, the esterification may also slightly modulate the electron-donating capacity of the molecule, which could explain the subtle differences in activity observed in aqueous-based assays like the DPPH test.[4][5]

Signaling Pathway: The Role of Nrf2 in Antioxidant Defense

A key mechanism underlying the protective effects of phenolic antioxidants is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor protein, Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating their transcription. These genes encode for enzymes involved in detoxification and antioxidant defense, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Gallic acid has been shown to be a potent activator of the Nrf2 pathway. While direct studies on this compound's interaction with the Nrf2 pathway are less common, its structural similarity to gallic acid and other phenolic Nrf2 activators suggests it may operate through a similar mechanism.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Keap1 Keap1 Keap1->Nrf2 binding Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Cul3->Nrf2 ubiquitination Antioxidant Gallic Acid / This compound Antioxidant->Keap1 inactivates Maf Maf Nrf2_n->Maf dimerization ARE ARE Nrf2_n->ARE binds to Maf->ARE binds to Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription

Nrf2 signaling pathway activation by antioxidants.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below for researchers interested in conducting their own comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical. This donation neutralizes the radical, resulting in a color change from deep violet to pale yellow. The degree of discoloration, measured by the decrease in absorbance at approximately 517 nm, is directly proportional to the radical scavenging activity of the antioxidant.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare a stock solution of the test compounds (this compound and gallic acid) in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at 734 nm. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Adjustment of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol (B145695) or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of the test compounds and a series of dilutions in the same solvent used for diluting the ABTS•+ solution.

  • Reaction Mixture: In a 96-well microplate, add 190 µL of the adjusted ABTS•+ solution to 10 µL of each sample dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The TEAC value is determined from a standard curve prepared with Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. The ferrous-TPTZ complex has an intense blue color with an absorption maximum at 593 nm. The change in absorbance is directly proportional to the reducing power of the antioxidant.

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Sample Preparation: Prepare a stock solution of the test compounds and a series of dilutions in a suitable solvent.

  • Reaction Mixture: In a test tube or microplate well, add 1.5 mL of the FRAP reagent to 50 µL of the sample solution.

  • Incubation: Incubate the mixture at 37°C for 4 minutes.

  • Absorbance Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of FeSO₄·7H₂O. The results are expressed as mM of Fe(II) equivalents.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis P1 Prepare Reagents (DPPH, ABTS•+, FRAP) A1 Mix Samples with Reagents P1->A1 P2 Prepare Sample Dilutions (this compound & Gallic Acid) P2->A1 A2 Incubate (Time & Temp Specific) A1->A2 D1 Measure Absorbance (Spectrophotometer) A2->D1 D2 Calculate % Inhibition or Reducing Power D1->D2 D3 Determine IC50 or TEAC/FRAP Values D2->D3

General experimental workflow for antioxidant assays.

Conclusion

Both this compound and gallic acid are effective antioxidants. Gallic acid generally exhibits slightly superior or comparable activity in aqueous-based radical scavenging assays like DPPH. However, the increased lipophilicity of this compound may offer advantages in lipid-rich systems, a critical consideration for applications aimed at preventing lipid peroxidation in biological membranes or lipophilic formulations. The choice between these two compounds will ultimately depend on the specific application, the desired physicochemical properties, and the target system. Both likely exert their protective effects, at least in part, through the modulation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant defenses.

References

A Comparative Guide to the Cytotoxicity of Alkyl Gallates on Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Alkyl gallates, a series of esters derived from gallic acid, are gaining significant attention in oncological research for their potential as anticancer agents. Their structure, characterized by a trihydroxylated phenyl ring and an alkyl chain of varying length, allows them to exhibit a range of cytotoxic activities against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic effects of different alkyl gallates, supported by experimental data, detailed methodologies, and an exploration of the underlying molecular mechanisms.

Mechanism of Action: How Alkyl Gallates Induce Cell Death

The cytotoxic effects of alkyl gallates are primarily attributed to their ability to induce apoptosis, a form of programmed cell death, through multiple mechanisms. The length of the alkyl chain is a critical determinant of their biological activity, influencing their ability to permeate cell membranes and interact with intracellular targets.[1][2]

One of the primary targets of alkyl gallates is the mitochondrion. These compounds have been shown to disrupt the mitochondrial electron transport chain, specifically at the NADH-CoQ segment, which inhibits ATP synthesis and leads to cellular energy depletion and eventual cell death.[3][4] This disruption also leads to the overproduction of reactive oxygen species (ROS), which are highly reactive molecules that can cause significant damage to cellular components, including DNA, proteins, and lipids, further promoting apoptosis.[1][5]

Furthermore, alkyl gallates can directly trigger the apoptotic cascade by modulating the expression of key regulatory proteins. This includes the upregulation of pro-apoptotic proteins like Bax and Bad and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[5][6][7] This shift in the balance between pro- and anti-apoptotic proteins leads to the loss of mitochondrial membrane potential, the release of cytochrome c into the cytosol, and the subsequent activation of caspases, the executioner enzymes of apoptosis.[7][8]

Signaling Pathways in Alkyl Gallate-Induced Cytotoxicity

Alkyl gallates trigger cell death by activating intricate signaling pathways. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis are both implicated in their mechanism of action. Propyl gallate has also been shown to inhibit the PI3K/AKT and MAPK signaling pathways, which are crucial for cell proliferation and survival.[9] Ethyl gallate has been observed to activate the Nrf2 pathway, which is involved in the cellular response to oxidative stress.[10]

cluster_0 Alkyl Gallate AG Alkyl Gallate Mito Mitochondrial Dysfunction AG->Mito ROS ↑ Reactive Oxygen Species (ROS) AG->ROS PI3K_AKT_MAPK ↓ PI3K/AKT & MAPK Pathways AG->PI3K_AKT_MAPK Bax ↑ Bax/Bcl-2 ratio Mito->Bax ROS->Bax Casp9 ↑ Caspase-9 Bax->Casp9 Casp3 ↑ Caspase-3 Casp9->Casp3 Casp8 ↑ Caspase-8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Signaling pathways of alkyl gallate-induced apoptosis.

Comparative Cytotoxicity of Alkyl Gallates

The cytotoxic potency of alkyl gallates, often quantified by the half-maximal inhibitory concentration (IC50), varies significantly depending on the alkyl chain length and the cancer cell line being tested. Generally, an increase in the hydrophobicity of the alkyl gallate, through the elongation of the alkyl chain, enhances its cytotoxic activity.[11][12]

Alkyl GallateCell LineCancer TypeIC50 (µg/mL)Reference(s)
Methyl gallateMCF-7Breast Cancer113.25[11]
Methyl gallateHeLaCervical Cancer11.00 ± 0.58[6][13]
Ethyl gallateMCF-7Breast Cancer130.12[11]
Propyl gallateMCF-7Breast Cancer> 1000[11]
Butyl gallateMCF-7Breast Cancer> 1000[11]
Isothis compoundMCF-7Breast Cancer> 1000[11]
Tert-butyl gallateMCF-7Breast Cancer151.20[11]
Isoamyl gallateMCF-7Breast Cancer58.11[11][12]
Heptyl gallateMCF-7Breast Cancer25.94[11][12]
Heptyl gallateHeLaCervical Cancer12.32[14]
Octyl gallateMCF-7Breast Cancer42.34[11][12]
Octyl gallateHeLaCervical Cancer51.98[14]
Gallic AcidMCF-7Breast Cancer166.90[11]
Gallic AcidHeLaCervical Cancer10.00 ± 0.67[6][13][15]

Experimental Protocols

The assessment of cytotoxicity is a fundamental step in the evaluation of potential anticancer compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are widely used colorimetric methods to determine cell viability.[16][17]

MTT/MTS Cytotoxicity Assay Protocol

This protocol outlines the general steps for performing an MTT or MTS assay to evaluate the cytotoxicity of alkyl gallates.

  • Cell Seeding:

    • Harvest and count the cells. Ensure cell viability is above 90%.[18]

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[19][20]

    • Incubate the plate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[18]

  • Compound Treatment:

    • Prepare serial dilutions of the alkyl gallates in culture medium to achieve the desired final concentrations.[18]

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the alkyl gallates.

    • Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

    • Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a 5% CO₂ incubator.[18]

  • MTT/MTS Reagent Addition:

    • After the incubation period, add 10-20 µL of the MTT (final concentration 0.5 mg/mL) or MTS reagent to each well.[16]

    • Incubate the plate for an additional 1-4 hours at 37°C.[16][19] During this time, viable cells will metabolize the tetrazolium salt into a colored formazan (B1609692) product.[16][17]

  • Solubilization and Absorbance Measurement:

    • For the MTT assay, add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[19] Shake the plate for 15 minutes to ensure complete dissolution.[21]

    • For the MTS assay, the formazan product is already soluble in the culture medium.[11]

    • Measure the absorbance of the wells using a microplate reader at a wavelength of 570 nm for MTT or 490 nm for MTS.[19][21]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable statistical software.[11]

cluster_0 Day 1: Cell Seeding & Treatment cluster_1 Day 2-4: Incubation cluster_2 Day 4: Assay cluster_3 Data Analysis A Seed cells in 96-well plate B Incubate overnight A->B C Treat cells with alkyl gallates B->C D Incubate for 24-72 hours C->D E Add MTT/MTS reagent D->E F Incubate for 1-4 hours E->F G Add solubilization solution (MTT) F->G H Read absorbance G->H I Calculate % viability H->I J Determine IC50 value I->J

Workflow for MTT/MTS cytotoxicity assay.

Conclusion

Alkyl gallates represent a promising class of compounds with potent cytotoxic effects against a variety of cancer cell lines. Their mechanism of action, centered on mitochondrial disruption and the induction of apoptosis, makes them attractive candidates for further development as anticancer drugs. The structure-activity relationship, particularly the influence of the alkyl chain length, provides a basis for the rational design of more effective and selective gallate derivatives. The experimental protocols and data presented in this guide offer a framework for researchers to assess and compare the cytotoxic properties of these and other novel compounds in the pursuit of new cancer therapies.

References

The Double-Edged Sword: Unraveling the Pro-oxidant versus Antioxidant Activity of Gallic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced behavior of bioactive compounds is paramount. Gallic acid and its derivatives, well-known for their antioxidant properties, present a fascinating duality, exhibiting pro-oxidant effects under specific conditions, particularly within the tumor microenvironment. This guide provides a comprehensive comparison of these opposing activities, supported by experimental data and detailed protocols, to aid in the strategic design of novel therapeutics.

Gallic acid (3,4,5-trihydroxybenzoic acid), a phenolic acid abundant in the plant kingdom, has long been investigated for its health-promoting effects, largely attributed to its capacity to scavenge free radicals.[1] However, a growing body of evidence reveals that gallic acid and its derivatives can also act as pro-oxidants, a property that is being increasingly exploited for its potential in cancer therapy.[2][3] This paradoxical behavior is concentration-dependent and influenced by the surrounding cellular environment, including the presence of metal ions and the specific cell type.[4]

At a Glance: Antioxidant vs. Pro-oxidant Prowess

The antioxidant and pro-oxidant activities of gallic acid and its derivatives are often quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric for antioxidant activity, representing the concentration of a compound required to scavenge 50% of free radicals. For pro-oxidant activity in cancer cells, IC50 values typically refer to the concentration that inhibits cell viability by 50%.

CompoundAntioxidant Activity (DPPH Assay) - IC50 (µM)Antioxidant Activity (ABTS Assay) - IC50 (µg/mL)Pro-oxidant Activity (Cancer Cell Viability) - IC50 (µM)
Gallic Acid 29.5 - 30.53[5][6]10.24[7]~30 - 80 (Jurkat, H446, LNCaP cells)[1]
Methyl Gallate 38.0[5]-Inhibits proliferation of various cancer cell lines[8]
Propyl Gallate --Pro-oxidant effects observed[4]
Ellagic Acid --Promotes apoptosis and cell cycle arrest[9]

Note: IC50 values can vary depending on the specific experimental conditions, cell lines, and assay protocols used.

The Antioxidant Mechanism: A Radical Scavenging Cascade

The antioxidant activity of gallic acid and its derivatives stems from their chemical structure, particularly the presence of hydroxyl groups on the aromatic ring. These groups can readily donate a hydrogen atom to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation.

Antioxidant_Mechanism Gallic_Acid_Derivative Gallic Acid Derivative Free_Radical Free Radical (e.g., DPPH, ABTS) Gallic_Acid_Derivative->Free_Radical Hydrogen Atom Donation Oxidized_GA_Derivative Oxidized Gallic Acid Derivative (Stable) Gallic_Acid_Derivative->Oxidized_GA_Derivative Oxidation Neutralized_Radical Neutralized Radical Free_Radical->Neutralized_Radical Reduction

The Pro-oxidant Mechanism: A Trojan Horse in Cancer Cells

In contrast to their antioxidant role in healthy cells, gallic acid and its derivatives can exhibit pro-oxidant activity in cancer cells. This is often attributed to the generation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and superoxide (B77818) anions (O₂⁻), particularly in the presence of transition metal ions like copper and iron, which are often found at elevated levels in tumors.[10] This increase in intracellular ROS can overwhelm the cancer cell's antioxidant defenses, leading to oxidative stress, DNA damage, and ultimately, apoptosis (programmed cell death).[1][2]

Several signaling pathways are implicated in the pro-oxidant-induced apoptosis by gallic acid derivatives. The generation of ROS can trigger the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[10][11] This can lead to the upregulation of the tumor suppressor protein p53, which in turn activates pro-apoptotic proteins like Bax and inhibits anti-apoptotic proteins like Bcl-2.[1][12] The subsequent disruption of the mitochondrial membrane potential leads to the release of cytochrome c and the activation of caspases, the executioners of apoptosis.[1]

Pro_oxidant_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular GA_Derivative Gallic Acid Derivative ROS ↑ Reactive Oxygen Species (ROS) GA_Derivative->ROS Enters Cancer Cell JNK_p38 JNK / p38 MAPK Activation ROS->JNK_p38 p53 ↑ p53 Activation JNK_p38->p53 Bax ↑ Bax (Pro-apoptotic) p53->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) p53->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Inhibits Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of scientific comparison. Below are detailed methodologies for key assays used to evaluate the antioxidant activity of gallic acid derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[13][14][15]

Materials:

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[14]

  • Sample preparation: Dissolve the test compound in methanol or ethanol to prepare a stock solution. Prepare a series of dilutions from the stock solution.

  • Assay:

    • Add a specific volume of each dilution of the test compound to the wells of a 96-well plate.

    • Add the DPPH solution to each well.

    • A control well should contain only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[13]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[13][14]

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the test compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which forms a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine).[16][17][18]

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM)

  • Test compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[17]

  • Sample preparation: Prepare various concentrations of the test compound in a suitable solvent.

  • Assay:

    • Add a small volume of the sample or standard to the wells of a 96-well plate.

    • Add the FRAP reagent to each well and mix thoroughly.

    • Incubate the plate at 37°C for a specified time (e.g., 4-60 minutes).[18][19]

  • Measurement: Measure the absorbance at 593 nm.[19]

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as ferric reducing ability in µM of Fe²⁺ equivalents.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay involves the generation of the ABTS radical cation (ABTS•⁺), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases.[20][21][22]

Materials:

  • ABTS solution (7 mM)

  • Potassium persulfate (2.45 mM)

  • Phosphate buffered saline (PBS) or ethanol

  • Test compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS radical solution: Mix the ABTS solution with potassium persulfate solution and allow it to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.[20]

  • Dilution of ABTS radical solution: Before use, dilute the ABTS radical solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[21]

  • Sample preparation: Prepare different concentrations of the test compound.

  • Assay:

    • Add a small volume of the test compound to the wells of a 96-well plate.

    • Add the diluted ABTS radical solution to each well.

    • Incubate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.[21]

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Assay Reagents (DPPH, FRAP, ABTS) Mix_Reagents_Samples Mix Reagents and Samples in 96-well Plate Prepare_Reagents->Mix_Reagents_Samples Prepare_Samples Prepare Gallic Acid Derivative Dilutions Prepare_Samples->Mix_Reagents_Samples Incubate Incubate (Time & Temp as per protocol) Mix_Reagents_Samples->Incubate Measure_Absorbance Measure Absorbance (Spectrophotometer) Incubate->Measure_Absorbance Calculate_Activity Calculate % Inhibition and IC50 Values Measure_Absorbance->Calculate_Activity Compare_Results Compare Pro-oxidant vs Antioxidant Activity Calculate_Activity->Compare_Results

Conclusion

The dual nature of gallic acid and its derivatives as both antioxidants and pro-oxidants underscores the complexity of their biological activities. While their antioxidant properties are beneficial for general health and disease prevention, their pro-oxidant capabilities hold significant promise for the development of targeted cancer therapies. A thorough understanding of the underlying mechanisms and the factors that govern this switch is crucial for harnessing their full therapeutic potential. This guide provides a foundational comparison to inform further research and drug development endeavors in this exciting field.

References

A Comparative Guide to the Structure-Activity Relationship of Galloyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gallic acid (3,4,5-trihydroxybenzoic acid), a phenolic acid found abundantly in the plant kingdom, serves as the foundational structure for a diverse class of compounds known as galloyl esters. These esters, formed by the condensation of gallic acid with various alcohols or polyphenols, exhibit a wide spectrum of biological activities, including antioxidant, anticancer, antimicrobial, and enzyme-inhibitory effects. Understanding the relationship between their chemical structure and biological function is paramount for the targeted design of novel therapeutic agents. This guide provides an objective comparison of galloyl ester derivatives, supported by experimental data, to elucidate key structure-activity relationships (SAR).

General Structure of Galloyl Esters

The core structure consists of a galloyl moiety (3,4,5-trihydroxyphenyl) linked via an ester bond to an alcohol moiety (R-OH). The biological activity of these molecules can be modulated by modifying three primary regions: the hydroxyl groups on the aromatic ring, the carboxylic acid group (ester linkage), and the nature of the R-group.

Caption: General chemical structure of a galloyl ester.

Antioxidant Activity

The antioxidant capacity of galloyl esters is primarily attributed to the galloyl moiety. The three hydroxyl groups can readily donate hydrogen atoms to neutralize free radicals.

Structure-Activity Relationship Insights:

  • Hydroxyl Groups: The number and position of hydroxyl groups are the most critical factors. The 3,4,5-trihydroxy arrangement is optimal for high radical-scavenging activity.

  • Esterification: Esterification of the carboxylic group can modulate the hydrophobicity of the molecule. This influences its ability to act in different environments (e.g., lipid membranes vs. aqueous solutions).[1][2] The protective effects of galloyl esters in cellular systems depend on both their antioxidant capacity and their hydrophobicity, which allows for better membrane penetration.[1][2]

  • Alkyl Chain Length: Increasing the length of the alkyl ester chain generally increases lipophilicity. While this can enhance activity within lipid systems, it may decrease activity in aqueous-phase assays.[1]

Comparative Antioxidant Activity Data

The following table summarizes the free radical scavenging activity of various galloyl ester derivatives against the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The IC50 value represents the concentration required to scavenge 50% of the DPPH radicals.

CompoundR-GroupDPPH Scavenging IC50 (µg/mL)Reference
Gallic Acid -H~4.10[3]
Methyl Gallate -CH₃~4.25Data derived from studies
Ethyl Gallate -C₂H₅~4.50Data derived from studies
Propyl Gallate -C₃H₇~4.80
Octyl Gallate -C₈H₁₇~5.10
Dodecyl Gallate -C₁₂H₂₅~5.50

Note: Lower IC50 values indicate higher antioxidant activity.

Antioxidant_Mechanism cluster_process Radical Scavenging by Galloyl Ester GE_OH Galloyl Ester (Ar-OH) DPPH_rad DPPH• (Radical) GE_O_rad Galloyl Radical (Ar-O•) (Stabilized) GE_OH->GE_O_rad H• donation DPPH_H DPPH-H (Neutralized) DPPH_rad->DPPH_H H• acceptance

Caption: Hydrogen donation mechanism for DPPH radical scavenging.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a colorimetric method used to evaluate the antioxidant capacity of compounds.[4][5]

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol. The solution should be freshly made and protected from light.[4][6]

  • Sample Preparation: Dissolve the test compounds (galloyl esters) and a positive control (e.g., ascorbic acid) in the same solvent to create a series of concentrations.

  • Reaction: Add a defined volume of the test sample to the DPPH working solution in a 96-well plate or cuvette. A blank containing only the solvent is also prepared.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[4]

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.[6]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the inhibition percentage against the sample concentrations.

Anticancer Activity

Galloyl esters have demonstrated selective cytotoxicity against various cancer cell lines, often through the induction of apoptosis.[7]

Structure-Activity Relationship Insights:

  • Alkyl Chain Length: The length of the ester side chain plays a crucial role. For some cancer cell lines, moderate chain lengths (e.g., C8) show optimal activity, suggesting a balance between aqueous solubility and membrane permeability is required.

  • Ester vs. Other Moieties: Replacing the simple ester with other functional groups, such as hydrazides or oxadiazoles, can significantly enhance antiproliferative activity.[7] For instance, certain 1,3,4-oxadiazol-5-yl derivatives of gallic acid show increased inhibition of cancer cell proliferation compared to simple alkyl esters.[7]

  • Core Structure Importance: Studies show that the precursor, methyl gallate, and the intermediary, galloyl hydrazide, can exhibit potent antiproliferative activity, sometimes greater than more complex derivatives, highlighting the intrinsic cytotoxicity of the galloyl core.[7]

Comparative Anticancer Activity Data

The table below presents the 50% growth inhibition (GI50) values for several galloyl derivatives against various human cancer cell lines.

CompoundDerivative TypeOVCAR-3 (Ovarian) GI50 (µM)MCF-7 (Breast) GI50 (µM)HT-29 (Colon) GI50 (µM)Reference
Methyl Gallate (2) Alkyl Ester0.050.982.61[7]
Galloyl Hydrazide (3) Hydrazide0.171.08>100[7]
Compound 9 1,3,4-Oxadiazole0.891.082.61[7]
Compound 10 1,3,4-Oxadiazole0.191.103.56[7]

Note: Lower GI50 values indicate higher anticancer activity.

Apoptosis_Pathway GalloylEster Galloyl Ester ROS ↑ Reactive Oxygen Species (ROS) GalloylEster->ROS Mito Mitochondrial Stress ROS->Mito Caspase9 Caspase-9 Mito->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified pathway of galloyl ester-induced apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[8][9]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.[8]

  • Compound Treatment: Treat the cells with various concentrations of the galloyl ester derivatives for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a solvent control.

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours.[10][11] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[8]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[12]

  • Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[8]

  • Calculation: Cell viability is expressed as a percentage relative to the untreated control. The IC50 or GI50 value is calculated from the dose-response curve.

Antimicrobial Activity

Galloyl esters can inhibit the growth of a range of pathogenic bacteria and fungi. Their mechanism often involves disruption of the microbial cell membrane.

Structure-Activity Relationship Insights:

  • Lipophilicity: The length of the alkyl ester chain is a key determinant of antimicrobial activity. Increasing the chain length enhances lipophilicity, which facilitates interaction with and disruption of the lipid-rich bacterial cell membrane.[13] Butyl esters are often more effective than methyl or ethyl esters against certain strains.[13]

  • Gram-Positive vs. Gram-Negative: Galloyl esters are often more effective against Gram-positive bacteria. The complex outer membrane of Gram-negative bacteria can act as a barrier, reducing the compound's penetration.[14]

  • Substituents: Adding electron-withdrawing groups, such as halogens, to the galloyl ring can significantly improve broad-spectrum antimicrobial effects.

Comparative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism. The table below compares the MIC values of different galloyl esters.

CompoundR-GroupS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)Reference
Gallic Acid -H>1000>1000[14][15]
Methyl Gallate -CH₃1000>1000[14]
Ethyl Gallate -C₂H₅500>1000[14]
Propyl Gallate -C₃H₇2501000[14]
Butyl Gallate -C₄H₉125500[14]

Note: Lower MIC values indicate higher antimicrobial activity.

MIC_Workflow A Prepare 2-fold serial dilutions of Galloyl Ester in 96-well plate B Add standardized bacterial inoculum to each well A->B C Incubate plate (e.g., 16-20h at 37°C) B->C D Visually inspect wells for turbidity (growth) C->D E Determine MIC: Lowest concentration with no visible growth D->E

Caption: Workflow for MIC determination via broth microdilution.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[16][17][18]

  • Compound Dilution: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the galloyl esters in a suitable liquid growth medium (e.g., Mueller-Hinton Broth).[17][19]

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism from a fresh culture, adjusting its turbidity to a 0.5 McFarland standard.[17]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).[17]

  • Incubation: Cover and incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours).[16]

  • Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[7][17]

References

A Comparative Analysis of the Genotoxicity of Synthetic Food Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the genotoxic potential of four commonly used synthetic food antioxidants: Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), Tertiary Butylhydroquinone (TBHQ), and Propyl Gallate (PG). The information is compiled from various scientific studies to assist in risk assessment and further research. This document summarizes key quantitative data, details experimental methodologies for major genotoxicity assays, and illustrates relevant biological pathways.

Executive Summary

Synthetic phenolic antioxidants are crucial in preventing lipid oxidation in food products, thereby extending shelf life and maintaining quality. However, concerns regarding their potential genotoxicity have been a subject of extensive research. This guide synthesizes findings from multiple studies to compare the DNA-damaging potential of BHA, BHT, TBHQ, and Propyl Gallate. While in some assays these compounds have shown evidence of genotoxicity, the results are often dependent on the specific test system, concentration, and metabolic activation. Generally, at high doses, these antioxidants have been reported to induce cytotoxic and genotoxic effects.[1][2][3]

Quantitative Genotoxicity Data

The following table summarizes quantitative data from various studies on the genotoxicity of BHA, BHT, TBHQ, and Propyl Gallate. It is important to note that the experimental conditions, such as cell types, concentrations, and exposure times, vary between studies, which can influence the results.

AntioxidantAssayCell Line/OrganismConcentration/DoseKey FindingsReference(s)
BHA Comet AssayHuman LymphocytesNot specifiedInduced DNA fragmentation.[1]
Ames TestSalmonella typhimurium TA97, TA100, TA102, TA104Up to 100 µ g/plate Not mutagenic, toxic at ≥100 µ g/plate .
BHT Micronucleus AssayWistar Rat Bone Marrow125, 250, 500 mg/kg b.w.Significantly increased frequency of micronucleated polychromatic erythrocytes (MNPCEs).
Ames TestSalmonella typhimurium TA97, TA100, TA102, TA104Up to 100 µ g/plate Not mutagenic, toxic at ≥100 µ g/plate .
Mouse Lymphoma AssayMouseNot specifiedNegative results in the presence and absence of metabolic activation.[4]
TBHQ Comet AssayMouse stomach, liver, kidney cells400 mg/kgInduced significant increase in DNA migration.
Ames TestSalmonella typhimurium TA97, TA100, TA102, TA104Up to 100 µ g/plate Not mutagenic, toxic at ≥100 µ g/plate .
Propyl Gallate Sister Chromatid Exchange & Chromosomal AberrationsCHO-K1 cells0.1 - 1.5 mMInduced sister chromatid exchanges, chromosomal aberrations, and endoreduplications.[5]
Comet AssayA549 lung cancer cells1 x 10-3 M and 5 x 10-4 MInduced DNA strand breaks.[6]
Cytotoxicity (IC50)A549 lung cancer cells~1 mM (48h), ~0.5 mM (72h)Dose- and time-dependent decrease in cell growth.[6]

Experimental Protocols

Detailed methodologies for the key genotoxicity assays cited in this guide are provided below.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using various strains of Salmonella typhimurium that are auxotrophic for histidine.

A. Principle: The assay measures the ability of a test substance to induce reverse mutations (reversions) in histidine-requiring (his⁻) strains of Salmonella typhimurium, allowing them to grow on a histidine-free medium.

B. Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).

  • Minimal glucose agar (B569324) plates.

  • Top agar supplemented with a trace amount of histidine and biotin.

  • Test compound dissolved in a suitable solvent (e.g., DMSO).

  • Positive and negative controls.

  • S9 fraction (rat liver homogenate) for metabolic activation.

C. Procedure:

  • Preparation of Bacterial Cultures: Inoculate the tester strains into nutrient broth and incubate overnight at 37°C with shaking.

  • Plate Incorporation Method:

    • To 2 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture and 0.1 mL of the test compound solution (or control).

    • For assays with metabolic activation, add 0.5 mL of S9 mix.

    • Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

In Vitro Micronucleus Assay

The micronucleus assay is used to detect chromosomal damage. It scores micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division.

A. Principle: The assay identifies substances that cause cytogenetic damage by quantifying the frequency of micronuclei in the cytoplasm of interphase cells.

B. Materials:

  • Mammalian cell line (e.g., CHO, V79, TK6, HepG2).

  • Cell culture medium and supplements.

  • Test compound and solvent.

  • Cytochalasin B (to block cytokinesis, resulting in binucleated cells).

  • Fixative (e.g., methanol:acetic acid).

  • Staining solution (e.g., Giemsa, DAPI).

  • Microscope slides.

C. Procedure:

  • Cell Culture and Treatment: Culture the cells to an appropriate density and expose them to various concentrations of the test compound for a defined period (e.g., 3-6 hours with S9, or one to two cell cycles without S9).

  • Cytokinesis Block: Add cytochalasin B to the culture medium to arrest cytokinesis.

  • Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, and fix them. Drop the cell suspension onto clean microscope slides and air-dry.

  • Staining: Stain the slides with a suitable DNA stain.

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

A. Principle: Under electrophoresis, fragmented DNA migrates away from the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

B. Materials:

  • Single-cell suspension from in vitro cultures or in vivo tissues.

  • Low melting point agarose (B213101) (LMPA) and normal melting point agarose (NMPA).

  • Microscope slides.

  • Lysis solution (high salt and detergent).

  • Alkaline electrophoresis buffer (pH > 13).

  • Neutralization buffer.

  • DNA staining dye (e.g., ethidium (B1194527) bromide, SYBR Green).

  • Fluorescence microscope with image analysis software.

C. Procedure:

  • Cell Embedding: Mix the single-cell suspension with LMPA and layer it onto a microscope slide pre-coated with NMPA.

  • Lysis: Immerse the slides in cold lysis solution for at least 1 hour to remove cell membranes and proteins, leaving behind the nucleoid.

  • DNA Unwinding: Place the slides in an electrophoresis tank filled with alkaline buffer for about 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes.

  • Neutralization and Staining: Neutralize the slides and stain the DNA.

  • Analysis: Visualize the comets under a fluorescence microscope and quantify the DNA damage using image analysis software. Common parameters include % Tail DNA, Tail Length, and Olive Tail Moment.

Signaling Pathways and Experimental Workflows

Oxidative Stress-Induced DNA Damage Pathway

Synthetic antioxidants can have a dual role, acting as pro-oxidants at high concentrations, leading to the generation of reactive oxygen species (ROS). This can induce oxidative stress and subsequent DNA damage. The diagram below illustrates a simplified pathway of how oxidative stress can lead to DNA damage and the cellular response.

Oxidative_Stress_DNA_Damage cluster_extracellular Extracellular cluster_cellular Cellular Antioxidant High Concentration Synthetic Antioxidant ROS Reactive Oxygen Species (ROS) Generation Antioxidant->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNAdamage DNA Damage (e.g., 8-oxodG, Strand Breaks) OxidativeStress->DNAdamage Nrf2_activation Nrf2 Activation OxidativeStress->Nrf2_activation CellCycleArrest Cell Cycle Arrest DNAdamage->CellCycleArrest DNARepair DNA Repair (e.g., BER, NER) CellCycleArrest->DNARepair Apoptosis Apoptosis CellCycleArrest->Apoptosis Severe Damage DNARepair->DNAdamage Repair ARE Antioxidant Response Element (ARE) Nrf2_activation->ARE AntioxidantEnzymes Expression of Antioxidant Enzymes ARE->AntioxidantEnzymes AntioxidantEnzymes->ROS Neutralization

Caption: Oxidative stress-induced DNA damage and cellular response pathway.

Experimental Workflow for the Comet Assay

The following diagram outlines the key steps in performing a comet assay to assess DNA damage.

Comet_Assay_Workflow start Start: Single Cell Suspension embed Embed Cells in Low Melting Point Agarose start->embed lyse Cell Lysis (High Salt, Detergent) embed->lyse unwind DNA Unwinding (Alkaline Buffer, pH > 13) lyse->unwind electrophoresis Electrophoresis (25V, 300mA) unwind->electrophoresis neutralize Neutralization electrophoresis->neutralize stain DNA Staining (e.g., SYBR Green) neutralize->stain visualize Visualization with Fluorescence Microscope stain->visualize analyze Image Analysis (% Tail DNA, Tail Moment) visualize->analyze end End: Quantified DNA Damage analyze->end

Caption: A typical workflow for the alkaline comet assay.

References

Unlocking Enhanced Antioxidant Efficacy: A Comparative Guide to Synergistic Gallate Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more potent and stable antioxidant formulations is perpetual. While individual gallate esters are well-recognized for their antioxidant properties, emerging evidence highlights the significant synergistic potential of their mixtures. This guide provides a comprehensive comparison of the synergistic antioxidant effects of various gallate combinations, supported by experimental data, detailed protocols, and mechanistic insights to inform future research and formulation development.

Quantitative Comparison of Antioxidant Synergy

The synergistic effect of gallate mixtures can lead to a greater antioxidant capacity than the sum of the individual components. This phenomenon has been quantified in various experimental systems, as summarized below.

Antioxidant MixtureSystemSynergistic Effect (%)Reference
Gallic Acid + Ethyl GallateEmulsion Gel78.28%[1]
Non-gelled Emulsion52.78%[1]
Gallic Acid + Lauryl GallateEmulsion Gel68.46%[1]
Non-gelled Emulsion39.02%[1]
Ethyl Gallate + Lauryl GallateEmulsion Gel60.04%[1]
Non-gelled Emulsion22.30%[1]
Propyl Gallate + α-tocopherolOil-in-water EmulsionSynergistic[2]
Octyl Gallate + α-tocopherolOil-in-water EmulsionSynergistic[2]
Dodecyl Gallate + α-tocopherolOil-in-water EmulsionSynergistic[2]

Mechanisms of Gallate Synergy

The enhanced antioxidant activity of gallate mixtures is attributed to several mechanisms, primarily revolving around the interplay of different physicochemical properties of the constituent gallates and their interaction with the surrounding environment.

The Polar Paradox and Interfacial Activity

In multiphasic systems, such as emulsions common in food and pharmaceutical formulations, the effectiveness of an antioxidant is dictated by its partitioning and orientation at the oil-water interface, a concept known as the "polar paradox". The synergistic effects observed in gallate mixtures can often be attributed to the varying lipophilicity of the components due to different alkyl chain lengths. A more hydrophilic gallate may reside predominantly in the aqueous phase, while a more lipophilic gallate ester will orient itself at the oil-water interface. This differential positioning allows for a more comprehensive protection of the entire system, with the different gallates acting in concert to neutralize free radicals in various locations.

G cluster_oil Oil Phase cluster_interface Oil-Water Interface cluster_water Aqueous Phase Lipid_Radical Lipid Radical (L•) LG Lauryl Gallate (Lipophilic) Lipid_Radical->LG Radical Scavenging Lipid Lipid Lipid->Lipid_Radical Oxidation LG->Lipid Regeneration GA Gallic Acid (Hydrophilic) Radical_aq Aqueous Radical Radical_aq->GA Radical Scavenging

Mechanism of synergy at the oil-water interface.
Antioxidant Regeneration

Synergy can also arise from the regeneration of one antioxidant by another. In a mixture, a gallate that has been oxidized after scavenging a free radical can be reduced back to its active form by another gallate with a lower redox potential. This recycling mechanism enhances the overall antioxidant capacity and prolongs the protective effect of the mixture. For instance, in a combination of propyl gallate and α-tocopherol, propyl gallate can regenerate α-tocopherol, allowing it to continue its radical scavenging activity.[2]

Experimental Protocols

Accurate assessment of antioxidant synergy requires robust and well-defined experimental protocols. Below are methodologies for key assays used in the evaluation of gallate mixtures.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

    • Prepare various concentrations of individual gallates and their mixtures in methanol.

  • Assay Procedure:

    • Add a fixed volume of the DPPH stock solution to a cuvette or microplate well.

    • Add a specific volume of the antioxidant solution (sample) to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • A control sample containing only methanol and the DPPH solution is also measured.

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value (the concentration of antioxidant required to inhibit 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the antioxidant concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Preparation of Reagents:

    • Prepare the ABTS radical cation by reacting an aqueous solution of ABTS with potassium persulfate. This solution is then kept in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol (B145695) or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare various concentrations of the gallate samples.

  • Assay Procedure:

    • Add a large volume of the diluted ABTS•+ solution to a cuvette.

    • Add a small volume of the antioxidant sample and mix thoroughly.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Data Analysis:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant activity of the sample is compared to that of Trolox, a water-soluble analog of vitamin E.

Cellular Antioxidant Activity (CAA) Assay

This assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of compounds to prevent intracellular oxidative stress.

G cluster_workflow Cellular Antioxidant Activity (CAA) Assay Workflow A 1. Seed HepG2 cells in 96-well plate B 2. Wash cells with PBS A->B C 3. Add DCFH-DA probe and gallate mixture B->C D 4. Incubate for 1 hour C->D E 5. Wash cells to remove extracellular compounds D->E F 6. Add AAPH to induce oxidative stress E->F G 7. Measure fluorescence kinetically F->G H 8. Calculate CAA value G->H

References

The Influence of Alkyl Chain Length on the Antioxidant Activity of Gallates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Gallic acid and its alkyl esters, commonly known as gallates, are a significant class of phenolic antioxidants used extensively in the food, pharmaceutical, and cosmetic industries to prevent oxidative degradation. The antioxidant efficacy of these compounds is primarily attributed to the pyrogallol (B1678534) moiety, which can readily donate hydrogen atoms to scavenge free radicals. However, the addition of an alkyl chain to the carboxylic acid group of gallic acid modulates its hydrophobicity, significantly influencing its antioxidant activity. This guide provides a comparative analysis of how alkyl chain length affects the antioxidant performance of gallates, supported by experimental data and detailed methodologies.

The relationship between the hydrophobicity of an antioxidant and its effectiveness in different systems is often described by the "polar paradox." This theory suggests that polar antioxidants are more effective in less polar media (like bulk oils), while nonpolar antioxidants are more effective in more polar, multiphasic systems like oil-in-water emulsions. This is because the antioxidant's ability to position itself at the oil-water interface, where oxidation predominantly occurs, is crucial.[1]

For gallic acid esters, increasing the alkyl chain length generally enhances antioxidant activity in multiphasic systems up to a certain point, after which further increases in chain length lead to a decrease in activity. This phenomenon is known as the "cut-off effect".[2][3] This effect is thought to arise from the reduced mobility and potential self-aggregation of very long-chain esters within the system, hindering their ability to interact with free radicals at the interface.[3]

Comparative Antioxidant Activity of Gallate Esters

The antioxidant activity of gallates is typically evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant potency. The following table summarizes the reported antioxidant activities of gallic acid and its alkyl esters with varying chain lengths from different studies.

CompoundAlkyl Chain LengthDPPH Radical Scavenging (IC50 in µM)System/CommentsReference(s)
Gallic Acid (GA)C029.5Bulk Kilka fish oil[4]
Methyl GallateC138.0Bulk Kilka fish oil[4]
Propyl Gallate (PG)C3Not specifiedExhibited the most protective ability in a cell-based assay.[5]
Butyl Gallate (GA-C4)C4Not specifiedShowed the highest antioxidant efficiency in oyster tissue.[2]
Octyl Gallate (OG)C8Not specifiedMore effective than GA in emulsions; shows strong activity.[1][6]
Dodecyl Gallate (DG)C12Not specifiedPotent inhibitor of mitochondrial lipid peroxidation.[7] Activity collapses beyond this length.[3][3][7]
Hexadecyl GallateC16Not specifiedLess effective than C8 and C12 gallates in spray-dried emulsions.[6][8]

Note: Direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions. The table illustrates general trends.

Key Experimental Methodologies

Accurate assessment of antioxidant activity relies on standardized experimental protocols. Below are detailed methodologies for the most common assays used to evaluate gallate antioxidants.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[9]

Principle: The reduction of the DPPH radical by an antioxidant is monitored by measuring the decrease in absorbance at approximately 517 nm.[9]

Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Store in a dark, refrigerated container.[9]

    • Antioxidant Stock Solution: Prepare a stock solution of the gallate ester (e.g., 1 mg/mL) in methanol.

    • Working Solutions: Create a series of dilutions from the antioxidant stock solution to achieve a range of concentrations (e.g., 1 to 10 µg/mL).[9]

  • Reaction Setup:

    • In a test tube, mix 2.0 mL of the 0.1 mM DPPH solution with 0.5 mL of the antioxidant working solution.

    • For the control, mix 2.0 mL of the DPPH solution with 0.5 mL of methanol.[9]

  • Incubation and Measurement:

    • Vortex the tubes and incubate them in the dark at room temperature for 30 minutes.[10]

    • Measure the absorbance of each solution at 517 nm using a spectrophotometer, with methanol as the blank.[9]

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the antioxidant concentration.[9]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Principle: The antioxidant neutralizes the ABTS•+ radical, causing a reduction in the solution's color intensity. The decolorization is proportional to the antioxidant's activity and is measured by the decrease in absorbance at 734 nm.[11]

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Prepare a 7 mM aqueous solution of ABTS.[12]

    • Potassium Persulfate (2.45 mM): Prepare a 2.45 mM aqueous solution of potassium persulfate.[11]

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[13] Before use, dilute the solution with a suitable solvent (e.g., ethanol) to an absorbance of ~0.7 at 734 nm.[11]

  • Reaction Setup (96-well plate):

    • Add a specific volume of the test sample or standard (e.g., Trolox) to each well.

    • Add the diluted ABTS•+ working solution to each well to initiate the reaction.

  • Incubation and Measurement:

    • Incubate the plate for a set time (e.g., 6 minutes) at room temperature.[11]

    • Read the absorbance at 734 nm using a microplate reader.

  • Calculation:

    • Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant's activity to that of a Trolox standard curve.[11]

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids, often in a biological membrane model or food system.

Principle: Lipid peroxidation produces secondary products, most notably malondialdehyde (MDA). The assay quantifies MDA by reacting it with thiobarbituric acid (TBA) under acidic, high-temperature conditions. This reaction forms a pink-colored MDA-TBA adduct, which can be measured colorimetrically at ~532 nm.[14]

Protocol (General):

  • System Preparation: Prepare a lipid-rich system susceptible to oxidation, such as a rat liver homogenate, a food emulsion, or a solution of polyunsaturated fatty acids.[15]

  • Induction of Peroxidation:

    • Divide the system into groups: a control group, a group with an oxidizing agent (e.g., Fe²⁺/ascorbate), and test groups containing the oxidizing agent plus various concentrations of the gallate antioxidant.[15]

    • Incubate the mixtures to induce lipid peroxidation.

  • TBA Reaction:

    • Stop the reaction and add a solution of TBA and an acid (e.g., trichloroacetic acid, TCA) to each sample.

    • Heat the samples (e.g., at 95°C for 60 minutes) to facilitate the formation of the MDA-TBA adduct.

  • Measurement:

    • Cool the samples and centrifuge to remove any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

  • Calculation:

    • The concentration of MDA is determined using a standard curve. The antioxidant activity is expressed as the percentage inhibition of MDA formation compared to the oxidized control.

Visualizing Structure-Activity Relationships and Workflows

cutoff_effect cluster_chain Alkyl Chain Length Modification cluster_property Physicochemical Property cluster_activity Antioxidant Activity in Emulsions start Gallic Acid (C0) c3 Propyl (C3) c8 Octyl (C8) hydro Increasing Hydrophobicity (log P) c3->hydro As chain length increases c12 Dodecyl (C12) c16 Hexadecyl (C16) act_increase Activity Increases hydro->act_increase Initially leads to act_peak Peak Activity (Optimal Partitioning) act_increase->act_peak Reaches critical point (e.g., C8-C12) act_decrease Activity Decreases ('Cut-off' Effect) act_peak->act_decrease Beyond critical point

Caption: The "cut-off effect" of gallate esters in emulsion systems.

experimental_workflow prep 1. Prepare Gallate Ester Solutions (Varying Concentrations) assay_choice 2. Select Assay prep->assay_choice dpph DPPH Assay assay_choice->dpph Radical Scavenging abts ABTS Assay assay_choice->abts Radical Scavenging lipid Lipid Peroxidation Assay assay_choice->lipid Inhibition of Oxidation perform 3. Perform Reaction (Add Reagents & Incubate) dpph->perform abts->perform lipid->perform measure 4. Measure Signal (Absorbance/Fluorescence) perform->measure calculate 5. Calculate Activity (e.g., % Inhibition, IC50) measure->calculate

Caption: General experimental workflow for assessing antioxidant activity.

Conclusion

The length of the alkyl chain is a critical determinant of the antioxidant activity of gallate esters. While the fundamental free radical scavenging ability resides in the gallic acid headgroup, the alkyl chain dictates the molecule's hydrophobicity and, consequently, its partitioning and efficacy within a given system. In multiphasic systems like emulsions, medium-chain gallates (from butyl to dodecyl) tend to show superior performance due to their optimal balance of solubility and interfacial concentration. This "cut-off effect," where activity peaks and then declines with increasing chain length, is a key consideration for the rational design and selection of antioxidants for specific applications.[2][3] Researchers and drug development professionals should consider the polarity of the target system when choosing a gallate derivative to maximize its protective effects against oxidative damage.

References

Safety Operating Guide

Proper Disposal of Butyl Gallate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of butyl gallate is crucial for maintaining laboratory safety and environmental compliance. As a substance classified as harmful if swallowed, it requires handling as hazardous waste.[1][2] Adherence to institutional and regulatory guidelines is paramount. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound and contaminated materials.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[3] Avoid generating dust.[1] In case of a spill, collect the material promptly and treat the cleanup materials as hazardous waste.[1][4]

Hazard Profile:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Eye Irritation: May cause serious eye irritation.[2]

  • Skin Sensitization: May cause an allergic skin reaction.[2]

Step-by-Step Disposal Protocol

This compound and any materials contaminated with it must be treated as hazardous chemical waste.[4][5] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[4][5][6] The disposal process should be managed through your institution's Environmental Health and Safety (EHS) department or an equivalent authority.[5][7]

1. Waste Collection and Segregation:

  • Solid Waste: Collect solid this compound powder, contaminated PPE (e.g., gloves, weighing papers), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container.[5] The container must be chemically compatible with the waste and have a secure, leak-proof closure.[8]

  • Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof hazardous waste container. Do not mix with other incompatible waste streams.[5][9] For example, keep acidic and basic solutions separate.[9]

  • Empty Containers: An empty container that held this compound should have all waste poured out, leaving as little residue as possible. The container labels should be defaced before it can be disposed of as regular trash.[4] If the chemical were an acute hazardous waste (P-listed), the container would require triple rinsing before disposal.[4][10]

2. Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents.[7] The label must include the chemical name "this compound" and identify any other solvents or chemicals present in the mixture.

3. Storage in a Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[6][7][9] This area must be at or near the point of waste generation and under the control of laboratory personnel.[8] Ensure incompatible wastes are segregated within the SAA to prevent dangerous reactions.[9] The SAA should be inspected weekly for any signs of leakage.[9]

4. Arranging for Waste Pickup: Once the container is full or you have reached the accumulation time limit (often up to one year, as long as volume limits are not exceeded), contact your institution's EHS department to schedule a pickup.[5][7][9] Do not exceed the storage limits for hazardous waste in your SAA.[6][7]

Quantitative Disposal and Safety Data

The following table summarizes key quantitative data relevant to the handling and disposal of this compound and general laboratory hazardous waste.

ParameterValueRegulation/Source
Toxicity
Acute Oral Toxicity (LD50, mouse)860 mg/kg[1][11]
Laboratory Waste Accumulation Limits
Maximum Hazardous Waste in SAA55 gallons[6][7]
Maximum Acutely Toxic (P-List) Waste in SAA1 quart (liquid) or 1 kg (solid)[7]

Disposal Workflow

The following diagram illustrates the procedural workflow for the proper disposal of this compound from the point of generation to final pickup.

ButylGallateDisposal start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Compatible, Sealed Container ppe->collect label Label Container: 'Hazardous Waste' + Contents collect->label store Store in Designated Satellite Accumulation Area (SAA) label->store inspect Weekly SAA Inspection for Leaks store->inspect inspect->store Leak Detected (Re-container & report) full Container Full or Time Limit Reached? inspect->full OK full->store No pickup Contact EHS for Waste Pickup full->pickup Yes end Disposal by Authorized Waste Management pickup->end

Caption: Logical workflow for the safe disposal of this compound waste.

This information is intended as a guide for trained laboratory professionals. Always consult your institution's specific waste management policies and the Safety Data Sheet (SDS) for this compound before handling and disposal.

References

Personal protective equipment for handling Butyl gallate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Butyl Gallate

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for this compound.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 1083-41-6

  • Molecular Formula: C₁₁H₁₄O₅

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is required to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles.[1][2]Protects against potential eye irritation from dust or splashes.[3]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Nitrile rubber).[1][4][5][6]Prevents skin contact, which may cause an allergic skin reaction.[3]
Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or risk of significant splashing, a chemical-resistant apron or suit is recommended.[1][4]Protects skin from accidental contact.
Respiratory Protection Generally not required in well-ventilated areas. If dust is generated, use a NIOSH-approved respirator with a particulate filter.[1][7][8]Minimizes inhalation of dust particles, which can be harmful. This compound is harmful if swallowed.[3][7][9]
Health Hazard Information
  • Primary Routes of Exposure: Ingestion, skin contact, eye contact.

  • Health Effects: Harmful if swallowed.[3][7][9] May cause an allergic skin reaction and serious eye irritation.[3]

Operational and Disposal Plans

Adherence to proper handling and disposal procedures is critical for laboratory safety and environmental protection.

Handling and Storage Procedures

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize dust inhalation.[1][8]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1][7]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[1][7][9] Always wash hands thoroughly with soap and water after handling.[1][7][9]

  • Dust Control: Minimize the generation of dust during handling.[1]

Storage:

  • Container: Keep the container tightly closed to prevent contamination and exposure to moisture.[1][7]

  • Conditions: Store in a cool, dark, and dry place away from direct sunlight.[7][8][9]

  • Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.[7][8]

Spill Response Protocol

In the event of a spill, follow these steps to ensure a safe and effective cleanup.

Spill_Response_Workflow cluster_Initial_Response Initial Response cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Ensure safety PPE Don Appropriate PPE Alert->PPE Prepare for cleanup Contain Contain the Spill PPE->Contain Approach cautiously Cleanup Clean Up Spill Contain->Cleanup Prevent spreading Collect Collect Waste Cleanup->Collect Package appropriately Dispose Dispose of Waste Collect->Dispose Follow regulations

This compound Spill Response Workflow

Spill Cleanup Steps:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and any personnel in the vicinity.

  • PPE: Before re-entering the area, put on the appropriate personal protective equipment as outlined in the table above.

  • Containment: For small spills, gently cover the powder with an inert absorbent material to prevent dust from becoming airborne. For larger spills, dike the area to prevent spreading.[1]

  • Cleanup: Carefully sweep or scoop the spilled material into a labeled, sealable waste container.[7] Avoid actions that could generate dust. Use a damp cloth to wipe the spill area clean.

  • Decontamination: Decontaminate the area and any equipment used for cleanup.

  • Waste Disposal: Dispose of the collected waste and any contaminated materials according to institutional and local regulations.[1][7]

Disposal Plan
  • Waste Characterization: this compound waste should be considered hazardous chemical waste.

  • Containerization: Collect waste in a clearly labeled, sealed, and appropriate container.

  • Disposal Method: Dispose of the waste through a licensed and approved waste disposal facility.[7][9] It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[7] Always follow all federal, state, and local environmental regulations regarding chemical waste disposal.[1][7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl gallate
Reactant of Route 2
Reactant of Route 2
Butyl gallate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.